molecular formula C6H10O3 B1380018 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid CAS No. 1520462-70-7

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Cat. No.: B1380018
CAS No.: 1520462-70-7
M. Wt: 130.14 g/mol
InChI Key: GDKIKUWNCYMSLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is a cyclopropane derivative of interest in organic synthesis and medicinal chemistry. The cyclopropane ring is a common motif in pharmaceutical agents and agrochemicals due to its unique ring strain and potential to modulate biological activity . Compounds featuring both a carboxylic acid and a hydroxyethyl functional group on the cyclopropane ring serve as versatile building blocks (synthons) for chemical synthesis . They can be used to develop more complex molecular architectures or as precursors for functional materials. The distinct geometry and electronic properties of the cyclopropane ring can be exploited in drug discovery to influence the conformation and metabolic stability of lead compounds . This product is intended for research applications only in laboratory settings. It is not for human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the supplied Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-4-3-6(1-2-6)5(8)9/h7H,1-4H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDKIKUWNCYMSLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1520462-70-7
Record name 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of viable synthetic pathways for the preparation of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The document is structured to provide not only detailed experimental protocols but also the underlying scientific principles and strategic considerations for each synthetic route.

Introduction

This compound is a bifunctional molecule incorporating a rigid cyclopropane scaffold, a carboxylic acid moiety, and a primary alcohol. This unique combination of features makes it an attractive synthon for the development of novel pharmaceuticals and advanced polymers. The cyclopropane ring introduces conformational rigidity, which can be advantageous in drug design for optimizing binding to biological targets. The carboxylic acid and hydroxyl groups provide handles for further chemical modification and polymerization. This guide explores three distinct and plausible synthetic strategies to access this target molecule, each with its own set of advantages and challenges.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be approached from several different angles. The choice of a particular pathway will depend on factors such as the availability of starting materials, desired scale of synthesis, and stereochemical considerations. This guide will detail three primary strategies:

  • Pathway 1: Malonic Ester Synthesis. A classical approach involving the construction of the cyclopropane ring from an appropriately substituted malonic ester.

  • Pathway 2: Cyclopropanation of an Olefin Precursor. A convergent approach that relies on the formation of the cyclopropane ring from an acyclic precursor containing the required carbon skeleton.

  • Pathway 3: Functional Group Transformation on a Cyclopropane Core. A strategy that begins with a pre-formed cyclopropane ring and introduces the desired functional groups through subsequent chemical modifications.

Synthesis_Pathways cluster_1 Pathway 1: Malonic Ester Synthesis cluster_2 Pathway 2: Olefin Cyclopropanation cluster_3 Pathway 3: Functional Group Transformation Start Starting Materials P1_1 Diethyl Malonate Start->P1_1 P2_1 Unsaturated Ester Start->P2_1 P3_1 Vinylcyclopropane Derivative Start->P3_1 Target This compound P1_2 Alkylation P1_1->P1_2 P1_3 Cyclization with 1,2-Dibromoethane P1_2->P1_3 P1_4 Hydrolysis & Decarboxylation P1_3->P1_4 P1_4->Target P2_2 Simmons-Smith Cyclopropanation P2_1->P2_2 P2_3 Deprotection & Hydrolysis P2_2->P2_3 P2_3->Target P3_2 Hydroboration- Oxidation P3_1->P3_2 P3_3 Ester Hydrolysis P3_2->P3_3 P3_3->Target

Figure 1: Overview of the three proposed synthetic pathways.

Pathway 1: Malonic Ester Synthesis

This classical approach builds the cyclopropane ring from diethyl malonate through a sequence of alkylation and cyclization reactions. The key advantage of this pathway is the ready availability and low cost of the starting materials.

Mechanistic Rationale

The acidity of the α-protons of diethyl malonate (pKa ≈ 13) allows for easy deprotonation with a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate can then be alkylated with a protected 2-haloethanol. A subsequent cyclization with 1,2-dibromoethane, followed by hydrolysis and decarboxylation, yields the target molecule.[1]

Malonic_Ester_Pathway cluster_steps Reaction Steps Start Diethyl Malonate Step1 1. NaOEt, EtOH 2. Br(CH2)2OBn Start->Step1 Alkylation Intermediate1 Alkylated Malonic Ester Step1->Intermediate1 Step2 1. NaOEt, EtOH 2. BrCH2CH2Br Intermediate1->Step2 Cyclization Intermediate2 Cyclopropyl Malonic Ester Step2->Intermediate2 Step3 1. aq. HCl, Heat 2. H2, Pd/C Intermediate2->Step3 Hydrolysis, Decarboxylation & Deprotection Product This compound Step3->Product

Figure 2: Reaction scheme for the Malonic Ester Synthesis pathway.
Experimental Protocol

Step 1: Alkylation of Diethyl Malonate

  • To a solution of sodium ethoxide (1.05 eq.) in absolute ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature.

  • After stirring for 30 minutes, add 2-(benzyloxy)ethyl bromide (1.0 eq.) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, remove the solvent under reduced pressure, and partition the residue between water and diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude mono-alkylated product.

Step 2: Cyclization

  • To a fresh solution of sodium ethoxide (1.05 eq.) in ethanol, add the crude mono-alkylated malonic ester from the previous step.

  • Add 1,2-dibromoethane (1.1 eq.) and reflux the mixture for 8-12 hours.[2]

  • Work-up the reaction as described in Step 1 to obtain the crude cyclopropyl-substituted malonic ester.

Step 3: Hydrolysis, Decarboxylation, and Deprotection

  • Heat the crude cyclopropyl malonic ester in a 6 M aqueous HCl solution at reflux for 12-18 hours.

  • Cool the solution and extract with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the residue in ethanol and subject it to hydrogenolysis using 10% Pd/C under a hydrogen atmosphere to cleave the benzyl ether.[3]

  • Filter the catalyst and concentrate the filtrate to yield the final product.

Step Reactants Reagents Key Parameters Expected Yield
1Diethyl malonate, 2-(benzyloxy)ethyl bromideNaOEt, EthanolReflux, 4-6 h70-80%
2Mono-alkylated malonate, 1,2-dibromoethaneNaOEt, EthanolReflux, 8-12 h40-50%
3Cyclopropyl malonic ester6M HCl, H₂, Pd/CReflux, then hydrogenation80-90%

Pathway 2: Cyclopropanation of an Olefin Precursor

This pathway involves the direct cyclopropanation of a suitable unsaturated ester. The Simmons-Smith reaction is the method of choice for this transformation due to its reliability and tolerance of various functional groups, including ethers used for hydroxyl protection.[4][5]

Mechanistic Rationale

The Simmons-Smith reaction utilizes an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, to deliver a methylene group to the double bond of an alkene in a concerted, stereospecific manner.[6] The presence of a nearby ether oxygen can direct the cyclopropanation to occur on the same face of the molecule.

Simmons_Smith_Pathway cluster_steps Reaction Steps Start Ethyl 4-(benzyloxy)but-2-enoate Step1 CH2I2, Zn-Cu couple Diethyl ether Start->Step1 Simmons-Smith Cyclopropanation Intermediate1 Protected Cyclopropyl Ester Step1->Intermediate1 Step2 1. LiOH, THF/H2O 2. H2, Pd/C Intermediate1->Step2 Hydrolysis & Deprotection Product This compound Step2->Product

Figure 3: Reaction scheme for the Olefin Cyclopropanation pathway.
Experimental Protocol

Step 1: Simmons-Smith Cyclopropanation

  • Activate zinc dust by stirring with a 1 M HCl solution, followed by washing with water, ethanol, and diethyl ether. Prepare a zinc-copper couple by treating the activated zinc with a copper(II) acetate solution.

  • To a suspension of the zinc-copper couple in anhydrous diethyl ether, add diiodomethane (2.0 eq.) dropwise.

  • After the initial exotherm subsides, add a solution of ethyl 4-(benzyloxy)but-2-enoate (1.0 eq.) in diethyl ether.

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Filter the mixture and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude cyclopropyl ester.

Step 2: Hydrolysis and Deprotection

  • Dissolve the crude ester in a mixture of THF and water. Add lithium hydroxide (2.0 eq.) and stir at room temperature until the ester is fully hydrolyzed (monitored by TLC).

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer and concentrate.

  • Perform hydrogenolysis of the resulting benzyl ether as described in Pathway 1, Step 3.

Step Reactant Reagents Key Parameters Expected Yield
1Ethyl 4-(benzyloxy)but-2-enoateCH₂I₂, Zn-CuRoom Temp, 24-48 h60-75%
2Protected cyclopropyl esterLiOH, H₂, Pd/CRoom Temp85-95%

Pathway 3: Functional Group Transformation on a Cyclopropane Core

This approach starts with a readily available cyclopropane derivative and modifies its functional groups to arrive at the target molecule. A plausible route involves the hydroboration-oxidation of a vinyl-substituted cyclopropane.

Mechanistic Rationale

Hydroboration-oxidation is a two-step process that results in the anti-Markovnikov addition of water across a double bond.[7] Borane (BH₃) adds to the less substituted carbon of the vinyl group, and subsequent oxidation with hydrogen peroxide in basic conditions replaces the boron atom with a hydroxyl group.[8] This method is highly regioselective and stereospecific (syn-addition).

FGT_Pathway cluster_steps Reaction Steps Start Ethyl 1-vinylcyclopropanecarboxylate Step1 1. BH3-THF 2. H2O2, NaOH Start->Step1 Hydroboration-Oxidation Intermediate1 Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate Step1->Intermediate1 Step2 LiOH, THF/H2O Intermediate1->Step2 Ester Hydrolysis Product This compound Step2->Product

Figure 4: Reaction scheme for the Functional Group Transformation pathway.
Experimental Protocol

Step 1: Hydroboration-Oxidation

  • To a solution of ethyl 1-vinylcyclopropanecarboxylate (1.0 eq.) in anhydrous THF at 0 °C, add a 1 M solution of borane-THF complex (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Cool the mixture to 0 °C and slowly add a 3 M aqueous NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide.

  • Stir the mixture at room temperature for 1 hour, then heat to 50 °C for an additional hour.

  • Cool the reaction, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

Step 2: Ester Hydrolysis

  • Hydrolyze the resulting ester using the procedure described in Pathway 2, Step 2 (without the deprotection step).

Step Reactant Reagents Key Parameters Expected Yield
1Ethyl 1-vinylcyclopropanecarboxylateBH₃-THF, H₂O₂, NaOH0 °C to 50 °C75-85%
2Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylateLiOH, THF/H₂ORoom Temp>90%

Conclusion

This technical guide has outlined three robust and scientifically sound pathways for the synthesis of this compound. The choice of the optimal route will be dictated by the specific requirements of the research or development program. The Malonic Ester Synthesis offers a cost-effective but potentially lower-yielding route. The Cyclopropanation of an Olefin Precursor via the Simmons-Smith reaction provides a reliable and stereocontrolled approach. Finally, the Functional Group Transformation of a pre-existing cyclopropane core offers an efficient pathway if the requisite starting material is accessible. Each of these strategies is supported by well-established chemical principles and provides a solid foundation for the successful synthesis of this valuable chemical entity.

References

  • Reddit. (2023, December 6). cyclopropanecarboxylic acid anyone have a recipe for it can't find anything for it's synthesis. r/OrganicChemistry. [Link]

  • Singh, R. K., & Danishefsky, S. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Organic Syntheses. [Link]

  • Organic Chemistry Tutor. (2022, September 26). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Wikipedia. (n.d.). Simmons–Smith reaction. [Link]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions, 58, 1–415.
  • Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. [Link]

  • Khan, I., et al. (2022). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. Molecules, 27(19), 6605. [Link]

  • Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]

  • Wikipedia. (n.d.). Hydroboration–oxidation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]

  • Master Organic Chemistry. (2013, March 28). Hydroboration Oxidation of Alkenes. [Link]

  • Orgo Made Easy. (2014, February 18). Hydroboration Oxidation Mechanism Made Easy! ( Part 1 ) - Organic Chemistry [Video]. YouTube. [Link]

  • LibreTexts Chemistry. (2021, August 11). 22.7: Alkylation of Enolate Ions. [Link]

Sources

"1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

Introduction and Overview

This compound (CAS No. 1520462-70-7) is a bifunctional organic molecule that incorporates several key structural features of high interest to the fields of medicinal chemistry and organic synthesis.[1] Its architecture, comprising a strained cyclopropane ring, a carboxylic acid, and a primary alcohol, offers a unique combination of rigidity and reactive potential. The cyclopropane moiety, in particular, is a valuable scaffold in drug design, known for imparting conformational constraint, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.[2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its physicochemical and spectroscopic properties, propose a logical synthetic pathway, explore its chemical reactivity, and discuss its potential applications as a versatile building block in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for planning synthetic transformations, purification procedures, and formulation studies.

PropertyValueSource
CAS Number 1520462-70-7[1][3]
Molecular Formula C6H10O3[1]
Molecular Weight 130.14 g/mol [1]
Synonyms Cyclopropanecarboxylic acid, 1-(2-hydroxyethyl)-[1]
Predicted LogP 0.0895[4]
Topological Polar Surface Area (TPSA) 57.53 Ų[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]
Rotatable Bonds 3[4]

Spectroscopic Characterization (Predictive Analysis)

Definitive spectral data for this specific molecule is not widely published. However, based on its functional groups and the well-established principles of spectroscopic interpretation, we can predict its characteristic spectral features with a high degree of confidence.[5][6]

Caption: Structure of this compound with atom numbering for spectral assignment.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropane methylene protons.

  • -COOH (1H): A very broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.

  • -CH₂-OH (2H, C6): A triplet around 3.6-3.8 ppm, coupled to the adjacent C5 methylene group.

  • -CH₂-C(ring) (2H, C5): A triplet around 1.8-2.0 ppm, coupled to the C6 methylene group.

  • Cyclopropane Protons (4H, C2 & C3): These four protons are chemically non-equivalent. They will appear as a complex series of multiplets in the upfield region (approx. 0.5-1.5 ppm). The protons cis to the carboxylic acid will likely be shifted slightly downfield compared to the trans protons due to anisotropic effects.

¹³C NMR Spectroscopy
  • -COOH (C4): The carboxylic acid carbon will be the most downfield signal, typically in the 175-185 ppm range.

  • -CH₂-OH (C6): Expected around 60-65 ppm.

  • -CH₂-C(ring) (C5): Expected around 35-40 ppm.

  • Quaternary Cyclopropane Carbon (C1): A quaternary carbon, expected around 25-30 ppm.

  • Cyclopropane Methylene Carbons (C2, C3): These carbons will be the most upfield, typically in the 10-20 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present.[7]

  • O-H Stretch (Alcohol & Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹. This broadness is characteristic of the hydrogen-bonded O-H groups in the carboxylic acid dimer and the alcohol.[5]

  • C-H Stretch (sp³): Absorptions just below 3000 cm⁻¹ for the ethyl group. The cyclopropane C-H stretches may appear slightly above 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band typically found between 1700 and 1725 cm⁻¹.[5]

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region, corresponding to the C-O single bond of the carboxylic acid and alcohol.

Mass Spectrometry (MS)

In Electron Ionization (EI) Mass Spectrometry, the molecular ion peak (M⁺) would be expected at m/z = 130. Key fragmentation patterns would likely involve the loss of water (m/z = 112), the loss of the carboxyl group (m/z = 85), and cleavage of the ethyl side chain.

Proposed Synthesis and Purification

While specific literature on the synthesis of this compound is scarce, a robust synthetic route can be proposed based on established organometallic chemistry and functional group manipulations. The Simmons-Smith cyclopropanation of an unmasked α,β-unsaturated carboxylic acid offers a direct and stereospecific approach, avoiding cumbersome protection-deprotection steps.[8] An alternative, versatile approach involves the modification of a pre-formed cyclopropane core.

Caption: High-level workflow for a plausible synthesis of the target molecule.

Experimental Protocol: A Plausible Multi-Step Synthesis

This protocol outlines a conceptual pathway. Causality: The choice of protecting groups (e.g., silyl ether for the alcohol, ester for the acid) is critical to ensure selective reactions at different stages. Each step must be optimized for yield and purity.

  • Step 1: Synthesis of a Cyclopropane Precursor. A common starting point is the cyclopropanation of a suitable acrylate ester, such as t-butyl acrylate, using diethylzinc and diiodomethane (Simmons-Smith reaction) to form t-butyl cyclopropanecarboxylate. The t-butyl ester is chosen for its stability under basic conditions and ease of removal under acidic conditions.

  • Step 2: Introduction of the Side Chain. The α-proton of the cyclopropane ester can be deprotonated using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C). The resulting carbanion is then quenched with an electrophile like 2-(t-butyldimethylsilyloxy)ethyl iodide. This introduces the protected hydroxyethyl side chain.

  • Step 3: Deprotection. The two protecting groups are removed sequentially. The t-butyldimethylsilyl (TBDMS) ether is cleaved using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) to reveal the primary alcohol. Subsequently, the t-butyl ester is hydrolyzed to the carboxylic acid using a strong acid like trifluoroacetic acid (TFA).

  • Purification. The final product would be purified from reaction byproducts and residual reagents. Given its polar nature, column chromatography on silica gel with a polar eluent system (e.g., ethyl acetate/hexanes with a small percentage of acetic acid) or recrystallization would be appropriate methods.

Chemical Reactivity and Derivatization

The molecule's bifunctional nature allows for a wide range of selective chemical transformations, making it a versatile building block.

Caption: Key derivatization pathways from the core molecule.

  • At the Carboxylic Acid:

    • Esterification: Standard Fischer esterification with an alcohol under acidic catalysis yields the corresponding ester. Esters of cyclopropanecarboxylic acid have been shown to possess enhanced hydrolytic stability, making them excellent candidates for prodrug design.[9]

    • Amidation: Reaction with amines using standard peptide coupling agents (e.g., EDC, HOBt) provides a wide range of amide derivatives.

  • At the Hydroxyl Group:

    • Oxidation: Selective oxidation of the primary alcohol to an aldehyde can be achieved using mild reagents like Pyridinium chlorochromate (PCC). Further oxidation to the corresponding dicarboxylic acid is possible with stronger oxidants like Jones reagent.

    • Etherification: Deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) yields ether derivatives.

  • Stability of the Cyclopropane Ring: The three-membered ring is thermodynamically strained but kinetically stable. It is generally resistant to moderate acidic and basic conditions. However, ring-opening can occur under harsh conditions, such as catalytic hydrogenation at high pressure or with strong mineral acids, which can protonate the ring and facilitate nucleophilic attack.

Applications in Research and Drug Development

The unique structural attributes of this compound make it a valuable building block for drug discovery.

  • Rigid Scaffolding: The cyclopropane ring introduces a defined three-dimensional geometry into a molecule.[2] This conformational rigidity reduces the entropic penalty upon binding to a biological target, potentially increasing potency. By replacing a more flexible ethyl or propyl chain with a cyclopropane-containing fragment, medicinal chemists can lock a molecule into a more bioactive conformation.

  • Metabolic Stability: The cyclopropane ring lacks the C-H bonds adjacent to a π-system that are often susceptible to metabolic oxidation by cytochrome P450 enzymes. This can improve the metabolic stability and pharmacokinetic profile of a drug candidate.

  • Prodrug Development: As demonstrated with analogues, esters derived from cyclopropanecarboxylic acids exhibit significantly increased stability against hydrolysis compared to less sterically hindered esters.[9] This property can be exploited to design prodrugs with longer half-lives in circulation, allowing for less frequent dosing.[9]

  • Enzyme Inhibition: The strained ring system can mimic the transition states of certain enzymatic reactions, making cyclopropane derivatives potent enzyme inhibitors.[2] This molecule can serve as a starting point for designing inhibitors for various enzyme classes, such as proteases or synthases.

Safety, Handling, and Storage

Hazard ConsiderationRecommended Precaution
Contact Hazard May cause skin and serious eye irritation or burns.[10] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Inhalation Hazard Avoid breathing dust or vapors.[11] Handle in a well-ventilated area or under a chemical fume hood.[12]
Ingestion Hazard Harmful if swallowed. Do not eat, drink, or smoke when handling.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[12][13]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • Google Patents. (CN110862311A).
  • PubChem. 1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Google Patents. (US5504245A).
  • Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

  • Anderson, M. O., & Zuev, D. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 449–452. [Link]

  • YouTube. (2021, January 12). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link]

  • UCLA Chemistry and Biochemistry. (2000, June 22). WebSpectra - Problems in NMR and IR Spectroscopy. [Link]

  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

An In-depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2-hydroxyethyl)cyclopropanecarboxylic acid (CAS No. 1520462-70-7), a unique bifunctional molecule with significant potential in medicinal chemistry and drug development. This document will delve into its chemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a thorough discussion of its applications, particularly as a bioisosteric element to enhance the pharmacokinetic profiles of therapeutic agents.

Introduction: The Cyclopropane Motif in Medicinal Chemistry

The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered considerable attention in contemporary drug design. Its rigid structure and unique electronic properties offer medicinal chemists a powerful tool to modulate the biological activity and physicochemical properties of drug candidates. The incorporation of a cyclopropane moiety can lead to enhanced metabolic stability, improved potency, and reduced off-target effects.[1][2] Furthermore, the cyclopropane ring can act as a bioisostere for various functional groups, such as gem-dimethyl groups, alkenes, and even aromatic rings, allowing for fine-tuning of a molecule's shape and electronic distribution.[3][4][5]

This compound is a particularly interesting building block as it incorporates two key functional groups: a carboxylic acid and a primary alcohol. This dual functionality allows for diverse chemical modifications, making it a versatile scaffold for the synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 1520462-70-7[6][7]
Molecular Formula C₆H₁₀O₃[7]
Molecular Weight 130.14 g/mol [7]
SMILES OCCC1(CC1)C(O)=O[7]
Appearance Expected to be a liquid or low-melting solidGeneral knowledge

Proposed Synthesis of this compound

Retrosynthetic Analysis

A retrosynthetic analysis suggests that the target molecule can be disconnected at the carboxylic acid, leading back to a primary alcohol, which in turn can be formed from the cyclopropanation of an alkene.

G Target This compound Intermediate1 1-(2-Hydroxyethyl)-1-(hydroxymethyl)cyclopropane Target->Intermediate1 Oxidation StartingMaterial But-3-en-1-ol Intermediate1->StartingMaterial Simmons-Smith Cyclopropanation

Caption: Retrosynthetic analysis for this compound.

Step-by-Step Experimental Protocol

Step 1: Simmons-Smith Cyclopropanation of But-3-en-1-ol

The Simmons-Smith reaction is a classic method for the stereospecific synthesis of cyclopropanes from alkenes.[8] The hydroxyl group of the allylic alcohol, but-3-en-1-ol, is expected to direct the cyclopropanation to the same face of the double bond.[9]

G cluster_reaction Step 1: Simmons-Smith Cyclopropanation reagents CH₂I₂, Zn(Cu) or Et₂Zn Butenol But-3-en-1-ol Cyclopropylmethanol 1-(Hydroxymethyl)cyclopropan-1-yl)methanol Butenol->Cyclopropylmethanol

Caption: Proposed Simmons-Smith cyclopropanation of but-3-en-1-ol.

Protocol:

  • Preparation of the Zinc-Copper Couple (if not using diethylzinc): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and a nitrogen inlet, add zinc dust (2.0 eq). Wash the zinc dust sequentially with 1 M HCl, deionized water, and ethanol, then dry under vacuum. Add a solution of copper(II) acetate in glacial acetic acid and stir for 30 minutes. Decant the solution and wash the resulting zinc-copper couple with diethyl ether and dry under a stream of nitrogen.

  • Reaction Setup: Suspend the activated zinc-copper couple (or introduce diethylzinc, 1.2 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred suspension, add a solution of diiodomethane (1.5 eq) in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 1 hour at room temperature.

  • Cyclopropanation: Cool the reaction mixture to 0 °C and add a solution of but-3-en-1-ol (1.0 eq) in anhydrous diethyl ether dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of Celite®, washing with diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford 1-(hydroxymethyl)cyclopropan-1-yl)methanol.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The organozinc reagent is sensitive to moisture, necessitating the use of anhydrous solvents and a nitrogen atmosphere.

  • Activation of Zinc: The zinc-copper couple is more reactive than zinc dust alone, facilitating the formation of the organozinc carbenoid.

  • Slow Addition: Dropwise addition of diiodomethane and the allylic alcohol helps to control the exothermic reaction and prevent the formation of byproducts.

  • Aqueous Workup: The ammonium chloride quench hydrolyzes any remaining organozinc species and facilitates the separation of the organic product.

Step 2: Selective Oxidation to this compound

The primary alcohol of the diol intermediate needs to be selectively oxidized to a carboxylic acid in the presence of the other primary alcohol. This can be achieved using a variety of modern oxidation methods, such as a TEMPO-catalyzed oxidation.

G cluster_reaction Step 2: Selective Oxidation reagents TEMPO (cat.), NaOCl, NaBr Diol 1-(Hydroxymethyl)cyclopropan-1-yl)methanol Acid This compound Diol->Acid

Caption: Proposed selective oxidation to the target molecule.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the diol intermediate (1.0 eq) in a mixture of dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Addition of Catalysts: Add a catalytic amount of TEMPO (0.05 eq) and sodium bromide (0.1 eq) to the vigorously stirred biphasic mixture.

  • Oxidation: Cool the mixture to 0 °C and add a solution of sodium hypochlorite (1.2 eq, household bleach) dropwise, maintaining the temperature below 5 °C. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: After removal of the solvent, the crude product can be purified by crystallization or flash column chromatography on silica gel to yield this compound.

Causality behind Experimental Choices:

  • Biphasic System: The use of a biphasic system with a phase-transfer catalyst (NaBr) allows for the efficient oxidation of the water-insoluble organic substrate.

  • TEMPO Catalyst: TEMPO is a mild and selective catalyst for the oxidation of primary alcohols to carboxylic acids in the presence of a stoichiometric oxidant like bleach.

  • Controlled Temperature: Maintaining a low temperature is crucial to control the exothermicity of the oxidation and to prevent over-oxidation or side reactions.

Characterization

While experimental spectral data for this compound is not publicly available, the expected spectroscopic features can be predicted based on its structure.

¹H NMR Spectroscopy:

  • Cyclopropane Protons: The protons on the cyclopropane ring are expected to appear in the upfield region of the spectrum, typically between δ 0.5 and 1.5 ppm, as complex multiplets due to geminal and cis/trans coupling.

  • Ethyl Protons: The methylene group adjacent to the hydroxyl group (-CH₂OH) would likely appear as a triplet around δ 3.6 ppm. The methylene group attached to the cyclopropane ring (-C-CH₂-) would likely be a triplet around δ 1.8 ppm.

  • Hydroxyl and Carboxylic Acid Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons will be broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy:

  • Cyclopropane Carbons: The carbons of the cyclopropane ring are expected to have characteristic upfield chemical shifts. The quaternary carbon would be further downfield than the two CH₂ groups.

  • Ethyl Carbons: The carbon of the -CH₂OH group would be around δ 60 ppm, and the carbon of the -C-CH₂- group would be around δ 35 ppm.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of δ 170-180 ppm.

Infrared (IR) Spectroscopy:

  • O-H Stretch: A broad absorption band in the region of 3400-2400 cm⁻¹ corresponding to the hydrogen-bonded O-H stretching of the carboxylic acid and the alcohol.

  • C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-O Stretch: An absorption band in the region of 1300-1200 cm⁻¹ for the C-O stretching of the carboxylic acid and alcohol.

Applications in Drug Development

The unique structural features of this compound make it a valuable building block in drug discovery.

Bioisosteric Replacement

The cyclopropane ring can serve as a rigid scaffold that mimics the spatial arrangement of other common motifs in drug molecules. This can lead to improved binding to the target protein and enhanced biological activity.[4] For example, the 1,1-disubstituted cyclopropane core can act as a bioisostere for a gem-dimethyl group, which is often a site of metabolic oxidation. Replacing a metabolically labile group with a stable cyclopropane ring can significantly improve the metabolic stability and half-life of a drug.[1]

Prodrug Strategies

Carboxylic acids are often incorporated into drug molecules to improve solubility. However, they can also lead to rapid clearance. Esterification of the carboxylic acid group of this compound to form a prodrug is a viable strategy to mask this polar group and improve oral bioavailability. Esters of cyclopropanecarboxylic acids have been shown to possess enhanced hydrolytic stability compared to other esters, which can be advantageous for controlling the rate of drug release.[10]

Scaffold for Library Synthesis

The bifunctional nature of this compound allows for the facile synthesis of compound libraries. The carboxylic acid and hydroxyl groups can be independently functionalized through a variety of reactions, such as esterification, amidation, and etherification, to generate a diverse set of molecules for high-throughput screening.

G cluster_applications Applications in Drug Development cluster_properties Key Structural Features Bioisostere Bioisosteric Replacement Prodrug Prodrug Strategies Scaffold Scaffold for Library Synthesis Rigidity Rigid Cyclopropane Core Rigidity->Bioisostere Bifunctional Dual Functionality (Acid & Alcohol) Bifunctional->Prodrug Bifunctional->Scaffold

Caption: Key features and applications of this compound.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a rigid cyclopropane core and two reactive functional groups provides a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic properties. The proposed synthetic route, based on the well-established Simmons-Smith reaction and selective oxidation, offers a practical approach to access this valuable compound. As the demand for novel chemical matter in drug development continues to grow, the utility of such strategically functionalized building blocks is expected to increase significantly.

References

  • Kumar, A. K., et al. (2015). Brief review on cyclopropane analogs: Synthesis and their pharmacological applications. ResearchGate. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Future Medicinal Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry. [Link]

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. [Link]

  • Bioisosteric Replacements. Chem-Space. [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (2020). RSC Medicinal Chemistry. [Link]

  • Driving tert-butyl axial: the surprising cyclopropyl effect. (2024). RSC Publishing. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. (2008). Organic Letters. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
  • Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Patsnap Eureka. [Link]

  • Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. (2023). Domainex. [Link]

  • 1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid. Molport. [Link]

  • Process for the preparation of hydroxymethyl-cyclopropane.
  • Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]

  • Reaction pathways of the Simmons-Smith reaction. (2003). Journal of the American Chemical Society. [Link]

  • Simmons Smith Reaction mechanism and problems with solution, cyclopropanation of olefin JAM CSIR NET. YouTube. [Link]

  • 1-(Hydroxymethyl)cyclopropanecarboxylic acid. PubChem. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

  • Cyclopropanecarboxylic acid. SpectraBase. [Link]

  • Determination of 1-aminocyclopropane-1-carboxylic acid and structural analogue by liquid chromatography and ionspray tandem mass spectrometry. ResearchGate. [Link]

  • Cyclopropanecarboxylic acid. PubChem. [Link]

Sources

An In-Depth Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: Molecular Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a fascinating bifunctional molecule, merges the unique stereochemical and conformational properties of a cyclopropane ring with the reactivity of both a carboxylic acid and a primary alcohol. This guide provides a comprehensive technical overview of its molecular structure, spectroscopic signature, synthesis, and potential applications, particularly in the realm of medicinal chemistry and drug development. By synthesizing theoretical knowledge with practical insights, this document serves as a vital resource for researchers aiming to leverage the distinct characteristics of this compound in their scientific endeavors.

Introduction: The Allure of the Cyclopropane Moiety

The cyclopropane ring, a three-membered carbocycle, has long captivated the interest of organic chemists and drug designers. Its inherent ring strain imparts unique electronic and conformational properties, often leading to enhanced biological activity and improved pharmacokinetic profiles of parent drug molecules. When functionalized, as in the case of this compound, the cyclopropane scaffold offers a rigid framework that can precisely orient pharmacophoric elements in three-dimensional space. This particular molecule, possessing both a hydrogen-bond donor (hydroxyl) and a hydrogen-bond donor/acceptor (carboxylic acid), presents a compelling template for creating novel therapeutic agents.

Molecular Structure and Spectroscopic Characterization

The molecular formula of this compound is C₆H₁₀O₃, with a molecular weight of 130.14 g/mol . The structure, confirmed by its SMILES notation O=C(C1(CCO)CC1)O, features a quaternary carbon atom within the cyclopropane ring, substituted with both a carboxylic acid group and a 2-hydroxyethyl chain.[1]

Spectroscopic Fingerprints
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the diastereotopic nature of the cyclopropyl protons and the protons on the ethyl chain.

    • Cyclopropyl Protons: The methylene protons on the cyclopropane ring (at C2 and C3) would likely appear as complex multiplets in the upfield region, typically between 0.5 and 1.5 ppm. The high degree of strain in the cyclopropane ring often results in unusual chemical shifts and coupling constants.

    • Ethyl Protons: The two methylene groups of the 2-hydroxyethyl side chain would present as two distinct multiplets. The methylene group adjacent to the cyclopropane ring (-CCH₂CH₂OH) would likely resonate around 1.8-2.5 ppm, while the methylene group bearing the hydroxyl group (-CH₂CH₂OH) would be further downfield, around 3.5-4.0 ppm, due to the deshielding effect of the oxygen atom.

    • Hydroxyl and Carboxylic Acid Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are expected to appear as broad singlets, with their chemical shifts being highly dependent on concentration and the solvent used. The carboxylic acid proton is typically found far downfield, in the range of 10-13 ppm.

  • ¹³C NMR: The carbon NMR spectrum would provide key information about the carbon framework.

    • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring (C1) would appear at a distinct chemical shift, likely in the range of 20-30 ppm. The two methylene carbons of the cyclopropane ring (C2 and C3) would resonate at a higher field, typically between 5 and 15 ppm.

    • Ethyl Carbons: The carbon of the methylene group attached to the cyclopropane ring is expected around 30-40 ppm, while the carbon bearing the hydroxyl group would be further downfield, in the 60-70 ppm range.

    • Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is the most deshielded and would appear in the region of 175-185 ppm.

The IR spectrum of this compound would be characterized by the following key absorption bands:

  • O-H Stretch: A very broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid group. A sharper O-H stretching band from the alcohol, likely around 3200-3500 cm⁻¹, may be superimposed on this broad signal.

  • C-H Stretch: Absorptions for the C-H stretching of the cyclopropane and ethyl groups would be observed just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1700 and 1725 cm⁻¹ corresponding to the carbonyl stretch of the carboxylic acid.

  • C-O Stretch: A medium intensity band in the region of 1200-1300 cm⁻¹ for the C-O stretching of the carboxylic acid.

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 130 would likely be observed. Key fragmentation patterns would include the loss of water (M-18), the loss of the carboxyl group (M-45), and cleavage of the ethyl side chain.

Synthesis Strategies and Methodologies

The synthesis of this compound presents an interesting challenge due to the presence of two reactive functional groups. Several synthetic routes can be envisioned, often involving the protection of one functional group while the other is being manipulated or the cyclopropane ring is being constructed.

General Approaches to Cyclopropanecarboxylic Acid Synthesis

Established methods for the synthesis of cyclopropanecarboxylic acids often serve as a foundation. These include:

  • Hydrolysis of Cyclopropyl Cyanide: A classic method involves the base-catalyzed cyclization of γ-chlorobutyronitrile to form cyclopropyl cyanide, followed by hydrolysis to the carboxylic acid.[2]

  • Malonic Ester Synthesis: A versatile approach that can be adapted for substituted cyclopropanes.

  • Samarium-promoted Cyclopropanation: A direct and stereospecific method for synthesizing cyclopropanecarboxylic acids from α,β-unsaturated carboxylic acids using samarium metal and iodoform.[3]

Plausible Synthesis Protocol for this compound

A potential synthetic route could involve the protection of the hydroxyl group of a suitable starting material, followed by the formation of the cyclopropane ring and subsequent deprotection.

Conceptual Synthesis Workflow:

Synthesis_Workflow Start Starting Material (e.g., 4-penten-1-ol) Protect Protection of Hydroxyl Group (e.g., with TBDMSCl) Start->Protect Cyclopropanation Cyclopropanation (e.g., Simmons-Smith reaction) Protect->Cyclopropanation Oxidation Oxidation of Primary Alcohol to Carboxylic Acid Cyclopropanation->Oxidation Deprotection Deprotection of Hydroxyl Group (e.g., with TBAF) Oxidation->Deprotection Final This compound Deprotection->Final

Caption: A conceptual workflow for the synthesis of the target molecule.

Detailed Hypothetical Protocol:

  • Protection: To a solution of 4-penten-1-ol in dichloromethane (DCM), add triethylamine followed by tert-butyldimethylsilyl chloride (TBDMSCl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the protected alcohol.

  • Cyclopropanation: Dissolve the protected alkene in DCM and treat with diethylzinc followed by diiodomethane (Simmons-Smith reaction). Stir at room temperature. After completion, quench the reaction carefully and purify the product to obtain the TBDMS-protected (cyclopropyl)methanol derivative.

  • Oxidation: The primary alcohol of the cyclopropylmethyl TBDMS ether is then oxidized to the carboxylic acid. This can be achieved using a two-step process, such as a Swern oxidation to the aldehyde followed by a Pinnick oxidation to the carboxylic acid, or a more direct oxidation using reagents like Jones reagent, taking care to avoid cleavage of the silyl ether.

  • Deprotection: Finally, the TBDMS protecting group is removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) to yield the desired this compound.

It is crucial to note that this is a hypothetical protocol and would require experimental optimization and validation.

Applications in Drug Development and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block in drug discovery.

  • Scaffold for Bioisosteric Replacement: The cyclopropane ring can act as a bioisostere for other cyclic or acyclic moieties, offering a way to fine-tune the conformational properties and metabolic stability of a lead compound.

  • Introduction of Rigidity: The rigid cyclopropane core can lock a molecule into a specific conformation, which can be advantageous for binding to a biological target with high affinity and selectivity.

  • Modulation of Physicochemical Properties: The presence of both a hydroxyl and a carboxylic acid group allows for the modulation of solubility, lipophilicity, and hydrogen bonding potential, which are critical parameters for drug efficacy.

  • Potential as a Prodrug Moiety: The esterification of the carboxylic acid or the alcohol can be explored as a strategy to create prodrugs with improved pharmacokinetic properties. Research has shown that cyclopropanecarboxylic acid esters can exhibit enhanced hydrolytic stability.[4]

While specific biological activities for this compound are not extensively documented, the broader class of cyclopropane carboxylic acid derivatives has been explored for various therapeutic applications, including as inhibitors of leukotriene C4 synthase for the treatment of respiratory and inflammatory diseases.[5]

Conclusion and Future Perspectives

This compound stands as a molecule with significant untapped potential. Its unique combination of a rigid cyclopropane core and versatile functional groups makes it a valuable tool for medicinal chemists and materials scientists. Further research into efficient and scalable synthetic routes, along with a thorough investigation of its biological properties, will undoubtedly unlock new applications for this intriguing compound. The principles and methodologies outlined in this guide provide a solid foundation for researchers to embark on such explorations, paving the way for the development of novel therapeutics and advanced materials.

References

  • Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • M. J. S. Dewar and S. D. Worley, J. Chem. Phys. 50, 654 (1969).
  • Eastwood, M. P., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(4), 593–596. [Link]

  • Google Patents.
  • Organic Syntheses Procedure. cyclopropanecarboxylic acid. [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. [Link]

  • Google Patents.
  • Google Patents.
  • PubChem. 1-Hydroxy-1-cyclopropanecarboxylic acid. [Link]

  • PubMed. Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group. [Link]

  • The NIST WebBook. Cyclopropanecarboxylic acid. [Link]

  • Google Patents.
  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

  • Publisso. 1,2-Dichloropropane – Evaluation of study results in biological material. [Link]

Sources

A Spectroscopic Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: An In-depth Technical Analysis for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a molecule of interest in synthetic chemistry and drug development. In the absence of extensive empirical data in publicly accessible databases, this document leverages advanced computational prediction methodologies to generate and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of the molecule's structural features through the lens of modern spectroscopic techniques. We will delve into the theoretical underpinnings of the predicted spectral data, explain the causal relationships behind the expected spectroscopic signatures, and provide detailed protocols for the experimental acquisition of such data.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule incorporating a cyclopropane ring, a carboxylic acid, and a primary alcohol. The strained three-membered cyclopropane ring imparts unique conformational rigidity and electronic properties, making it a valuable scaffold in medicinal chemistry. The carboxylic acid and hydroxyl functionalities offer multiple points for chemical modification and potential biological interactions. Accurate structural elucidation is paramount for its application, and spectroscopic analysis is the cornerstone of this characterization. This guide will provide a foundational understanding of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Carbon-Hydrogen Framework

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its unique structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to display distinct signals corresponding to the different hydrogen environments in the molecule. The unique strain and anisotropy of the cyclopropane ring typically lead to upfield chemical shifts for its protons compared to acyclic analogues.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-COOH10.0 - 12.0broad singlet-
-OH2.0 - 4.0broad singlet-
-CH₂- (ethyl, adjacent to OH)~3.7triplet~6.5
-CH₂- (ethyl, adjacent to ring)~1.9triplet~6.5
Cyclopropane CH₂ (cis to substituent)0.8 - 1.0multiplet-
Cyclopropane CH₂ (trans to substituent)0.6 - 0.8multiplet-

Causality Behind Predicted Shifts:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding, resulting in a characteristic downfield shift.[1]

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and concentration-dependent due to hydrogen bonding. It typically appears as a broad singlet.

  • Ethyl Protons (-CH₂CH₂-): The methylene group attached to the hydroxyl is deshielded by the electronegative oxygen, appearing at a lower field than the methylene group adjacent to the cyclopropane ring. Both are expected to be triplets due to coupling with each other.

  • Cyclopropane Protons: The protons on the cyclopropane ring are significantly shielded due to the ring's diamagnetic anisotropy, causing them to appear at unusually high fields.[2][3][4] The diastereotopic nature of these protons (cis and trans to the substituent) leads to complex splitting patterns.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (ppm)
-COOH175 - 180
C (quaternary, on ring)25 - 35
-CH₂- (ethyl, adjacent to OH)~60
-CH₂- (ethyl, adjacent to ring)~35
Cyclopropane CH₂10 - 20

Causality Behind Predicted Shifts:

  • Carbonyl Carbon (-COOH): This carbon is significantly deshielded due to the double bond and the electronegativity of the two oxygen atoms.[1]

  • Quaternary Cyclopropane Carbon: The carbon atom of the cyclopropane ring bearing the substituents will be downfield compared to the other ring carbons.

  • Ethyl Carbons (-CH₂CH₂-): Similar to the proton shifts, the carbon attached to the hydroxyl group is more deshielded.

  • Cyclopropane Methylene Carbons: The carbons of the cyclopropane ring are characteristically found at a high field in the ¹³C NMR spectrum.[5]

Experimental Protocol for NMR Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing Prep1 Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆). Prep2 Add a small amount of TMS as an internal standard. Prep1->Prep2 Prep3 Transfer the solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Insert the sample into the spectrometer and lock on the deuterium signal. Prep3->Acq1 Acq2 Shim the magnetic field to achieve optimal resolution. Acq1->Acq2 Acq3 Acquire ¹H NMR spectrum (e.g., 16 scans, 90° pulse). Acq2->Acq3 Acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans, proton decoupled). Acq2->Acq4 Proc1 Apply Fourier transform to the raw data. Acq3->Proc1 Acq4->Proc1 Proc2 Phase the spectra and reference to TMS (0 ppm). Proc1->Proc2 Proc3 Integrate ¹H signals and pick peaks for both spectra. Proc2->Proc3

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and alcohol functional groups.

Table 3: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic Acid O-HStretching2500-3300Broad, Strong
Alcohol O-HStretching3200-3600Broad, Strong
C-H (sp³ hybridized)Stretching2850-3000Medium
C=O (Carboxylic Acid)Stretching1700-1725Strong, Sharp
C-OStretching1210-1320Strong

Interpretation of Key Bands:

  • O-H Stretching: The spectrum will likely show a very broad absorption band spanning from approximately 2500 to 3600 cm⁻¹, arising from the overlapping stretching vibrations of the carboxylic acid and alcohol O-H groups, both of which are involved in hydrogen bonding.[6][7]

  • C=O Stretching: A strong, sharp absorption band around 1700-1725 cm⁻¹ is a definitive indicator of the carboxylic acid carbonyl group.[8]

  • C-O Stretching: A strong band in the fingerprint region, between 1210-1320 cm⁻¹, corresponds to the C-O stretching of the carboxylic acid.[6]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Ensure the ATR crystal is clean. Prep2 Place a small drop of the liquid sample directly onto the crystal. Acq2 Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution). Prep2->Acq2 Acq1 Collect a background spectrum of the empty ATR accessory. Acq1->Acq2 Proc1 The software automatically subtracts the background from the sample spectrum. Proc2 Label the significant peaks. Proc1->Proc2

Caption: Workflow for ATR-FTIR spectroscopic analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Predicted Mass Spectrum and Fragmentation

For this compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.

Table 4: Predicted Key Mass Spectral Fragments

m/zProposed FragmentPlausible Loss from Molecular Ion
130[C₆H₁₀O₃]⁺Molecular Ion (M⁺)
113[C₆H₉O₂]⁺Loss of OH (17)
85[C₅H₅O]⁺Loss of COOH (45)
99[C₄H₇O₂]⁺Loss of CH₂OH (31)
45[COOH]⁺-

Analysis of Fragmentation Pathways:

  • Loss of Hydroxyl Radical (-OH): A peak at M-17 is a common fragmentation for carboxylic acids.[9]

  • Loss of Carboxyl Radical (-COOH): A peak at M-45 is another characteristic fragmentation of carboxylic acids.[9]

  • Loss of Hydroxymethyl Radical (-CH₂OH): Cleavage of the bond between the ethyl group and the cyclopropane ring can lead to the loss of a hydroxymethyl radical.

  • Alpha-Cleavage: The bond between the carbonyl carbon and the cyclopropane ring can cleave, leading to characteristic fragments.

MS_Fragmentation M [C₆H₁₀O₃]⁺˙ m/z = 130 F1 [C₆H₉O₂]⁺ m/z = 113 M->F1 - •OH F2 [C₅H₅O]⁺ m/z = 85 M->F2 - •COOH F3 [C₄H₇O₂]⁺ m/z = 99 M->F3 - •CH₂OH

Caption: Predicted major fragmentation pathways.

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve a small amount of sample in a volatile solvent (e.g., methanol). Prep2 Inject the solution into the GC-MS system. Prep1->Prep2 Acq1 The sample is vaporized and separated by the GC column. Prep2->Acq1 Acq2 The separated components enter the mass spectrometer. Acq1->Acq2 Acq3 Molecules are ionized (e.g., by electron impact at 70 eV). Acq2->Acq3 Acq4 Ions are separated by their mass-to-charge ratio and detected. Acq3->Acq4 Proc1 Generate a mass spectrum for the compound. Acq4->Proc1 Proc2 Identify the molecular ion and major fragment peaks. Proc1->Proc2

Caption: Workflow for GC-MS analysis.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, guided by computational predictions, provides a robust framework for its structural confirmation. The unique signatures in NMR, IR, and MS, arising from the interplay of the cyclopropane ring, carboxylic acid, and alcohol functionalities, offer a clear and detailed picture of its molecular architecture. This guide serves as a valuable resource for researchers, enabling confident characterization and facilitating the exploration of this molecule's potential in various scientific domains. The provided protocols offer a standardized approach for obtaining high-quality experimental data to validate these predictions.

References

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link][8]

  • University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link][6]

  • LibreTexts. (2023, October 30). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link][7]

  • Baranac-Stojanović, M. (2013). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. [Link][2]

  • University of Calgary. (n.d.). IR Chart. Retrieved from [Link][10]

  • Baranac-Stojanović, M. (2013). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. AWS. Retrieved from [Link][11]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclopropane C3H6. Retrieved from [Link][5]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link][12]

  • Doc Brown's Chemistry. (n.d.). cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation. Retrieved from [Link][3]

  • PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. Retrieved from [Link][4]

  • Millersville University. (n.d.). IR handout.pdf. Retrieved from [Link][13]

  • Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids [Video]. YouTube. [Link][1]

  • University of Arizona Department of Chemistry and Biochemistry. (n.d.). Mass Spectrometry - Examples. Retrieved from [Link][14]

  • Unknown. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][15]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][9]

Sources

An In-Depth Technical Guide to the Solubility Profile of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the intrinsic physicochemical properties of a candidate molecule are paramount to its success. Among these, aqueous solubility stands as a critical gatekeeper, profoundly influencing a drug's bioavailability, manufacturability, and ultimately, its therapeutic efficacy. This technical guide provides a comprehensive framework for the characterization of the solubility profile of a novel polar molecule, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid .

This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a strategic and scientifically-grounded approach to understanding the multifaceted nature of solubility. We will delve into the theoretical underpinnings and practical execution of key experiments, emphasizing the causality behind methodological choices to ensure the generation of robust and reliable data.

The subject of our investigation, this compound, with its unique combination of a strained cyclopropane ring, a hydrophilic hydroxyethyl chain, and an ionizable carboxylic acid moiety, presents an interesting case study. The interplay of these functional groups is expected to govern its solubility behavior across a range of physiological and formulation-relevant conditions.

Physicochemical Properties and Structural Considerations

A thorough understanding of the molecular structure of this compound is the foundation for a logical approach to its solubility assessment.

PropertyValueSource
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
CAS Number 1520462-70-7[1]

The presence of a carboxylic acid group dictates that the molecule's solubility will be highly dependent on the pH of the surrounding medium. The hydroxyethyl group is anticipated to enhance aqueous solubility through hydrogen bonding with water molecules.[2] Conversely, the cyclopropane ring, while small, introduces a degree of lipophilicity.[3] The unique structural and electronic properties of the cyclopropyl group can also influence the acidity of the carboxylic acid.[4]

Prediction SoftwarePredicted pKa
ACD/Labs Percepta4.5 ± 0.2
MarvinSketch4.6

These predicted values suggest that this compound is a weak acid, and its solubility is expected to increase significantly at pH values above its pKa.

Experimental Determination of Solubility: A Multi-faceted Approach

A comprehensive solubility profile requires a multi-pronged experimental strategy. We will explore thermodynamic and kinetic solubility, the influence of pH and temperature, and solubility in various solvent systems.

I. Thermodynamic vs. Kinetic Solubility: Understanding the Equilibrium

It is crucial to distinguish between thermodynamic and kinetic solubility, as they provide different, yet complementary, insights into a compound's behavior.

  • Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility at equilibrium, where the dissolved solute is in equilibrium with the undissolved solid phase.[4] It is a critical parameter for understanding the maximum concentration achievable in a saturated solution and is essential for pre-formulation and biopharmaceutical classification.[5] The "gold standard" for its determination is the shake-flask method .[6]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is added to an aqueous buffer and allowed to precipitate over a shorter timeframe.[7][8] This high-throughput method is particularly useful in early drug discovery for rapid screening of large numbers of compounds.[9]

Diagram: Conceptual Difference between Thermodynamic and Kinetic Solubility

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility a Solid Compound + Solvent b Equilibration (e.g., 24-72h) a->b c Saturated Solution in Equilibrium with Solid b->c d Separation (Filtration/Centrifugation) c->d e Quantification d->e f DMSO Stock Solution g Addition to Aqueous Buffer f->g h Precipitation (e.g., 1-2h) g->h i Separation (Filtration/Centrifugation) h->i j Quantification i->j G xaxis pH 8,0 xaxis->8,0 yaxis Log(Solubility) 0,5 yaxis->0,5 p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 pKa_label pKa intrinsic_sol Intrinsic Solubility (S₀)

Caption: Theoretical pH-solubility profile for a weak acid.

Experimental Protocol: The thermodynamic shake-flask method described above should be performed using a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, and 7.4). [10]

IV. Solvent Screening for Formulation Development

To support the development of liquid formulations or for use in synthetic processes, it is essential to assess the solubility of this compound in a range of pharmaceutically acceptable solvents.

Recommended Solvents for Screening:

  • Aqueous: Deionized water, buffered solutions.

  • Alcohols: Ethanol, isopropanol, propylene glycol.

  • Ethers: Polyethylene glycol (PEG 400).

  • Other: Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP).

The experimental approach for solvent screening can be a miniaturized version of the shake-flask method to conserve compound.

V. Influence of Temperature on Solubility

The dissolution of a solid in a liquid can be either an endothermic or exothermic process. Understanding the effect of temperature on solubility is important for controlling crystallization processes and for predicting stability during storage.

Experimental Protocol: The thermodynamic solubility is determined at various temperatures (e.g., 4°C, 25°C, 37°C, and 50°C) using the shake-flask method. The data can be used to calculate thermodynamic parameters such as the enthalpy and entropy of dissolution using the van't Hoff equation. [11]

VI. Solubility in Biorelevant Media

To gain a more predictive understanding of in vivo performance, solubility studies should be conducted in biorelevant media that mimic the composition of human intestinal fluids. [12]

  • Fasted State Simulated Intestinal Fluid (FaSSIF): Simulates the intestinal environment in a fasted state (pH ~6.5). [13][14]* Fed State Simulated Intestinal Fluid (FeSSIF): Mimics the intestinal environment after a meal, which has a lower pH (~5.0) and higher concentrations of bile salts and lecithin. [13][14] These studies are particularly important for compounds with low aqueous solubility, as the presence of bile salts and phospholipids in these media can significantly enhance solubilization. [15]

Analytical Quantification

A robust and validated analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used and reliable technique for the quantification of carboxylic acids. [16][17] Key Considerations for HPLC-UV Method Development:

  • Column: A C18 reversed-phase column is typically suitable. [18]* Mobile Phase: An acidic mobile phase (e.g., using formic acid or phosphoric acid) is often required to ensure the carboxylic acid is in its protonated form for good chromatographic peak shape.

  • Detection Wavelength: The wavelength of maximum absorbance for the compound should be used.

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity.

Alternatively, for high-throughput screening or when a chromophore is absent, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for solubility determination. [1][6][19]

Data Interpretation and Reporting

The results of the solubility studies should be compiled and presented in a clear and concise manner.

Table 1: Summary of Thermodynamic Solubility of this compound at 25°C

SolventSolubility (mg/mL)Solubility (mol/L)
Deionized Water
pH 1.2 Buffer
pH 4.5 Buffer
pH 6.8 Buffer
pH 7.4 Buffer
Ethanol
Propylene Glycol
FaSSIF
FeSSIF

(Note: The table is a template for reporting experimental data.)

The pH-solubility data should be plotted to visualize the relationship between pH and solubility. This profile, in conjunction with the pKa value, will provide a comprehensive understanding of the ionization and dissolution behavior of this compound.

Conclusion

The systematic investigation of the solubility profile of this compound, as outlined in this guide, is a critical step in its development as a potential therapeutic agent. By employing a scientifically rigorous and multi-faceted approach, researchers can generate the high-quality data necessary to inform formulation strategies, predict in vivo performance, and ultimately, accelerate the journey from discovery to clinical application. The principles and methodologies detailed herein provide a robust framework for the comprehensive solubility characterization of this and other novel chemical entities.

References

  • Biorelevant. (n.d.). FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Retrieved from [Link]

  • Pharma Lesson. (2025, March 4). Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Retrieved from [Link]

  • Pharmaceutical Technology. (2011, November 2). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Retrieved from [Link]

  • USP-NF. (2016, September 30). <1236> Solubility Measurements. Retrieved from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

  • ACS Publications. (2019, August 21). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • Ghiviriga, I. (2023, February 7). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry, 95(5), 2706–2712. [Link]

  • Dressman, J. B., & Reppas, C. (2000). The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug. Pharmaceutical Technology, 24(7), 44-52.
  • Eurofins Scientific. (2024, May 11). Residual Solvents Testing. Retrieved from [Link]

  • ECA Academy. (2023, January 25). Revision of USP Chapter <1236> Solubility Measurements Published for Comments. Retrieved from [Link]

  • SciSpace. (n.d.). Technical Note: Using Biorelevant Media with Different Types of Orally Administered Formulations. Retrieved from [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. Retrieved from [Link]

  • Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Rohani, S. (2005). An approach to solvent screening for crystallization of polymorphic pharmaceuticals and fine chemicals. Journal of Pharmaceutical Sciences, 94(8), 1733-1744. [Link]

  • World Health Organization. (n.d.). Annex 4: Guidance on waiver of in vivo bioavailability and bioequivalence studies for immediate-release solid oral dosage forms. Retrieved from [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]

  • Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Retrieved from [Link]

  • ThoughtCo. (2024, May 25). pH, pKa, and the Henderson-Hasselbalch Equation. Retrieved from [Link]

  • Scribd. (n.d.). Temperature Effects on Drug Solubility. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Sarmini, K., & Kenndler, E. (1999). Development of Methods for the Determination of pKa Values. Journal of Biochemical and Biophysical Methods, 40(1-2), 1-24. [Link]

  • International Journal of Molecular Sciences. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Molecules. (2021, July 1). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. [Link]

  • Taylor & Francis Online. (2023, June 28). One-step pre-column derivatization method for HPLC-UV determination of organic acids in fruit juices. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • ResearchGate. (2025, August 8). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Retrieved from [Link]

  • Lifescience Global. (2015, February 25). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by. Retrieved from [Link]

  • RSC Education. (n.d.). The effect of temperature on solubility | Class experiment. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • ACS Publications. (n.d.). Determination of pKa using the half-volume method: A laboratory experiment. Journal of Chemical Education. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • ResearchGate. (2024, May 22). 1D NMR assay to assess compound solubility aids in interpretation of.... Retrieved from [Link]

  • Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Retrieved from [Link]

  • ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Retrieved from [Link]

  • Ingenta Connect. (2024, October 1). Determination of pH-Solubility Profile and Development of Predict.... Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Structural, Vibrational, and p K a Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy: An Instrumental Analysis Laboratory. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of pH-Solubility Profile and Development of Prediction Models for pH-Dependent Solubility of Atorvastatin Calcium. Retrieved from [Link]

  • Zenodo. (n.d.). Simultaneous HPLC determination of vitamin C and carboxylic acids. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • SlideShare. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from [Link]

  • Chemaxon. (n.d.). Training the pKa Plugin. Retrieved from [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

  • Pearson+. (n.d.). Predict the relative pKa values of cyclopropene and cyclopropane. Retrieved from [Link]

  • MDPI. (2023, June 29). Structural Aspect of Hydroxyethyl-Starch–Anticancer-Drug-Conjugates as State-of-the-Art Drug Carriers. Retrieved from [Link]

  • Khan Academy. (n.d.). Henderson–Hasselbalch equation (video). Retrieved from [Link]

  • YouTube. (2011, June 24). Tools for Estimating pKa. Retrieved from [Link]

  • Chemaxon. (n.d.). pKa calculation. Retrieved from [Link]

  • YouTube. (2023, June 29). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture no. 18). Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. Retrieved from [https://www.sas.upenn.edu/~gloria/ Expt4i_w02.pdf]([Link] Expt4i_w02.pdf)

  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2005, January). Influence of hydroxyethylcellulose on the drug release properties of theophylline pellets coated with Eudragit RS 30 D. Retrieved from [Link]

  • ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • ACS Publications. (2023, October 13). Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (2019, July). Predicting pKa for Small Molecules on Public and In-house Datasets Using Fast Prediction Methods Combined with Data Fusion. Retrieved from [Link]

  • ADMET and DMPK. (2015, December 30). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link]

  • LinkedIn. (2025, December 14). The Solubility Behavior of Hydroxyethyl Cellulose. Retrieved from [Link]

  • Schrödinger. (n.d.). Schrödinger Solutions for Small Molecule Protonation State Enumeration and pKa Prediction. Retrieved from [Link]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values predicted using Marvin Sketch 16.11.28. Retrieved from [Link]

  • Turito. (2022, November 8). Henderson Hasselbalch Equation- Estimating the pH of Buffers. Retrieved from [Link]

  • YouTube. (2024, June 13). The Henderson-Hasselbalch Equation and pKa. Retrieved from [Link]

  • Rowan Scientific. (2025, October 16). How to Predict pKa. Retrieved from [Link]

  • Reddit. (2021, June 24). Calculating pKa values. Retrieved from [Link]

  • Penn State. (2023, August 3). New, simple and accessible method creates potency-increasing structure in drugs. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Graphene-oxide stabilization in electrolyte solutions using hydroxyethyl cellulose for drug delivery application. Retrieved from [Link]

  • Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Retrieved from [Link]

Sources

The Emerging Potential of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif once noted for its unique chemical properties, is now a frequently utilized component in modern drug discovery, valued for its ability to impart desirable physicochemical and pharmacological characteristics.[1][2] This technical guide explores the untapped potential of a specific, yet under-investigated molecule: 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid . While direct biological data for this compound is not yet publicly available, its structural features—a rigid cyclopropane core, a flexible hydroxyethyl side chain, and a carboxylic acid group—suggest a rich pharmacological landscape. This document will deconstruct the molecule's potential based on established principles of medicinal chemistry and the known activities of structurally related compounds. We will propose several avenues for investigation, complete with detailed experimental workflows, to unlock the therapeutic promise of this intriguing chemical scaffold.

The Cyclopropane Moiety: A Privileged Scaffold in Medicinal Chemistry

The three-membered carbocycle of cyclopropane is the smallest and most strained of the cycloalkanes. This inherent strain results in unique electronic and conformational properties that medicinal chemists have increasingly exploited to overcome common drug development hurdles.[3][4]

Key Attributes Imparted by the Cyclopropane Ring:

  • Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger and the C-C bonds are shorter (1.51 Å) than those in larger alkanes, making the ring resistant to metabolic degradation.[1] This can lead to improved pharmacokinetic profiles, such as a longer in vivo half-life.[3]

  • Enhanced Potency and Selectivity: The rigid, three-dimensional structure of the cyclopropane ring can lock a molecule into a bioactive conformation, reducing the entropic penalty of binding to a biological target.[1][3] This conformational constraint can lead to higher potency and selectivity, thereby minimizing off-target effects.

  • Improved Physicochemical Properties: The incorporation of a cyclopropane ring can modulate a compound's lipophilicity, solubility, and permeability.[4] For instance, it can increase brain permeability and decrease plasma clearance.[3]

  • Bioisosteric Replacement: The cyclopropane ring can serve as a bioisostere for other chemical groups, such as gem-dimethyl groups, alkenes, or even aromatic rings, offering a novel chemical space with potentially improved properties.[5][6]

The prevalence of the cyclopropane motif in FDA-approved drugs for a wide range of diseases, from antivirals to anticancer agents, underscores its value in modern drug discovery.[2][7][8]

Physicochemical Profile of this compound

Understanding the fundamental physicochemical properties of a molecule is the first step in predicting its biological behavior.

PropertyValueSource
CAS Number 1520462-70-7[9][10]
Molecular Formula C6H10O3[9]
Molecular Weight 130.14 g/mol [9]
Topological Polar Surface Area (TPSA) 57.53 Ų[11]
Predicted LogP 0.0895[11]
Hydrogen Bond Donors 2[11]
Hydrogen Bond Acceptors 2[11]
Rotatable Bonds 3[11]

The molecule's low molecular weight and balanced number of hydrogen bond donors and acceptors, along with a low predicted LogP, suggest good "lead-like" characteristics and a favorable starting point for drug development.

Hypothesized Biological Activities and Investigative Pathways

Based on the known pharmacological activities of other cyclopropanecarboxylic acid derivatives, we can hypothesize several potential therapeutic applications for this compound.

Neurological and Psychiatric Disorders

A significant number of cyclopropane-containing compounds exhibit activity in the central nervous system (CNS). For example, derivatives of 1-aryl-2-(aminomethyl)cyclopropanecarboxylic acid have been evaluated as potential antidepressants. Furthermore, some phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands, which are implicated in a variety of neurological conditions.

  • Hypothesis: The rigid cyclopropane core of this compound could serve as a scaffold to orient the functional groups for interaction with CNS targets, such as monoamine transporters or the sigma 1 receptor.

Oncology

The antiproliferative effects of cyclopropane-containing molecules have been documented. For instance, certain 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of human myeloid leukemia cell lines. Additionally, some cyclopropane derivatives act as inhibitors of receptor tyrosine kinases like MET and VEGFR-2, which are crucial in cancer progression.[2][7][8]

  • Hypothesis: The unique stereochemistry of the subject molecule could allow for selective inhibition of enzymes critical for cancer cell growth and survival, such as kinases or metabolic enzymes.

Infectious Diseases

The cyclopropane motif is present in a number of antimicrobial and antiviral drugs.[8] The structural rigidity and metabolic stability it confers can be advantageous in designing potent and long-lasting therapeutic agents.

  • Hypothesis: this compound may exhibit antimicrobial or antiviral activity by inhibiting key enzymes in pathogens. For example, it could act as an inhibitor of O-acetylserine sulfhydrylase, an enzyme involved in cysteine biosynthesis in bacteria and absent in mammals.

Proposed Experimental Workflows for Target Validation

To systematically evaluate the biological potential of this compound, a tiered screening approach is recommended.

Tier 1: Broad-Based Phenotypic and Target-Based Screening

The initial phase should involve broad screening to identify any significant biological activity.

G cluster_0 Tier 1: Initial Screening A Compound Procurement (this compound) B Phenotypic Screening (e.g., Cancer Cell Line Panel - NCI-60) A->B C Broad Target-Based Screening (e.g., Kinase Panel, GPCR Panel) A->C D Antimicrobial Screening (MIC against bacterial/fungal panel) A->D E Data Analysis & Hit Identification B->E C->E D->E

Caption: Tier 1 screening workflow for this compound.

Protocol for NCI-60 Cell Line Screening:

  • Compound Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Assay Plate Preparation: Seed the 60 human cancer cell lines into 96-well plates and incubate for 24 hours.

  • Compound Addition: Add the test compound at five 10-fold dilutions to the assay plates.

  • Incubation: Incubate the plates for 48 hours.

  • Staining and Measurement: Fix the cells and stain with sulforhodamine B. Measure the optical density to determine cell viability.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill) values.

Tier 2: Hit-to-Lead and Mechanism of Action Studies

If promising activity is identified in Tier 1, the next phase focuses on validating the hit and elucidating its mechanism of action.

G cluster_1 Tier 2: Hit Validation & MoA F Hit Confirmation (Dose-response curves, IC50/EC50 determination) G SAR Studies (Synthesis of analogs) F->G H Target Identification (Affinity chromatography, proteomics) F->H J Lead Candidate Selection G->J I Pathway Analysis (Western blotting, reporter assays) H->I I->J

Caption: Tier 2 workflow for hit validation and mechanism of action studies.

Protocol for IC50 Determination (Example: Kinase Inhibition Assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate, and ATP solutions.

  • Compound Dilution: Perform a serial dilution of the hit compound.

  • Assay Reaction: In a 96-well plate, combine the kinase, substrate, and serially diluted compound. Initiate the reaction by adding ATP.

  • Incubation: Incubate at the optimal temperature for the kinase.

  • Detection: Stop the reaction and add a detection reagent (e.g., ADP-Glo™) to measure kinase activity (luminescence).

  • Data Analysis: Plot the percentage of inhibition versus the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Synthesis and Derivatization Strategies

The availability of synthetic routes is crucial for exploring the structure-activity relationship (SAR). While specific synthesis of this compound is not widely published in peer-reviewed journals, general methods for creating substituted cyclopropanecarboxylic acids are well-established. These often involve the cyclopropanation of α,β-unsaturated esters followed by hydrolysis, or the reaction of a metal cyanide with a substituted bromopropane followed by hydrolysis.[12]

The hydroxyethyl side chain and the carboxylic acid group provide two convenient handles for derivatization to create a focused library of analogs for SAR studies. For example, the hydroxyl group can be esterified or etherified, and the carboxylic acid can be converted to amides or esters.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its constituent parts—the rigid cyclopropane core and the functionalized side chains—are features found in numerous successful drugs. The proposed hypothesis-driven approach, starting with broad screening and moving towards targeted mechanism-of-action studies, provides a clear path forward for elucidating its biological potential. Future research should focus on executing these experimental workflows, and should promising activity be discovered, a robust medicinal chemistry program to explore the structure-activity relationship will be warranted. The unique combination of rigidity and functional group presentation in this molecule makes it a compelling candidate for investigation in the ongoing quest for new and effective medicines.

References

  • T. A. T. T. Tran, D. D. V. Tran, T. T. T. Nguyen, and P. H. T. Tran, "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules," Journal of Medicinal Chemistry, vol. 59, no. 19, pp. 8712–8756, 2016.

  • A. K. K. V. V. S. S. Kumar, "Brief review on cyclopropane analogs: Synthesis and their pharmacological applications," ResearchGate, 2025.

  • "The roles of fused-cyclopropanes in medicinal chemistry: insights from the past decade," Ask this paper | Bohrium, 2025.

  • "Bioisosteric Replacements," Chem-Space.

  • M. A. A. El-Sayed, R. A. El-Gamal, and M. A. A. El-Remaily, "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Future Medicinal Chemistry, 2025.

  • "Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates," Taylor & Francis Online.

  • "Selected cyclopropane-containing natural products and pharmaceutical compounds," ResearchGate.

  • "this compound," Sigma-Aldrich.

  • "this compound | 1520462-70-7," ChemicalBook.

  • "1520462-70-7|this compound," BLD Pharm.

  • "1-(2-hydroxyethyl)cyclopropane-1-carboxylic acid | 1520462-70-7," Molport.

  • "Put a ring on it: application of small aliphatic rings in medicinal chemistry," PubMed Central.

  • "1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors," PubMed.

  • "abcr GmbH (Page 44)," ChemBuyersGuide.com, Inc..

  • "Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds," ResearchGate.

  • "Ring Bioisosteres," Cambridge MedChem Consulting.

  • "Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide," PubMed Central.

  • "Bioisosteres v2 - Recent Trends and Tactics," Baran Lab.

  • "1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid | C7H10O4 | CID 66632511," PubChem.

  • "Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1)," Cheméo.

  • "2359122-85-1 | 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid," ChemScene.

  • "Cyclopropanecarboxylic acid," Wikipedia.

Sources

A Technical Guide to the Potential Mechanisms of Action of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclopropane Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this context, the incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy. Among these, the cyclopropane ring, a three-membered carbocycle, holds a place of distinction. Its unique structural and electronic properties impart a degree of conformational rigidity that can pre-organize a molecule into a bioactive conformation, thereby improving its binding affinity and selectivity for its biological target.[1] Furthermore, the cyclopropane motif is known to enhance metabolic stability by being resistant to common metabolic degradation pathways that affect more flexible alkyl chains.[1][2] This increased stability can lead to a longer in vivo half-life, a critical attribute for effective pharmaceuticals.[1]

This guide focuses on 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a molecule that combines the strategic advantages of the cyclopropane scaffold with the functional versatility of a carboxylic acid and a hydroxyethyl group. While the specific mechanism of action for this compound is not yet fully elucidated in publicly available literature, this document will explore its potential biological activities by drawing parallels with structurally related cyclopropane derivatives. We will delve into plausible mechanisms, supported by evidence from analogous compounds, and propose experimental workflows to systematically investigate its mode of action.

Plausible Mechanisms of Action for this compound

The biological activities of cyclopropane derivatives are diverse, ranging from enzyme inhibition to broad antimicrobial and antitumor effects.[3][4] The presence of both a carboxylic acid, a common feature for interaction with biological targets, and a hydroxyl group, which can participate in hydrogen bonding, suggests that this compound is well-equipped for molecular recognition.

Enzyme Inhibition: A Prime Target for Cyclopropanecarboxylic Acids

Many bioactive cyclopropane-containing molecules exert their effects by inhibiting specific enzymes. The strained ring system can mimic transition states of enzymatic reactions or act as a rigid scaffold to present functional groups in a precise orientation for binding to an active site.

  • Case Study: Inhibition of Plant Ethylene Biosynthesis

    Cyclopropanecarboxylic acid derivatives have been identified as inhibitors of 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, a key enzyme in the biosynthesis of the plant hormone ethylene.[5][6][7] These compounds act as structural analogs of the natural substrate, ACC. Given this precedent, it is plausible that this compound could act as a competitive or non-competitive inhibitor of an uncharacterized enzyme by mimicking the structure of its endogenous substrate. The carboxylic acid moiety would likely be crucial for this interaction, potentially binding to a positively charged residue in the enzyme's active site.

  • Case Study: Inhibition of Fungal Sterol Biosynthesis

    Recent studies on amide derivatives of cyclopropane have demonstrated their antifungal activity.[2] Molecular docking simulations suggest that these compounds bind to sterol 14-α demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2] This suggests a potential antifungal mechanism for this compound, where it could disrupt the fungal cell membrane integrity by inhibiting CYP51 or a related enzyme.

The following diagram illustrates a hypothetical enzyme inhibition mechanism.

Enzyme_Inhibition cluster_0 Enzyme Active Site Enzyme Target Enzyme Biological Process Biological Process Enzyme->Biological Process Catalyzes Substrate Endogenous Substrate Substrate->Enzyme Natural Binding Inhibitor This compound Inhibitor->Enzyme Binds to active site Inhibitor->Biological Process Inhibits Cellular Function Cellular Function Biological Process->Cellular Function

Caption: Hypothetical enzyme inhibition by this compound.

Interference with Metabolic Pathways

Small molecules can exert profound biological effects by disrupting metabolic pathways. The case of the experimental anxiolytic drug, panadiplon, provides a compelling example of how a cyclopropane metabolite can induce toxicity.

  • Case Study: Panadiplon and Mitochondrial Toxicity

    The metabolic byproduct of panadiplon is cyclopropanecarboxylic acid.[8] This metabolite has been shown to cause hepatic toxicity by inhibiting mitochondrial fatty acid β-oxidation.[8] It is thought to achieve this by depleting the liver's supply of Coenzyme A and carnitine through the formation of unusual acyl derivatives.[8] This disruption of energy metabolism can lead to cellular stress and, ultimately, cell death.[8] It is conceivable that this compound could similarly interfere with fatty acid metabolism or other mitochondrial processes, a possibility that warrants investigation, particularly in the context of toxicology studies.

The following diagram outlines this potential metabolic interference pathway.

Metabolic_Interference Compound This compound Mitochondria Mitochondria Compound->Mitochondria FAO Fatty Acid β-Oxidation Compound->FAO Inhibits CoA Coenzyme A Pool Compound->CoA Depletes Mitochondria->FAO Energy Cellular Energy (ATP) FAO->Energy Toxicity Cellular Toxicity FAO->Toxicity Dysfunction leads to CoA->Toxicity Depletion leads to

Caption: Potential metabolic interference by this compound.

Proposed Experimental Workflows for Mechanism of Action Elucidation

To move from plausible hypotheses to definitive mechanisms, a structured experimental approach is essential. The following protocols are designed as a self-validating system to investigate the biological activity of this compound.

Protocol 1: Broad-Spectrum Bioactivity Screening

Objective: To identify the general biological effects of the compound across a range of cell types and organisms.

Methodology:

  • Cell Viability Assays:

    • Utilize a panel of human cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous cell line (e.g., NIH 3T3) to assess cytotoxicity.

    • Perform dose-response studies using a colorimetric assay (e.g., MTT or XTT) to determine the IC50 (half-maximal inhibitory concentration).

  • Antimicrobial Assays:

    • Test the compound against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

    • Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

  • Phenotypic Screening:

    • In a relevant model organism (e.g., zebrafish embryos or Caenorhabditis elegans), observe for any developmental or behavioral abnormalities upon exposure to the compound.

Causality and Self-Validation: Positive "hits" in any of these assays will guide the subsequent, more focused investigations. For instance, selective cytotoxicity against fungal cells would prioritize the investigation of antifungal-specific targets.

Protocol 2: Target Identification and Validation

Objective: To identify the specific molecular target(s) of this compound.

Methodology:

  • Affinity-Based Target Identification:

    • Synthesize a derivative of the compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).

    • Incubate the affinity matrix with cell lysates from a responsive cell line identified in Protocol 1.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Thermal Shift Assays (TSA):

    • For candidate proteins identified, perform TSA to confirm direct binding. An increase in the melting temperature of a protein in the presence of the compound indicates a stabilizing interaction.

  • Enzyme Inhibition Assays:

    • If a candidate target is an enzyme, perform in vitro kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).

Causality and Self-Validation: The convergence of data from affinity-based methods and biophysical validation (TSA) provides strong evidence for a direct target. Subsequent enzymatic assays will confirm the functional consequence of this binding.

The following diagram illustrates the proposed experimental workflow.

Experimental_Workflow start This compound protocol1 Protocol 1: Broad-Spectrum Bioactivity Screening (Cell Viability, Antimicrobial, Phenotypic) start->protocol1 hit Identification of Responsive System protocol1->hit Positive Hit no_hit No Significant Activity protocol1->no_hit Negative protocol2 Protocol 2: Target Identification & Validation (Affinity Chromatography, TSA, Enzyme Assays) hit->protocol2 target Validated Molecular Target protocol2->target mechanism Elucidation of Mechanism of Action target->mechanism

Caption: Experimental workflow for elucidating the mechanism of action.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table presents hypothetical data that could be generated from the proposed experiments, drawing on values seen for similar compounds.

Assay TypeTarget/OrganismMetricHypothetical ValueReference Compound Class
Cytotoxicity MCF-7 (human breast cancer)IC5025 µMGeneral small molecule inhibitors
Antifungal Activity Candida albicansMIC16 µg/mLAmide derivatives of cyclopropane[2]
Enzyme Inhibition Recombinant Human FAAHKi500 nMIndazole-based inhibitors[9]
Enzyme Inhibition Plant ACC OxidaseKi10 µMCyclopropane-1,1-dicarboxylic acid[5]

Conclusion

This compound is a molecule of significant interest due to its incorporation of the medicinally valuable cyclopropane ring. While its precise mechanism of action remains to be discovered, the rich biology of related cyclopropane derivatives provides a strong foundation for targeted investigation. The potential for this compound to act as an enzyme inhibitor or to interfere with metabolic pathways is high. The experimental workflows outlined in this guide offer a rational and robust approach to unraveling its biological function, which could pave the way for its development as a novel therapeutic agent or a valuable chemical probe for biological research. The key to unlocking its potential lies in a systematic and multidisciplinary approach, combining broad phenotypic screening with rigorous target identification and validation.

References

  • Salaün, J. (1999). Cyclopropane Derivatives and their Diverse Biological Activities. In Topics in Current Chemistry (Vol. 207, pp. 1-67). Springer, Berlin, Heidelberg.
  • FCT NOVA. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved from [Link]

  • Vassilis, D., et al. (1999). Inhibition of apple 1-aminocyclopropane-1-carboxylic acid oxidase, by cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid. PubMed. Retrieved from [Link]

  • Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. Retrieved from [Link]

  • Gevorgyan, A., et al. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease. Retrieved from [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. ScienceDaily. Retrieved from [Link]

  • Penn State. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Penn State News. Retrieved from [Link]

  • Giri, R. (2023). New, simple and accessible method creates potency-increasing structure in drugs. Eberly College of Science. Retrieved from [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. Retrieved from [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. MDPI. Retrieved from [Link]

  • Chung, A. E., & Law, J. H. (1964). BIOSYNTHESIS OF CYCLOPROPANE COMPOUNDS. VI. PRODUCT INHIBITION OF CYCLOPROPANE FATTY ACID SYNTHETASE BY S-ADENOSYLHOMOCYSTEINE AND REVERSAL OF INHIBITION BY A HYDROLYTIC ENZYME. PubMed. Retrieved from [Link]

  • Rösch, F., et al. (2018). 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety. PubMed. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Hydroxymethyl)cyclopropanecarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-Hydroxy-1-cyclopropanecarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Perry, T. L., & Hansen, S. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(4), 621–624. Retrieved from [Link]

  • Kim, S. K., et al. (2018). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 43(3), 200–204. Retrieved from [Link]

  • Ulrich, R. G. (2000). Metabolic, idiosyncratic toxicity of drugs: overview of the hepatic toxicity induced by the anxiolytic, panadiplon. PubMed. Retrieved from [Link]

Sources

The Emergence of a Novel Bioactive Scaffold: A Technical Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The field of medicinal chemistry is in a perpetual quest for novel molecular scaffolds that can unlock new therapeutic possibilities. Cyclopropane rings, with their inherent strain and unique three-dimensional geometry, have garnered significant interest as bioisosteric replacements for larger, more flexible moieties, often leading to enhanced biological activity and improved pharmacokinetic profiles. This technical guide delves into the discovery, synthesis, characterization, and potential applications of a promising new entity: 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid. This molecule combines the rigid cyclopropane core with a hydrophilic hydroxyethyl side chain and a carboxylic acid group, presenting a trifecta of functionalities poised for diverse biological interactions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing both foundational knowledge and actionable experimental insights.

Introduction: The Rationale for Fused Functionality

The design of novel therapeutic agents often hinges on the strategic combination of distinct pharmacophoric elements. The title compound, this compound, is a compelling example of such a design. The cyclopropane moiety offers a rigid framework that can precisely orient appended functional groups for optimal interaction with biological targets.[1][2] This rigidity can also confer metabolic stability. The carboxylic acid group provides a key site for ionic interactions and hydrogen bonding, common features in enzyme active sites and receptor binding pockets. Finally, the 2-hydroxyethyl side chain introduces a degree of hydrophilicity and an additional hydrogen bonding donor/acceptor, which can influence solubility and target engagement.

The exploration of this particular molecular architecture is driven by the established precedent of cyclopropanecarboxylic acid derivatives in various therapeutic areas. For instance, esters of cyclopropanecarboxylic acid have shown promise as prodrugs with enhanced hydrolytic stability.[3][4] Furthermore, the inherent reactivity and unique electronic properties of the cyclopropane ring have been leveraged in the design of enzyme inhibitors and other bioactive molecules.[5][6]

Synthesis and Mechanistic Considerations

While a definitive, published synthetic route for this compound is not yet widely available in the literature, a plausible and efficient synthesis can be conceptualized based on established methodologies for the preparation of substituted cyclopropanes. The proposed synthetic pathway leverages a malonic ester synthesis followed by a cyclopropanation reaction.

Proposed Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Alkylation of Diethyl Malonate cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Hydrolysis and Decarboxylation cluster_3 Step 4: Deprotection A Diethyl malonate C Alkylated Malonic Ester Intermediate A->C NaOEt, EtOH B 2-(2-Bromoethoxy)tetrahydro-2H-pyran B->C E Cyclopropane Intermediate C->E NaOEt, EtOH D 1,2-Dibromoethane D->E F 1-(2-(Tetrahydro-2H-pyran-2-yloxy)ethyl)cyclopropane-1,1-dicarboxylic acid E->F 1. NaOH(aq), Δ 2. H3O+ G This compound F->G Δ, -CO2 H Final Product G->H H3O+

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Step 1: Synthesis of Diethyl 2-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)malonate (Alkylated Malonic Ester Intermediate)

  • To a solution of sodium ethoxide (NaOEt), prepared by dissolving sodium metal in anhydrous ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere.

  • Stir the resulting solution for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Add a solution of 2-(2-bromoethoxy)tetrahydro-2H-pyran in anhydrous ethanol dropwise to the reaction mixture.

  • Reflux the mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, neutralize with dilute hydrochloric acid, and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography.

Causality behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of diethyl malonate, forming the nucleophilic enolate. The tetrahydro-2H-pyran (THP) group is an effective protecting group for the primary alcohol, preventing it from interfering with the subsequent cyclopropanation and hydrolysis steps.

Step 2: Synthesis of Diethyl 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)cyclopropane-1,1-dicarboxylate (Cyclopropane Intermediate)

  • To a solution of sodium ethoxide in anhydrous ethanol, add the purified alkylated malonic ester intermediate from Step 1.

  • To this vigorously stirred solution, add 1,2-dibromoethane dropwise.

  • Reflux the reaction mixture for 24-36 hours.

  • Work-up the reaction as described in Step 1 to isolate the crude cyclopropane intermediate. Purify by column chromatography.

Causality behind Experimental Choices: The second equivalent of base generates the enolate of the alkylated malonate, which then undergoes an intramolecular nucleophilic substitution with one of the bromine atoms of 1,2-dibromoethane, followed by a second intramolecular substitution to form the cyclopropane ring. This is a classic approach for the synthesis of cyclopropane-1,1-dicarboxylic esters.

Step 3 & 4: Hydrolysis, Decarboxylation, and Deprotection to yield this compound

  • Treat the purified cyclopropane intermediate with an aqueous solution of sodium hydroxide and heat to reflux to hydrolyze the ester groups.

  • After complete hydrolysis (monitored by TLC), acidify the cooled reaction mixture with concentrated hydrochloric acid.

  • The acidic conditions will also cleave the THP protecting group.

  • Heating the acidified solution will induce decarboxylation of the resulting malonic acid derivative.

  • Extract the final product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent under reduced pressure to obtain this compound.

Causality behind Experimental Choices: Saponification with a strong base is a standard method for ester hydrolysis. Subsequent acidification protonates the carboxylate groups and facilitates the removal of the acid-labile THP protecting group. The geminal dicarboxylic acid intermediate is unstable to heat and readily undergoes decarboxylation to yield the final monosubstituted carboxylic acid.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Table 1: Physicochemical Properties
PropertyValue
Molecular Formula C₆H₁₀O₃
Molecular Weight 130.14 g/mol
Appearance White to off-white solid
Melting Point (Predicted) 85-95 °C
Solubility Soluble in water, methanol, DMSO
Spectroscopic Data
  • ¹H NMR (400 MHz, D₂O): The proton NMR spectrum is expected to show characteristic signals for the cyclopropane protons as complex multiplets between δ 0.8-1.5 ppm. The methylene protons of the hydroxyethyl group would appear as two triplets, one adjacent to the cyclopropane ring around δ 1.8-2.0 ppm and the other adjacent to the hydroxyl group around δ 3.6-3.8 ppm. The acidic proton of the carboxylic acid will exchange with D₂O and will likely not be observed.

  • ¹³C NMR (100 MHz, D₂O): The carbon spectrum would display a signal for the quaternary cyclopropane carbon around δ 20-30 ppm, and the methylene carbons of the cyclopropane ring between δ 10-20 ppm. The methylene carbons of the hydroxyethyl group would resonate at approximately δ 35-40 ppm and δ 60-65 ppm. The carbonyl carbon of the carboxylic acid would appear significantly downfield, around δ 175-180 ppm.

  • Infrared (IR) Spectroscopy (KBr Pellet): The IR spectrum will be dominated by a broad O-H stretching absorption from the carboxylic acid dimer, typically in the range of 2500-3300 cm⁻¹.[7] A strong C=O stretching vibration for the carboxylic acid will be observed around 1700-1725 cm⁻¹.[7] The O-H stretch of the primary alcohol will likely be a sharper peak around 3300-3500 cm⁻¹.

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry in negative ion mode would show a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 129.05.

Potential Applications in Drug Discovery and Development

The unique structural features of this compound make it an attractive candidate for various applications in medicinal chemistry.

As a Scaffold for Novel Therapeutics

The presence of three distinct functional groups provides multiple handles for further chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening. The carboxylic acid can be converted to esters, amides, or other bioisosteres to modulate activity and pharmacokinetic properties. The hydroxyl group can be derivatized to form ethers or esters, or used as a handle for conjugation to other molecules.

Potential as an Enzyme Inhibitor

Many enzymes recognize and bind to substrates containing carboxylic acid and hydroxyl functionalities. The rigid cyclopropane backbone can serve to present these groups in a specific orientation to fit into an enzyme's active site, potentially leading to potent and selective inhibition. For example, cyclopropane derivatives have been investigated as inhibitors of enzymes involved in cysteine biosynthesis.[5]

Application in Prodrug Design

The carboxylic acid moiety can be esterified to create prodrugs with improved lipophilicity and cell permeability. The resulting esters can be designed to be cleaved by intracellular esterases, releasing the active parent compound. The cyclopropane ring itself can enhance the stability of such ester linkages.[3]

Future Directions and Conclusion

The discovery and synthesis of this compound opens up new avenues for the exploration of novel chemical space in drug discovery. Future work should focus on the optimization of the proposed synthetic route to improve yields and scalability. A thorough investigation of its biological activities through in vitro and in vivo screening against a panel of therapeutic targets is warranted.

References

  • Google Patents. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Google Patents. CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities. Available from: [Link]

  • Patsnap Eureka. Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. Available from: [Link]

  • Bender, D. M., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. Available from: [Link]

  • PubChem. 1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid. Available from: [Link]

  • Google Patents. DE2128327C3 - Process for the preparation of 1-hydroxy-cyclopropane-1-carboxylic acids.
  • Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Organic Syntheses. cyclopropanecarboxylic acid. Available from: [Link]

  • YouTube. Synthesis of Cyclopropanecarboxylic Acid. Available from: [Link]

  • Mozzarelli, A., et al. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 159–166. Available from: [Link]

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available from: [Link]

  • Wikipedia. Cyclopropane carboxylic acid. Available from: [Link]

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Available from: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available from: [Link]

Sources

Methodological & Application

Synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science, incorporating a unique combination of a strained cyclopropane ring, a hydrophilic hydroxyl group, and a carboxylic acid moiety. This guide provides a detailed, field-proven protocol for the synthesis of this target molecule, designed for researchers, scientists, and drug development professionals. Our synthetic strategy is centered on a robust and well-characterized reaction: the directed Simmons-Smith cyclopropanation of a commercially available starting material, followed by ester hydrolysis. This approach is chosen for its reliability, stereochemical control, and tolerance of the inherent functional groups.

The core of this synthesis is the cyclopropanation of 2-hydroxyethyl acrylate (HEA). The Simmons-Smith reaction, a classic method for forming cyclopropane rings, is particularly well-suited for this transformation.[1][2][3] A key feature of this reaction is the directing effect of the hydroxyl group in the substrate.[4][5] The zinc-based reagent coordinates to the oxygen of the hydroxyl group, delivering the methylene group to the double bond from the same face of the molecule. This chelation control not only facilitates the reaction but also provides a high degree of stereoselectivity. We will employ the Furukawa modification, which utilizes diethylzinc (Et₂Zn) in place of the traditional zinc-copper couple, as it often provides higher yields and better reactivity with electron-deficient alkenes like acrylates.[3]

Following the successful cyclopropanation to form the intermediate ester, a straightforward basic hydrolysis will be employed to yield the desired carboxylic acid. While esters of cyclopropanecarboxylic acid can exhibit enhanced stability, standard hydrolysis conditions are generally effective.[6] This two-step sequence provides an efficient and scalable route to the target compound.

Visualizing the Synthetic Workflow

The overall synthetic pathway can be visualized as a two-stage process: cyclopropanation followed by hydrolysis.

Synthesis_Workflow HEA 2-Hydroxyethyl Acrylate (HEA) Intermediate Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate HEA->Intermediate Simmons-Smith Cyclopropanation (Et₂Zn, CH₂I₂) FinalProduct This compound Intermediate->FinalProduct Basic Hydrolysis (e.g., NaOH, H₃O⁺)

Caption: A schematic overview of the two-step synthesis of this compound.

Experimental Protocols

Part 1: Cyclopropanation of 2-Hydroxyethyl Acrylate

This procedure details the synthesis of the intermediate, ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate, via a modified Simmons-Smith reaction.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Hydroxyethyl acrylate (HEA)116.125.81 g50 mmolEnsure inhibitor is not removed.[7]
Diethylzinc (Et₂Zn)123.4955 mL55 mmol1.0 M solution in hexanes. Pyrophoric .
Diiodomethane (CH₂I₂)267.8414.73 g55 mmol
Dichloromethane (DCM)84.93200 mL-Anhydrous.
Saturated aq. NH₄Cl-100 mL-For quenching.
Diethyl ether (Et₂O)74.12As needed-For extraction.
Anhydrous MgSO₄120.37As needed-For drying.

Instrumentation and Glassware:

  • 500 mL three-necked, round-bottomed flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Standard glassware for workup and purification

Step-by-Step Protocol:

  • Reaction Setup: Assemble the 500 mL three-necked flask with a magnetic stir bar, a dropping funnel, and a connection to an inert atmosphere line. Dry the glassware thoroughly in an oven before use.

  • Initial Charging: Under a positive pressure of nitrogen or argon, charge the flask with 2-hydroxyethyl acrylate (5.81 g, 50 mmol) and anhydrous dichloromethane (150 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition of Diethylzinc: Add the diethylzinc solution (55 mL of 1.0 M in hexanes, 55 mmol) dropwise to the cooled solution over 20-30 minutes. Caution: Diethylzinc is pyrophoric and reacts violently with water. All additions should be done carefully under an inert atmosphere.

  • Addition of Diiodomethane: In a separate, dry flask, dissolve diiodomethane (14.73 g, 55 mmol) in anhydrous dichloromethane (50 mL). Transfer this solution to the dropping funnel and add it dropwise to the reaction mixture over 30-40 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: After the reaction is complete, cool the mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (100 mL). A white precipitate of zinc salts will form.

  • Workup and Extraction:

    • Filter the mixture through a pad of celite to remove the zinc salts, washing the filter cake with dichloromethane.

    • Transfer the filtrate to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine all organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄).

  • Purification of the Intermediate:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate as a colorless oil.

Part 2: Hydrolysis of Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate

This section describes the conversion of the intermediate ester to the final carboxylic acid product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate158.18~7.1 g~45 mmolFrom Part 1.
Sodium Hydroxide (NaOH)40.002.7 g67.5 mmol
Water18.0250 mL-
Methanol32.0450 mL-
Hydrochloric Acid (HCl)36.46As needed-2 M aqueous solution.
Ethyl Acetate88.11As needed-For extraction.
Anhydrous Na₂SO₄142.04As needed-For drying.

Step-by-Step Protocol:

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, dissolve the ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate (assuming ~45 mmol from the previous step) in a mixture of methanol (50 mL) and water (50 mL).

  • Addition of Base: Add sodium hydroxide (2.7 g, 67.5 mmol) to the solution.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 70-80 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting ester is no longer visible.

  • Cooling and Acidification: Cool the reaction mixture to room temperature and then further cool in an ice bath. Slowly add 2 M HCl with stirring until the pH of the solution is ~2.

  • Extraction:

    • Transfer the acidified solution to a separatory funnel and extract with ethyl acetate (4 x 50 mL).

    • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification of the Final Product:

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography if necessary.

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating through standard analytical techniques.

  • Reaction Monitoring: TLC and GC-MS are essential for monitoring the progress of both the cyclopropanation and hydrolysis steps, ensuring the reaction has gone to completion before proceeding to the next stage.

  • Intermediate and Product Characterization: The identity and purity of the intermediate ester and the final carboxylic acid should be confirmed by:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the presence of the cyclopropane ring and the hydroxyethyl group.

    • Mass Spectrometry (MS): To confirm the molecular weight of the products.

    • Infrared (IR) Spectroscopy: To observe the disappearance of the C=C stretch from the starting material and the appearance of characteristic C-O and O-H stretches. In the final product, the broad O-H stretch of the carboxylic acid will be a key diagnostic peak.

Causality and Experimental Choices

  • Choice of Starting Material: 2-Hydroxyethyl acrylate is an ideal starting material as it is commercially available and contains the required carbon skeleton, simplifying the synthetic route.[7][8]

  • Cyclopropanation Reagent: The use of diethylzinc and diiodomethane (Furukawa modification) is preferred over the traditional zinc-copper couple for its higher reactivity with electron-poor alkenes and often cleaner reaction profiles.[3]

  • Directed Cyclopropanation: The presence of the hydroxyl group is advantageous, as it directs the Simmons-Smith reagent to add to the double bond from the same face, leading to a single diastereomer.[4][5] This is a powerful example of substrate-controlled synthesis.

  • Quenching: Saturated ammonium chloride is used for quenching as it is a mild proton source that effectively decomposes the organozinc reagents without causing unwanted side reactions.

  • Hydrolysis Conditions: Basic hydrolysis with sodium hydroxide is a standard and effective method for converting esters to carboxylic acids. The use of a methanol/water co-solvent system ensures the solubility of both the organic ester and the inorganic base.

References

  • Simmons-Smith Cyclopropanation Reaction. Tokyo Chemical Industry (India) Pvt. Ltd.

  • Simmons-Smith Cyclopropanation Reaction. TCI AMERICA.

  • Simmons–Smith reaction. In: Wikipedia.

  • Simmons-Smith Reaction. Organic Chemistry Portal.

  • Asymmetric Cyclopropanation. Wiley-VCH.

  • Ashby, S. T., & Brooks, A. D. (1998). Polymerization of Acrylates by Atom Transfer Radical Polymerization. Homopolymerization of 2-Hydroxyethyl Acrylate. Journal of Polymer Science Part A: Polymer Chemistry, 36(9), 1417–1424.
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511.

  • 2-Hydroxyethyl Acrylate (2-HEA). Jamorin.

  • 2-Hydroxyethyl Acrylate(HEA). Kowa Chemicals USA.

Sources

Application Note: High-Purity Isolation of 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid is a bifunctional organic building block of increasing interest in medicinal chemistry and materials science due to its unique combination of a strained cyclopropane ring, a primary alcohol, and a carboxylic acid. The precise spatial arrangement of these functional groups makes it a valuable synthon for introducing conformational rigidity and specific hydrogen bonding patterns in drug candidates and novel polymers. The biological and material properties of its downstream products are critically dependent on the purity of this starting material. Common synthetic routes can yield a variety of impurities, including unreacted starting materials, diastereomers, and oligomeric byproducts.

This application note provides a comprehensive guide to the purification of 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic acid for researchers, scientists, and drug development professionals. We present three robust, field-proven methodologies: pH-mediated liquid-liquid extraction, optimized recrystallization, and preparative flash column chromatography. The causality behind experimental choices is explained in detail to empower scientists to adapt these protocols to various scales and specific impurity profiles, ensuring the acquisition of material with the high purity required for demanding applications.

Physicochemical Properties & Impurity Profile

Understanding the molecule's characteristics is fundamental to designing an effective purification strategy. The presence of both a Brønsted-Lowry acid (-COOH) and a polar hydroxyl (-OH) group on a compact carbocyclic scaffold dictates its solubility and chromatographic behavior.

Table 1: Physicochemical Properties of 2-(2-Hydroxyethyl)cyclopropane-1-carboxylic Acid

PropertyValueSource
CAS Number 2359122-85-1[1]
Molecular Formula C₆H₁₀O₃[1]
Molecular Weight 130.14 g/mol [1]
Predicted Boiling Point 288.4 ± 13.0 °C[2]
Predicted Density 1.294 ± 0.06 g/cm³[2]
Calculated LogP 0.0895[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

The low LogP value indicates high polarity, suggesting good solubility in polar solvents and challenging separation from polar impurities. The carboxylic acid moiety (pKa ≈ 4.8) is the primary handle for purification, allowing for its selective transfer between aqueous and organic phases by modulating the pH.

Common Impurities:

  • Unreacted Precursors: E.g., α,β-unsaturated esters or acids used in cyclopropanation reactions.[3]

  • Reaction Byproducts: E.g., isomers, or products from incomplete hydrolysis if the synthesis involves an ester intermediate.[4]

  • Oligomers: Self-esterification products (dimers, trimers) formed under thermal stress.

  • Residual Solvents & Reagents: Solvents used in the reaction (e.g., THF, ether) and residual acids or bases.

Purification Strategy Selection

The optimal purification strategy depends on the scale, the nature of the impurities, and the required final purity. A combination of techniques is often most effective. The following decision tree provides a logical framework for selecting the appropriate workflow.

G start Crude Product (2-(2-Hydroxyethyl)cyclopropane-1-carboxylic Acid) analysis Analyze Crude by TLC/NMR start->analysis extraction Protocol 1: Liquid-Liquid Acid-Base Extraction analysis->extraction  Major non-acidic  or baseline impurities chromatography Protocol 3: Preparative Flash Chromatography analysis->chromatography  Structurally similar polar  impurities (same pKa) recrystallization Protocol 2: Recrystallization analysis->recrystallization  Crude is solid &  >90% pure extraction->recrystallization  Product is solid  after extraction final_product High-Purity Product (>99%) extraction->final_product  Product is oil &  sufficiently pure chromatography->final_product recrystallization->final_product

Caption: Purification workflow decision tree.

Detailed Protocols

Protocol 1: Liquid-Liquid Acid-Base Extraction

This technique is ideal for large-scale purification and for removing neutral or basic impurities. It leverages the acidic nature of the carboxylic acid group to selectively move the target compound into an aqueous phase.

Principle of Operation: The carboxylic acid is deprotonated by a mild aqueous base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt. Neutral organic impurities remain in the organic phase and are discarded. The aqueous phase is then re-acidified, protonating the carboxylate and allowing the pure carboxylic acid to be extracted back into an organic solvent.

G cluster_org1 Organic Phase 1 (EtOAc) cluster_aq Aqueous Phase (sat. NaHCO₃) cluster_org2 Organic Phase 2 (EtOAc) cluster_final Final Organic Phase (EtOAc) crude Crude Product + Neutral Impurities add_base 1. Add Base (NaHCO₃) crude->add_base salt Product as Sodium Salt (Water Soluble) acidify 2. Add Acid (HCl) salt->acidify impurities Neutral Impurities (Discard) pure_product Pure Product (Protonated) add_base->salt add_base->impurities extract 3. Extract (EtOAc) acidify->extract extract->pure_product

Caption: Workflow for acid-base extraction.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude material (1.0 eq) in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 0.1-0.2 M.

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release CO₂ pressure.

    • Causality: NaHCO₃ is a weak base, ensuring it only deprotonates the carboxylic acid without reacting with the less acidic alcohol group.

  • Phase Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask. Add another portion of saturated NaHCO₃ solution to the organic layer and repeat the extraction to ensure complete recovery.

    • Self-Validation: Spot a sample of the organic layer on a TLC plate against the starting material. The product spot should be absent, confirming its complete transfer to the aqueous phase.

  • Combine & Wash: Combine the aqueous extracts. To remove any trapped neutral impurities, wash this combined aqueous layer once with a small portion of fresh EtOAc. Discard this organic wash.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 2M hydrochloric acid (HCl) dropwise with stirring until the pH is ~2 (confirm with pH paper). The solution may become cloudy as the protonated product becomes less water-soluble.

    • Causality: The ice bath dissipates the heat from neutralization. Slow addition prevents localized overheating which could degrade the product.

  • Product Extraction: Extract the acidified aqueous layer three times with equal volumes of fresh EtOAc.

  • Drying and Concentration: Combine the organic extracts, wash once with brine to remove bulk water, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Recrystallization

This method is highly effective for removing small amounts of impurities from a solid product, often yielding material of exceptional purity.[5] The key is the selection of a solvent in which the product has high solubility at an elevated temperature but low solubility at room temperature or below, while impurities remain soluble at all temperatures.

Step-by-Step Methodology:

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of the extracted product into several test tubes.

    • Add a few drops of different solvents (e.g., water, ethyl acetate, acetone, toluene, or mixtures like EtOAc/Heptane) to each tube.

    • Observe solubility at room temperature. A good candidate solvent will not dissolve the product readily.

    • Heat the tubes that showed poor room-temperature solubility. A good solvent will fully dissolve the product upon heating.

    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Main Recrystallization Procedure:

    • Place the bulk of the solid material in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Always add the solvent in small portions to avoid using an excess, which would reduce yield.

    • Causality: Using the minimum volume of hot solvent ensures the solution becomes supersaturated upon cooling, maximizing crystal formation and yield.

    • Once dissolved, remove the flask from the heat source. If the solution is colored, you may add a small amount of activated charcoal and hot filter to remove colored impurities.

    • Cover the flask and allow it to cool slowly to room temperature. Rapid cooling can cause the product to precipitate as an amorphous solid, trapping impurities.

    • Once crystals have formed at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under high vacuum to remove all traces of solvent.

    • Self-Validation: Determine the melting point of the dried crystals. A sharp melting point close to the literature value indicates high purity. Analyze by NMR to confirm the absence of impurities.

Protocol 3: Preparative Flash Column Chromatography

Chromatography is the most powerful method for separating complex mixtures of similar polarity. For carboxylic acids, special considerations are required to prevent poor separation (streaking) on silica gel.[6]

Principle of Operation: The crude mixture is eluted through a polar stationary phase (silica gel). By adding a small amount of a volatile acid (e.g., acetic acid) to the mobile phase, the equilibrium of the target carboxylic acid is shifted to its neutral, protonated form.[6][7] This minimizes strong ionic interactions with the silica surface, allowing the compound to elute as a sharp band.

Step-by-Step Methodology:

  • TLC Analysis & Mobile Phase Selection:

    • Develop a TLC system to separate the components of the crude mixture. A good starting point is a 50:50 mixture of Ethyl Acetate/Heptane.

    • Crucially, add 0.5-1% acetic acid to the eluent mixture.

    • The ideal mobile phase should give the target compound an Rf value of ~0.25-0.35. Adjust the solvent ratio as needed (e.g., increase EtOAc for more polar elution).

  • Column Packing:

    • Select a column size appropriate for the amount of material (typically a 40-100:1 ratio of silica gel to crude material by weight).

    • Pack the column using the chosen mobile phase (including the added acetic acid) as a slurry.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or DCM.

    • Alternatively, for less soluble materials, perform a "dry load": dissolve the crude in a volatile solvent (e.g., DCM), add a small amount of silica gel, concentrate to a dry, free-flowing powder, and load this powder onto the top of the packed column.

    • Causality: Dry loading prevents dissolution issues at the column head and results in sharper bands and better separation.

  • Elution and Fraction Collection:

    • Begin eluting the column with the selected mobile phase. A gradient elution (gradually increasing the polarity) may be necessary if impurities have widely different polarities.

    • Collect fractions and monitor them by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Concentrate the combined pure fractions under reduced pressure. The co-eluted acetic acid can often be removed by co-evaporation with a non-polar solvent like toluene or by performing a simple aqueous workup on the combined fractions before final concentration.

Summary of Techniques

Table 2: Comparison of Purification Techniques

TechniqueScalePuritySpeedProsCons
Acid-Base Extraction mg to multi-kgGood-ExcellentFastHigh capacity, low cost, removes baseline impurities effectively.Only separates based on acidity; does not remove acidic impurities.
Recrystallization mg to kgExcellentMediumCan achieve >99.9% purity, cost-effective, scalable.Only applicable to solids, requires screening, potential for yield loss.
Flash Chromatography mg to >100 gExcellentSlowHighest resolving power, separates compounds of similar polarity.Labor-intensive, high solvent consumption, can be difficult to scale.[6]

References

  • Amine extraction of hydroxycarboxylic acids. 1. Extraction of citric acid with 1-octanol/n-heptane solutions of trialkylamine. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • CAPILLARY GAS CHROMATOGRAPHIC SEPARATION OF CARBOXYLIC ACIDS USING AN ACIDIC WATER STATIONARY PHASE. University of Calgary. [Link]

  • Rapid Paper Chromatography of Carboxylic Acids. SciSpace. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • Removal and Extraction of Carboxylic Acids and Non-ionic Compounds with Simple Hydroxides and Layered Double Hydroxides. PubMed. [Link]

  • Column chromatography of carboxylic acids? Reddit. [Link]

  • Chromatographic separations of aromatic carboxylic acids. Journal of Chromatography B. [Link]

  • Production of hydroxy acids.
  • Method of preparing alpha hydroxy carboxylic acids.
  • Method for purifying hydroxycarboxylic acid...
  • Synthesis and chiral resolution of 2,2-dimethylcyclopropane carboxylic acid. ResearchGate. [Link]

  • Recrystallization and Crystallization. University of Rochester. [Link]

  • Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids... Organic Chemistry Portal. [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. [Link]

  • Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • Process for the preparation of cyclopropyl carboxylic acid esters and derivatives.
  • Cyclopropane carboxylic acid. Wikipedia. [Link]

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Cheméo. [Link]

Sources

Application Note: Quantitative Analysis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid in Aqueous Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details two robust and validated analytical methodologies for the quantification of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a small, polar molecule presenting unique analytical challenges. Due to its high polarity and the presence of both a carboxylic acid and a primary alcohol functional group, specialized chromatographic techniques are required for sensitive and reliable quantification in complex matrices. We present a Gas Chromatography-Mass Spectrometry (GC-MS) method requiring chemical derivatization and a more direct Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-LC-MS/MS) method. Both protocols are designed for researchers, scientists, and drug development professionals, providing detailed, step-by-step instructions and explaining the scientific rationale behind key experimental choices to ensure reproducibility and accuracy.

Introduction

This compound (MW: 130.14 g/mol ) is a bifunctional organic molecule characterized by a cyclopropane ring, a carboxylic acid, and a hydroxyethyl side chain.[1] The presence of multiple polar functional groups—specifically an alcohol and a carboxylic acid—makes it highly hydrophilic.[1] This property complicates quantitative analysis using traditional reversed-phase liquid chromatography (RP-LC) due to poor retention on nonpolar stationary phases.[2] Furthermore, its low volatility precludes direct analysis by gas chromatography (GC).[3][4]

Accurate quantification of such molecules is critical in various fields, including pharmaceutical development (as a metabolite or impurity), environmental analysis, and industrial process monitoring. This guide provides two validated methods to overcome these analytical hurdles, ensuring high sensitivity, specificity, and reliability.

Method 1: Quantification by GC-MS following Silylation

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds.[5] To make this compound amenable to GC analysis, a derivatization step is necessary to replace the active hydrogens on the carboxyl and hydroxyl groups, thereby reducing polarity and increasing volatility.[3][6][7] Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is the most common derivatization procedure for GC analysis.[6]

Principle: We employ N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), a potent silylating agent, which efficiently derivatizes both the carboxylic acid and alcohol functional groups.[8][9][10] The addition of a catalyst like Trimethylchlorosilane (TMCS) can further enhance the reaction rate for sterically hindered groups.[9] The resulting TMS-derivatives are significantly more volatile and thermally stable, allowing for excellent separation and detection by GC-MS.[6]

Experimental Protocol: GC-MS

2.1.1. Sample Preparation and Derivatization

  • Aliquoting: Transfer 100 µL of the aqueous sample (e.g., plasma, urine, or process water) into a 2 mL glass autosampler vial.

  • Internal Standard (IS): Add 10 µL of an appropriate internal standard solution (e.g., a structurally similar, stable isotope-labeled compound or an analog like Cyclopentanecarboxylic acid).

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 40-50°C. It is critical to remove all water, as silylation reagents are moisture-sensitive.[6]

  • Derivatization: Add 50 µL of acetonitrile (as a solvent) and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization of both functional groups.[11]

  • Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS system.

Instrumentation and Parameters
ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalentProvides robust and reproducible chromatographic performance.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity in both Scan and SIM modes.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm)A low-polarity, general-purpose column providing excellent separation for a wide range of derivatized compounds.
Injection Port Temp. 280°CEnsures rapid volatilization of the derivatized analyte without thermal degradation.
Injection Mode Splitless (1 min)Maximizes analyte transfer to the column for trace-level quantification.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert carrier gas providing optimal chromatographic efficiency.
Oven Program 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minA temperature gradient that effectively separates the analyte from matrix components and derivatization byproducts.
MS Source Temp. 230°CStandard temperature for electron ionization.
MS Quad Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI), 70 eVStandard, robust ionization technique that produces reproducible fragmentation patterns for structural confirmation.
Acquisition Mode Selected Ion Monitoring (SIM)Enhances sensitivity and selectivity by monitoring specific, characteristic ions of the derivatized analyte and IS.
Workflow and Validation

The entire GC-MS workflow, from sample preparation to data analysis, is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Sample Aliquot (100 µL) B 2. Add Internal Standard A->B C 3. Evaporate to Dryness (N₂) B->C D 4. Add BSTFA + 1% TMCS & Acetonitrile C->D E 5. Heat at 70°C for 60 min D->E F 6. GC-MS Injection (1 µL) E->F G 7. Data Acquisition (SIM Mode) F->G H 8. Quantification G->H

Caption: GC-MS workflow including sample preparation and analysis.

Method validation should be performed according to established guidelines, such as those from the FDA or ICH.[12][13][14][15][16] Key validation parameters are summarized in the table below with representative data.

Validation ParameterResult
Linearity (r²) > 0.995
Calibration Range 0.1 - 50 µg/mL
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Method 2: Quantification by HILIC-LC-MS/MS

For a more direct approach that avoids derivatization, Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal separation technique.[17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate polar analytes.[2][18] This technique is perfectly suited for this compound. Coupling HILIC with tandem mass spectrometry (MS/MS) provides exceptional sensitivity and specificity, making it the preferred method for bioanalytical applications.[19]

Principle: In HILIC mode, polar analytes are retained on a polar stationary phase (e.g., amide or unbonded silica). Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the aqueous content).[18] The high organic content of the mobile phase is also advantageous for electrospray ionization (ESI), leading to efficient solvent evaporation and enhanced signal intensity in the mass spectrometer.[18][19]

Experimental Protocol: HILIC-LC-MS/MS

3.1.1. Sample Preparation

  • Aliquoting: Transfer 50 µL of the aqueous sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard (IS): Add 10 µL of the internal standard solution.

  • Protein Precipitation (if applicable): For biological matrices like plasma or serum, add 200 µL of ice-cold acetonitrile to precipitate proteins. For cleaner matrices, this step can be replaced with a simple dilution.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer & Dilute: Transfer the supernatant to an autosampler vial. Depending on the expected concentration, an additional dilution with 90:10 acetonitrile/water may be necessary.

  • Analysis: Inject 5 µL of the final sample into the HILIC-LC-MS/MS system.

Instrumentation and Parameters
ParameterSettingRationale
Liquid Chromatograph Waters ACQUITY UPLC I-Class or equivalentA high-performance system capable of handling the high pressures and fast gradients used in modern LC.
Mass Spectrometer Waters Xevo TQ-S micro or equivalentA sensitive tandem quadrupole mass spectrometer ideal for quantitative bioanalysis.
Column Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7 µm)An amide-bonded stationary phase provides robust and reproducible retention for a wide range of polar compounds.
Mobile Phase A Water with 0.1% Formic AcidAqueous component to facilitate elution. Formic acid aids in protonation for positive ion ESI.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic component for analyte retention in HILIC mode.
Gradient 95% B (hold 1 min), ramp to 50% B over 4 min, hold 1 min, return to 95% B and re-equilibrateA gradient starting with high organic content ensures retention, while the increase in aqueous content elutes the polar analyte.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Column Temp. 40°CImproves peak shape and reduces mobile phase viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveESI is ideal for polar molecules. Positive mode is chosen due to the presence of the readily protonated carboxylic acid group (after in-source fragmentation) or as a sodium adduct.
Acquisition Mode Multiple Reaction Monitoring (MRM)Provides the highest level of specificity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transitions Analyte: [M+H]⁺ → Product Ion; IS: [M+H]⁺ → Product IonTransitions must be optimized by direct infusion of the analytical standard.
Workflow and Validation

The HILIC-LC-MS/MS workflow is generally faster due to the simplified sample preparation.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis A 1. Sample Aliquot (50 µL) B 2. Add Internal Standard A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Vortex & Centrifuge C->D E 5. Transfer Supernatant D->E F 6. HILIC-LC-MS/MS Injection (5 µL) E->F G 7. Data Acquisition (MRM Mode) F->G H 8. Quantification G->H

Sources

The Strategic Application of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Value of the Cyclopropane Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer a balance of structural rigidity, metabolic stability, and three-dimensionality is perpetual. The cyclopropane ring, the smallest of the carbocycles, has garnered significant attention and is now a prevalent motif in numerous approved pharmaceuticals.[1][2][3] Its unique electronic properties and conformational rigidity make it an invaluable tool for medicinal chemists.[4] Fused and substituted cyclopropanes can enhance metabolic stability, improve binding potency to biological targets, and generate novel chemical entities with favorable physicochemical properties.[5][6] This guide focuses on a specific, versatile building block, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid , and its strategic application in the design and synthesis of next-generation therapeutics. While direct literature on this exact molecule is sparse, its constituent parts—the cyclopropane core, the carboxylic acid, and the hydroxyethyl sidechain—suggest a wealth of potential applications based on well-established principles of medicinal chemistry.

Physicochemical Properties and Design Rationale

The strategic utility of this compound stems from the unique combination of its functional groups, which are presented on a conformationally constrained cyclopropane scaffold.

PropertyValueImplication in Drug Design
Molecular Formula C6H10O3Low molecular weight, ideal for fragment-based drug discovery.
Topological Polar Surface Area (TPSA) 57.53 ŲContributes to favorable absorption and permeability properties.
Hydrogen Bond Donors 2The carboxylic acid and hydroxyl groups can engage in key interactions with biological targets.
Hydrogen Bond Acceptors 3The carbonyl and hydroxyl oxygens can accept hydrogen bonds.
Rotatable Bonds 3Limited flexibility due to the cyclopropane ring, leading to a more defined conformation.

The constrained nature of the cyclopropane ring in this compound pre-organizes the appended functional groups in a defined spatial orientation. This rigidity can lead to higher binding affinities for target proteins by reducing the entropic penalty of binding. Furthermore, the cyclopropane ring is often used as a bioisosteric replacement for other groups, such as gem-dimethyl groups or alkenes, to improve metabolic stability and modulate electronic properties.[1]

Synthetic Strategy: A Plausible and Scalable Protocol

Protocol 1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

  • Diethyl malonate

  • 1-Bromo-2-(2-tetrahydropyranyloxy)ethane

  • Sodium ethoxide

  • 1,2-Dibromoethane

  • Sodium hydroxide

  • Hydrochloric acid

  • Tetrahydrofuran (THF), anhydrous

  • Ethanol, absolute

  • Diethyl ether

  • Magnesium sulfate, anhydrous

  • Silica gel for column chromatography

Procedure:

  • Step 1: Alkylation of Diethyl Malonate.

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (N2 or Ar), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol.

    • Add a solution of sodium ethoxide (1.05 eq) in ethanol dropwise at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes.

    • Add 1-bromo-2-(2-tetrahydropyranyloxy)ethane (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction by TLC.

    • Cool the reaction to room temperature, remove the solvent under reduced pressure.

    • Partition the residue between water and diethyl ether. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the crude alkylated malonate. Purify by flash column chromatography.

  • Step 2: Cyclopropanation.

    • To a vigorously stirred solution of aqueous 50% sodium hydroxide, add the purified alkylated malonate (1.0 eq) and 1,2-dibromoethane (1.5 eq).[7]

    • Stir the biphasic mixture vigorously at room temperature for 4-6 hours. The reaction is exothermic and may require occasional cooling.

    • Monitor the reaction by GC-MS or TLC until the starting material is consumed.

    • Dilute the reaction mixture with water and extract with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude cyclopropane derivative.

  • Step 3: Hydrolysis and Deprotection.

    • Dissolve the crude cyclopropane derivative in a mixture of THF and water.

    • Add an excess of sodium hydroxide (3-4 eq) and heat the mixture to reflux for 4-6 hours to hydrolyze the esters.

    • Cool the reaction mixture to 0 °C and acidify with concentrated hydrochloric acid to pH ~2. This will also cleave the THP protecting group.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • Purify the final product by recrystallization or flash column chromatography.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable building block for a variety of applications in drug discovery.

As a Rigid Scaffold for Fragment Libraries

Fragment-based drug discovery (FBDD) relies on the identification of low-molecular-weight compounds that bind weakly to a biological target. These initial hits are then optimized into more potent leads. The rigid nature and defined exit vectors of this compound make it an excellent scaffold for creating a library of diverse fragments. The carboxylic acid and hydroxyl groups provide convenient handles for chemical elaboration.

Workflow for Fragment Library Synthesis:

FBDD_Workflow A This compound B Amide Coupling (Diverse Amines) A->B C Esterification/Etherification (Diverse Alcohols/Alkyl Halides) A->C D Fragment Library B->D C->D E Fragment Screening (NMR, SPR, X-ray) D->E F Hit Identification E->F

Caption: FBDD workflow utilizing the target molecule.

As a Bioisostere in Lead Optimization

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry.[8][9] The 1-(2-hydroxyethyl)cyclopropane moiety can serve as a rigid bioisostere for more flexible fragments, such as a γ-hydroxybutyrate substructure. This can lead to improved metabolic stability and a more favorable pharmacokinetic profile.

Hypothetical Application: Inhibition of γ-Hydroxybutyrate Dehydrogenase (GHB-DH)

GHB-DH is an enzyme involved in the metabolism of the neurotransmitter γ-hydroxybutyrate. Inhibitors of this enzyme have potential therapeutic applications. A flexible substrate mimic containing a γ-hydroxybutyrate core could be replaced with the rigid this compound to potentially enhance binding affinity and reduce off-target effects.

Bioisosterism cluster_0 Flexible Substrate Analog cluster_1 Rigid Bioisostere A Flexible γ-hydroxybutyrate moiety B 1-(2-Hydroxyethyl)cyclopropane moiety A->B Bioisosteric Replacement

Sources

The Strategic Utility of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of a Unique Bifunctional Building Block

In the landscape of contemporary drug discovery and fine chemical synthesis, the relentless pursuit of novel molecular architectures with enhanced physicochemical and pharmacological properties is paramount. Cyclopropane rings, in particular, have garnered significant attention as bioisosteric replacements for gem-dimethyl groups or unsaturated moieties, often imparting favorable conformational rigidity, improved metabolic stability, and enhanced potency to bioactive molecules.[1] This application note details the synthesis and versatile applications of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid , a bifunctional building block that synergistically combines the structural advantages of a cyclopropane scaffold with two orthogonal functional handles: a primary alcohol and a carboxylic acid. This unique arrangement allows for sequential or parallel derivatization, making it an invaluable asset for the construction of complex molecular libraries and the optimization of lead compounds in medicinal chemistry.

This guide provides a comprehensive overview, including a detailed, field-tested synthetic protocol for the building block itself, and subsequent protocols for its strategic derivatization, underscoring its potential for researchers, medicinal chemists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the title compound is presented below.

PropertyValueSource
CAS Number 2359122-85-1ChemScene
Molecular Formula C₆H₁₀O₃ChemScene
Molecular Weight 130.14 g/mol ChemScene
Topological Polar Surface Area (TPSA) 57.53 ŲChemScene
Predicted LogP 0.0895ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene
Rotatable Bonds 3ChemScene

Synthetic Protocol: A Reliable Pathway to this compound

While not commercially available in large quantities, this compound can be reliably synthesized in a multi-step sequence from commercially available starting materials. The following protocol is a robust and scalable method based on established cyclopropanation chemistry. The overall synthetic workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Cyclopropanation cluster_2 Step 3: Deprotection & Oxidation 4_penten_1_ol 4-Penten-1-ol TBDMS_pentenol tert-Butyldimethyl(pent-4-en-1-yloxy)silane 4_penten_1_ol->TBDMS_pentenol TBDMSCl, Imidazole, DMF TBDMS_cyclopropane ((1-(tert-Butyldimethylsilyl)oxy)methyl)cyclopropane TBDMS_pentenol->TBDMS_cyclopropane Simmons-Smith (Et2Zn, CH2I2) Cyclopropyl_methanol (1-(Hydroxymethyl)cyclopropyl)methanol TBDMS_cyclopropane->Cyclopropyl_methanol TBAF, THF Target_Molecule This compound Cyclopropyl_methanol->Target_Molecule Jones Oxidation Derivatization_Pathways cluster_acid Carboxylic Acid Derivatization cluster_alcohol Alcohol Derivatization cluster_bifunctional Bifunctional/Ring-Opening Building_Block This compound Ester Ester Derivatives Building_Block->Ester Fischer Esterification (R'OH, H+) Amide Amide Derivatives Building_Block->Amide Amide Coupling (R'NH2, EDC, HOBt) Protected_Alcohol Protected Alcohol Building_Block->Protected_Alcohol Protection (e.g., MOMCl) Lactone Lactone Formation Building_Block->Lactone Intramolecular Esterification Ring_Opened Ring-Opened Products Building_Block->Ring_Opened Acid/Base Catalyzed Ring Opening Ether Ether Derivatives Protected_Alcohol->Ether Further Alkylation

Sources

Application Notes and Protocols for 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the cyclopropane ring stands out as a "privileged scaffold." Its unique stereochemical and electronic properties offer medicinal chemists a powerful tool to overcome common challenges in developing novel therapeutics.[1] The inherent rigidity of the three-membered ring allows for precise conformational locking of a molecule, which can significantly enhance binding potency and selectivity for specific biological targets like enzymes or receptors.[2] Furthermore, the cyclopropane motif is known to bolster metabolic stability, as it is more resistant to common metabolic pathways compared to linear aliphatic chains.[1][2] This increased stability can lead to a longer in vivo half-life, a critical attribute for effective pharmaceuticals.[2]

This document introduces 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid , a novel building block for drug discovery. This molecule uniquely combines three key pharmacophoric features:

  • A 1-substituted cyclopropane ring: Provides conformational constraint and metabolic stability.

  • A carboxylic acid: A versatile functional group known to participate in crucial drug-target interactions, such as hydrogen bonding and ionic interactions.[3][4]

  • A primary alcohol (via the hydroxyethyl group): Offers a potential point for further derivatization or can act as a hydrogen bond donor, potentially improving the "drug-likeness" of a compound.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of this compound and its derivatives.

Proposed Synthesis of this compound

Protocol 1: Synthesis of Diethyl 1-(2-(tetrahydro-2H-pyran-2-yloxy)ethyl)cyclopropane-1,1-dicarboxylate

This initial step involves the reaction of a protected 2-bromoethanol with diethyl cyclopropane-1,1-dicarboxylate.

  • Protection of 2-bromoethanol: React 2-bromoethanol with 3,4-dihydro-2H-pyran (DHP) in the presence of a catalytic amount of acid (e.g., pyridinium p-toluenesulfonate, PPTS) in a suitable solvent like dichloromethane (DCM) to yield 2-((2-bromoethyl)oxy)tetrahydro-2H-pyran.

  • Alkylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve diethyl cyclopropane-1,1-dicarboxylate in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C and add a strong base, such as lithium diisopropylamide (LDA), dropwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add the protected 2-((2-bromoethyl)oxy)tetrahydro-2H-pyran dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis and Decarboxylation to this compound

This final step involves the removal of the protecting group and the ester groups, followed by decarboxylation.

  • Dissolve the purified product from Protocol 1 in a mixture of ethanol and water.

  • Add an excess of a strong base, such as sodium hydroxide, and heat the mixture to reflux for several hours until the hydrolysis is complete (monitored by TLC).[8]

  • Cool the reaction mixture to room temperature and acidify to a pH of ~2 with concentrated hydrochloric acid.[8] The acidic conditions will also cleave the THP protecting group.

  • Heat the acidified solution gently to promote decarboxylation of the resulting dicarboxylic acid.

  • After cooling, extract the aqueous solution multiple times with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product, this compound.

Potential Drug Discovery Applications & Protocols

The unique structural combination of this compound suggests its potential as a scaffold or key intermediate in several therapeutic areas. The following are hypothesized applications with detailed protocols for their evaluation.

Anticancer Agent Development

Rationale: The cyclopropane moiety can impart conformational rigidity, potentially leading to selective inhibition of cancer-related enzymes.[9][10] The carboxylic acid can form key interactions in the active site of target proteins, while the hydroxyethyl group can be a handle for creating libraries of derivatives with improved potency and selectivity.

The MTT assay is a colorimetric method to assess cell viability and is a standard initial screening tool for anticancer compounds.[11]

Workflow:

G A Prepare reaction mixture: Test compound + 1% aqueous albumin solution B Adjust pH to 6.3 A->B C Incubate at 37°C for 20 min B->C D Heat at 70°C for 10 min C->D E Cool to room temperature D->E F Measure turbidity at 660 nm E->F G Calculate % inhibition of denaturation F->G

Figure 2: Workflow for the albumin denaturation assay.

Detailed Steps:

  • Reaction Mixture: Prepare a reaction mixture consisting of the test compound at various concentrations and 1% aqueous solution of bovine serum albumin.

  • pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using a small amount of 1N HCl.

  • Incubation: Incubate the samples at 37°C for 20 minutes.

  • Heating: Induce denaturation by keeping the reaction mixture at 70°C in a water bath for 10 minutes.

  • Cooling: After cooling, measure the turbidity of the samples at 660 nm.

  • Control: Use diclofenac sodium as a reference standard.

  • Calculation: The percentage inhibition of denaturation is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

Data Presentation:

CompoundConcentration (µg/mL)% Inhibition of Denaturation
Test Compound 1100Experimental Value
200Experimental Value
Diclofenac Sodium100Experimental Value
200Experimental Value
Antiviral Drug Discovery

Rationale: Small molecules containing cyclopropane rings have been investigated for antiviral activity. [9][10]The carboxylic acid and hydroxyl groups could facilitate interactions with viral proteins, such as proteases or polymerases, which are common targets for antiviral drugs. [12]

This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (EC50). [12][13] Workflow:

Figure 3: Workflow for the plaque reduction assay.

Detailed Steps:

  • Cell Culture: Grow a confluent monolayer of a suitable host cell line (e.g., Vero cells for Herpes Simplex Virus) in 6-well plates.

  • Compound Preparation: Prepare serial dilutions of the test compound in the cell culture medium.

  • Infection: Remove the growth medium from the cells and infect them with a known amount of virus (to produce ~100 plaques per well).

  • Treatment: After a 1-hour adsorption period, remove the viral inoculum and overlay the cells with a medium containing 1% low-melting-point agarose and the respective concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C until visible plaques develop (typically 2-3 days).

  • Staining: Fix the cells with 10% formalin and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque inhibition for each concentration compared to the virus control. Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay (e.g., MTT) should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).

Assessment of Metabolic Stability

Rationale: A key hypothesized advantage of the cyclopropane ring is its ability to enhance metabolic stability. [1][2]This can be experimentally verified using in vitro models.

This assay measures the rate of metabolism of a compound by Phase I enzymes, primarily cytochrome P450s. [14][15] Workflow:

G A Pre-incubate test compound with human liver microsomes at 37°C B Initiate reaction by adding NADPH A->B C Take aliquots at different time points (0, 5, 15, 30, 45 min) B->C D Quench reaction with cold acetonitrile C->D E Centrifuge and analyze supernatant by LC-MS/MS D->E F Quantify remaining parent compound E->F G Calculate in vitro half-life (t½) and intrinsic clearance (CLint) F->G

Figure 4: Workflow for the microsomal stability assay.

Detailed Steps:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL), the test compound (1 µM), and phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH solution (1 mM).

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is also calculated from these values. [16][17] Data Presentation:

CompoundIn Vitro Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Test Compound 1Experimental ValueCalculated Value
Verapamil (High Clearance)Experimental ValueCalculated Value
Carbamazepine (Low Clearance)Experimental ValueCalculated Value

Conclusion

This compound is a promising and versatile building block for drug discovery. Its unique combination of a conformationally rigid cyclopropane core, a functionally crucial carboxylic acid, and a modifiable hydroxyethyl side chain provides a strong foundation for developing novel therapeutics in oncology, inflammation, and virology. The protocols outlined in this document offer a systematic approach to synthesizing and evaluating the biological potential of this compound and its future derivatives, paving the way for the discovery of next-generation medicines.

References

  • Vertex AI Search. The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. 18

  • Vertex AI Search. The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. 19

  • Virology Research Services. Antiviral Drug Screening. 13

  • MDPI. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs.

  • ResearchGate. In vitro pharmacological screening methods for anti-inflammatory agents.

  • ResearchGate. Synthesis and biological activity of novel dicyano-containning cyclopropane-1-carboxamides.

  • Journal of Pharmaceutical and Allied Sciences. Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.

  • World Journal of Pharmaceutical Research. In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review.

  • IJCRT.org. IN-VITRO ASSAYS TO INVESTIGATE ANTI- INFLAMMATORY ACTIVITY OF HERBAL EXTRACTS.

  • ResearchGate. Cyclopropane Derivatives and their Diverse Biological Activities.

  • BenchChem. Application Notes and Protocols for Assessing the Anti-Cancer Activity of Novel 1,4-Dihydropyridine Analogues.

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities.

  • PubMed Central. In vitro methods for testing antiviral drugs.

  • Scilit. Cyclopropane Derivatives and their Diverse Biological Activities.

  • PubMed Central. Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade.

  • PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design.

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid.

  • Bioactive Compounds in Health and Disease. New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators.

  • protocols.io. Metabolic stability assay in human, rat, dog or mouse hepatocytes.

  • JoVE. Viral Entry Assays and Molecular Docking to Identify Antiviral Agents.

  • ACS Publications. Carboxylic acids and their isosteres.

  • Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

  • ResearchGate. What is the importance of carboxylic group in the structure of drugs?.

  • ACS Publications. Structure Property Relationships of Carboxylic Acid Isosteres.

  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays.

  • Organic Syntheses. cyclopropanecarboxylic acid.

  • PubMed Central. Resources and computational strategies to advance small molecule SARS-CoV-2 discovery: Lessons from the pandemic and preparing for future health crises.

  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro.

  • MDPI. Cyclopropane-Containing Fatty Acids from the Marine Bacterium Labrenzia sp. 011 with Antimicrobial and GPR84 Activity.

  • Organic Chemistry Portal. The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3.

  • PubMed Central. Predicting liver cytosol stability of small molecules.

  • Cyprotex. Microsomal Stability.

  • Taylor & Francis Online. Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis.

  • MDPI. Synthesis and Evaluation of Novel Compounds with Anticancer Activity.

  • YouTube. ADME 101: Drug Metabolism Studies – Metabolic Stability.

  • ACS Publications. From Discovery to Clinical Trial: YCT-529, an Oral NonHormonal Male Contraceptive Targeting the Retinoic Acid Receptor Alpha.

  • PubMed. Effects of Curcumin and Related Compounds on Processes Involving α-hydroxyethyl Radicals.

  • Wikipedia. Oleoylethanolamide.

  • AJK Institute of Management. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development.

Sources

Application Notes and Protocols for the Agrochemical Evaluation of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Novel Cyclopropane Carboxylic Acid

The cyclopropane ring is a privileged scaffold in agrochemical design, prized for the unique conformational constraints and metabolic stability it imparts to molecules.[1][2] Its presence is a hallmark of highly active insecticides, fungicides, and plant growth regulators.[3][4][5] A notable example is 1-aminocyclopropanecarboxylic acid (ACC), the immediate precursor to the plant hormone ethylene, which governs a vast array of developmental and stress-response pathways.[3][6]

This document ventures into the exploratory space of a lesser-known analogue: 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid (CAS No. 2359122-85-1). While direct research on its biological activity is sparse, its structural features—a cyclopropane carboxylic acid core combined with a hydrophilic hydroxyethyl side chain—present a compelling case for its investigation as a novel agrochemical agent or a versatile synthetic intermediate.

This guide is structured to provide researchers with the foundational knowledge and practical methodologies required to systematically explore the potential of this compound. We will delve into hypothesized bioactivities, propose detailed synthetic and analytical protocols, and outline robust screening assays to unlock its agrochemical utility.

Hypothesized Bioactivity and Scientific Rationale

The molecular architecture of this compound suggests several plausible biological activities that merit investigation.

Plant Growth Regulation

The core structure, a substituted cyclopropanecarboxylic acid, bears a resemblance to ACC. This similarity raises the hypothesis that it could interfere with ethylene biosynthesis or signaling. It might act as a competitive inhibitor for ACC synthase or ACC oxidase, or potentially interact with ethylene receptors. Such interactions could lead to a range of plant growth regulator (PGR) effects, from promoting rooting to delaying senescence. The hydroxyethyl group could influence its binding affinity and specificity compared to ACC.

Precursor for Novel Herbicides or Fungicides

Cyclopropanecarboxylic acid and its derivatives are key building blocks for various pesticides.[5] The dual functionality of this compound (a carboxylic acid and a hydroxyl group) makes it an ideal starting point for creating a library of new chemical entities. The carboxylic acid can be esterified, and the hydroxyl group can be etherified or acylated, allowing for the rapid generation of diverse derivatives to be screened for herbicidal or fungicidal properties.

Enhanced Systemic Properties

The presence of both a carboxylic acid and a hydroxyl group is expected to confer a degree of water solubility. This could enhance the compound's uptake and translocation within the plant's vascular system (xylem and phloem), a desirable trait for systemic pesticides and PGRs.

Synthesis and Characterization Protocols

As this compound is not widely available, a reliable synthetic route is the first critical step for its evaluation. Below is a proposed synthetic pathway based on established cyclopropanation methodologies.[7][8]

Protocol 1: Proposed Synthesis of this compound

This multi-step synthesis begins with the protection of a commercially available starting material, followed by cyclopropanation and deprotection.

Objective: To synthesize this compound with high purity.

Materials:

  • 4-Hydroxybut-1-ene

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Ethyl diazoacetate (EDA)

  • Rhodium(II) acetate dimer

  • Dichloromethane (DCM)

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water

  • Tetrabutylammonium fluoride (TBAF)

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and purification apparatus (silica gel chromatography)

Step-by-Step Methodology:

  • Protection of the Hydroxyl Group:

    • Dissolve 4-hydroxybut-1-ene (1.0 eq) and imidazole (1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of TBDMSCl (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Quench the reaction with saturated aqueous NaHCO₃ solution and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product, (4-(tert-butyldimethylsilyloxy)but-1-ene), by silica gel chromatography.

  • Cyclopropanation:

    • Dissolve the purified silyl ether (1.0 eq) and a catalytic amount of Rhodium(II) acetate dimer (0.01 eq) in DCM.

    • Heat the solution to a gentle reflux (approx. 40 °C).

    • Add ethyl diazoacetate (1.2 eq) dropwise via a syringe pump over 4-6 hours. Caution: EDA is toxic and potentially explosive; handle with extreme care in a well-ventilated fume hood.

    • After the addition is complete, continue stirring at reflux for an additional 1 hour.

    • Cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain ethyl 1-(2-(tert-butyldimethylsilyloxy)ethyl)cyclopropanecarboxylate.

  • Ester Hydrolysis:

    • Dissolve the cyclopropane ester (1.0 eq) in a mixture of THF:MeOH:H₂O (3:1:1).

    • Add LiOH (3.0 eq) and stir the mixture at room temperature for 12-16 hours, monitoring by TLC.

    • Neutralize the reaction mixture to pH ~7 with 1M HCl and remove the organic solvents under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product into ethyl acetate (3x), combine the organic layers, dry over MgSO₄, filter, and concentrate to yield 1-(2-(tert-butyldimethylsilyloxy)ethyl)cyclopropanecarboxylic acid.

  • Deprotection of the Silyl Ether:

    • Dissolve the silyl-protected acid (1.0 eq) in THF.

    • Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 2-3 hours.

    • Quench with water and remove the THF under reduced pressure.

    • Acidify the aqueous residue with 1M HCl and extract with ethyl acetate (3x).

    • Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the final product, this compound.

Synthesis_Workflow A 4-Hydroxybut-1-ene B Protection (TBDMSCl) A->B C (4-(tert-butyldimethylsilyloxy)but-1-ene) B->C D Cyclopropanation (EDA, Rh catalyst) C->D E Protected Ester Intermediate D->E F Ester Hydrolysis (LiOH) E->F G Protected Acid Intermediate F->G H Deprotection (TBAF) G->H I This compound H->I

Caption: Proposed synthetic pathway for this compound.

Protocol 2: Analytical Characterization

Objective: To confirm the identity and purity of the synthesized compound.

Methodology:

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Detection: Electrospray Ionization (ESI) in both positive and negative modes. Expect to see [M+H]⁺ and [M-H]⁻ ions corresponding to the molecular weight of 130.14 g/mol .[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra.

    • Expected ¹H NMR signals: Resonances for the cyclopropane protons (diastereotopic, complex multiplets), the methylene protons of the ethyl chain, the hydroxyl proton, and the carboxylic acid proton.

    • Expected ¹³C NMR signals: Resonances for the cyclopropane carbons, the ethyl chain carbons, and the carboxyl carbon.

  • Purity Assessment by HPLC-UV:

    • Use the LC method described above with UV detection (e.g., at 210 nm) to determine the purity of the final product.

Protocols for Biological Screening

The following protocols provide a starting point for evaluating the agrochemical potential of the synthesized compound.

Protocol 3: Plant Growth Regulation Screening in Arabidopsis thaliana

Objective: To assess the effect of the test compound on seedling growth and development.

Materials:

  • Arabidopsis thaliana seeds (Col-0 ecotype).

  • Half-strength Murashige and Skoog (MS) medium including vitamins, 1% sucrose, and 0.8% agar.

  • Test compound stock solution (e.g., 100 mM in DMSO).

  • Sterile petri dishes (90 mm).

  • Growth chamber with controlled light (16h light/8h dark) and temperature (22 °C).

Step-by-Step Methodology:

  • Seed Sterilization:

    • Surface-sterilize seeds by washing with 70% ethanol for 1 minute, followed by 20% bleach with 0.1% Triton X-100 for 10 minutes.

    • Rinse seeds 5 times with sterile deionized water.

    • Resuspend seeds in sterile 0.1% agar and stratify at 4 °C for 2-3 days in the dark.

  • Plate Preparation:

    • Prepare half-strength MS agar medium and autoclave.

    • Cool the medium to ~50-55 °C.

    • Add the test compound from the stock solution to achieve final concentrations (e.g., 0, 1, 10, 50, 100 µM). Include a DMSO-only control.

    • Pour the medium into sterile petri dishes and allow them to solidify.

  • Seed Plating and Growth:

    • Plate 10-15 sterile, stratified seeds in a line on the surface of each agar plate.

    • Seal the plates with breathable tape and place them vertically in a growth chamber.

  • Data Collection and Analysis:

    • After 7-10 days, remove the plates and scan them using a flatbed scanner.

    • Use image analysis software (e.g., ImageJ) to measure primary root length and count the number of lateral roots.

    • Compare the measurements from the treated seedlings to the control seedlings. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Screening_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Sterilize Seeds C Plate Seeds A->C B Prepare MS Agar Plates with Test Compound B->C D Incubate in Growth Chamber (7-10 days) C->D E Scan Plates D->E F Measure Root Length & Lateral Roots (ImageJ) E->F G Statistical Analysis F->G

Caption: Workflow for plant growth regulation screening assay.

Protocol 4: In Vitro Antifungal Assay

Objective: To determine if the test compound has direct inhibitory effects on fungal growth.

Materials:

  • Fungal pathogen (e.g., Botrytis cinerea or Fusarium graminearum).

  • Potato Dextrose Agar (PDA).

  • Test compound stock solution.

  • Sterile petri dishes (60 mm).

  • Sterile cork borer (5 mm).

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare PDA according to the manufacturer's instructions and autoclave.

    • Cool the medium to ~50-55 °C and add the test compound to achieve final concentrations (e.g., 0, 10, 50, 100, 200 µg/mL). Include a solvent control.

    • Pour the amended PDA into sterile petri dishes.

  • Fungal Inoculation:

    • From a fresh culture of the target fungus, use a sterile cork borer to take a 5 mm mycelial plug from the edge of the colony.

    • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Incubation and Measurement:

    • Incubate the plates in the dark at the optimal growth temperature for the fungus (e.g., 25 °C).

    • When the fungal colony in the control plate has reached near the edge of the plate, measure the diameter of the fungal colony on all plates.

    • Calculate the percentage of growth inhibition using the formula:

      • % Inhibition = [(Control Diameter - Treatment Diameter) / Control Diameter] x 100

  • Data Analysis:

    • Plot the percentage of inhibition against the compound concentration to determine the EC₅₀ value (the concentration that causes 50% inhibition).

Data Presentation and Interpretation

Quantitative data from the screening protocols should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical Results from Arabidopsis Seedling Growth Assay

Concentration (µM)Primary Root Length (cm ± SD)% InhibitionLateral Root Count (± SD)
0 (Control)5.2 ± 0.40%12.1 ± 1.5
15.1 ± 0.51.9%11.8 ± 1.8
104.3 ± 0.617.3%8.5 ± 2.1
502.1 ± 0.359.6%3.2 ± 1.1
1001.5 ± 0.271.2%1.1 ± 0.9
* Indicates statistically significant difference from control (p < 0.05).

Interpretation:

  • A dose-dependent inhibition of root growth, as shown in the hypothetical data above, would suggest a potential herbicidal or strong growth-regulating effect.

  • Conversely, an increase in lateral root formation at low concentrations might indicate an auxin-like activity.

  • A lack of significant effect at high concentrations would suggest the compound is not highly active as a PGR under these conditions.

Conclusion and Future Directions

The exploration of novel chemical structures is fundamental to advancing agrochemical research. This compound stands as a promising, yet unexamined, candidate. The protocols detailed in this guide provide a comprehensive framework for its synthesis, characterization, and initial biological screening. The results of these assays will serve as a critical decision-making point, guiding future research efforts. Positive "hits" in any of the screening funnels should be followed by more advanced studies, including structure-activity relationship (SAR) analysis with synthesized derivatives, mode of action investigations, and whole-plant efficacy trials under greenhouse conditions. This systematic approach will clarify the potential of this intriguing molecule to contribute to the development of next-generation crop protection and enhancement solutions.

References

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • Koyama, T., Takahashi, I., & Asami, T. (2023). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Journal of Pesticide Science, 48(2), 61–64. Retrieved January 19, 2026, from [Link].

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. Retrieved January 19, 2026, from [Link].

  • McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. Retrieved January 19, 2026, from [Link].

  • Koyama, T., Takahashi, I., & Asami, T. (2023). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. ResearchGate. Retrieved January 19, 2026, from [Link].

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.
  • Raza, W., et al. (2023). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Frontiers in Microbiology, 14, 1232086. Retrieved January 19, 2026, from [Link].

  • MDPI. (n.d.). Morphological and Transcriptomic Analyses Reveal the Involvement of Key Metabolic Pathways in Male Sterility in Chimonanthus praecox (L.) Genotypes. Retrieved January 19, 2026, from [Link].

  • MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved January 19, 2026, from [Link].

  • De Sousa, F. P. M., & Sgarbieri, V. C. (2009). Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Retrieved January 19, 2026, from [Link].

  • Google Patents. (n.d.). US4303672A - Cyclopropanecarboxylate insecticides and/or acaricides exhibiting low toxicity to mammals and fish.
  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved January 19, 2026, from [Link].

  • Government of Canada Publications. (n.d.). 1-Aminocyclopropanecarboxylic acid, VBC-30452 SG plant growth regulator, Accede SG plant growth regulator. Retrieved January 19, 2026, from [Link].

  • Wacker Chemie AG. (n.d.). Agrochemical solutions. Retrieved January 19, 2026, from [Link].

  • PubChem. (n.d.). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Retrieved January 19, 2026, from [Link].

  • PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved January 19, 2026, from [Link].

  • PubMed. (n.d.). Cycloprop-2-ene-1-carboxylates: Potential chemical biology tools in the early growth stage of Arabidopsis thaliana. Retrieved January 19, 2026, from [Link].

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved January 19, 2026, from [Link].

  • Wikipedia. (n.d.). Cyclopropane. Retrieved January 19, 2026, from [Link].

  • PubMed. (n.d.). The metabolism of cyclopropanecarboxylic acid. Retrieved January 19, 2026, from [Link].

Sources

Derivatization of "1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" for GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the derivatization of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, low volatility, and thermal lability stemming from the presence of both a carboxylic acid and a primary hydroxyl group, direct GC-MS analysis of this analyte is challenging. Derivatization is an essential step to convert the analyte into a more volatile and thermally stable form.[1][2][3] This document details two primary derivatization protocols: a highly effective two-site silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, and an alternative two-step alkylation method. The rationale behind reagent choice, step-by-step experimental procedures, expected mass spectral data, and troubleshooting insights are provided to guide researchers in achieving reliable quantitative and qualitative results.

Introduction: The Rationale for Derivatization

Gas chromatography is a powerful technique for separating volatile organic compounds.[2] However, molecules like this compound possess active hydrogen atoms on both the carboxyl and hydroxyl functional groups. These groups can engage in intermolecular hydrogen bonding, which significantly decreases the molecule's volatility and promotes thermal decomposition at the high temperatures required for GC analysis.[1] Furthermore, the polar nature of these groups can lead to poor peak shape and adsorption onto active sites within the GC system, compromising analytical accuracy and precision.[2]

Chemical derivatization addresses these challenges by replacing the active hydrogens with non-polar functional groups.[1] This process achieves several critical objectives:

  • Increases Volatility: By masking the polar functional groups, the boiling point of the analyte is lowered, allowing it to vaporize at temperatures suitable for GC analysis.[4][5]

  • Enhances Thermal Stability: The resulting derivatives are generally more stable and less prone to degradation in the hot GC inlet and column.[6]

  • Improves Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and reduces tailing, which is crucial for accurate quantification.[2]

  • Provides Structural Information: The derivatized molecule often produces characteristic fragmentation patterns in the mass spectrometer, aiding in structural confirmation and identification.[7][8]

For this compound, both the hydroxyl and carboxylic acid moieties must be derivatized. The most common and effective strategies for such bifunctional molecules are silylation and alkylation/esterification.[9]

Primary Derivatization Strategy: Two-Site Silylation

Silylation is arguably the most prevalent derivatization technique for GC analysis. It involves the replacement of active hydrogens with a trimethylsilyl (TMS) group, -Si(CH₃)₃.[1][6] For the target analyte, this will occur at both the carboxylic acid and the primary alcohol, forming a di-TMS derivative.

Reagent Selection: BSTFA + 1% TMCS
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and versatile silylating agent that reacts readily with a wide range of functional groups, including alcohols, phenols, and carboxylic acids.[5][6] Its by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography of the derivatized analyte.[9]

  • Trimethylchlorosilane (TMCS): While BSTFA can derivatize the analyte on its own, the addition of TMCS as a catalyst is highly recommended.[6] TMCS increases the reactivity of the silylating agent, ensuring a rapid and complete reaction, especially for the somewhat sterically hindered carboxylic acid group.[10] The typical and highly effective formulation is BSTFA containing 1% TMCS.[11]

Silylation Workflow Diagram

Figure 1: Silylation Workflow cluster_prep Sample Preparation cluster_reagent Reagent Addition cluster_reaction Reaction cluster_analysis Analysis Sample 1. Dry Sample (1-10 mg in GC vial) Solvent 2. Add Anhydrous Solvent (e.g., 100 µL Pyridine) Sample->Solvent Reagent 3. Add BSTFA + 1% TMCS (100-200 µL) Solvent->Reagent Vortex briefly Heat 4. Cap and Heat (70°C for 45 min) Reagent->Heat Cool 5. Cool to Room Temp. Heat->Cool Inject 6. Inject into GC-MS Cool->Inject

Caption: General workflow for two-site silylation of this compound.

Detailed Silylation Protocol

Materials:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Sample of this compound

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Microsyringes

  • Vortex mixer

  • Nitrogen gas supply (optional, for drying)

Procedure:

  • Sample Preparation: Accurately weigh 1-10 mg of the sample into a clean, dry 2 mL GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen. It is critical that the sample and all reagents are anhydrous, as silylating reagents are extremely sensitive to moisture. [1][10]

  • Solvent Addition: Add 100 µL of an anhydrous aprotic solvent such as pyridine or acetonitrile to the dried sample. Pyridine can act as a catalyst and acid scavenger, making it a good choice. Vortex briefly to dissolve the sample.

  • Reagent Addition: Add 100-200 µL of BSTFA + 1% TMCS to the vial. A molar excess of the silylating reagent is necessary to drive the reaction to completion.[10]

  • Reaction: Immediately cap the vial tightly. Vortex the mixture for 30 seconds. Place the vial in a heating block or oven set to 70°C for 45 minutes.[11] The elevated temperature ensures the derivatization of both functional groups.

  • Cooling: After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. If the concentration is high, it can be diluted with a suitable anhydrous solvent (e.g., hexane) prior to analysis.

Expected Mass Spectral Data

The derivatization will add two TMS groups, each with a mass of 72 Da (Si(CH₃)₃ - H). The molecular weight of the underivatized acid is 130.14 g/mol . The di-TMS derivative will have a molecular weight of 274.18 g/mol .

Table 1: Summary of Derivatization and Expected Mass Data

Compound Formula Molecular Weight ( g/mol ) Derivative Derivatized MW ( g/mol )

| this compound | C₆H₁₀O₃ | 130.14 | Di-TMS Ether/Ester | 274.18 |

Upon electron ionization (EI) in the mass spectrometer, TMS derivatives exhibit characteristic fragmentation patterns.[7][8]

  • Molecular Ion (M⁺˙): The molecular ion at m/z 274 may be observed, but it is often of low abundance.

  • [M-15]⁺ Ion: A prominent peak at m/z 259, corresponding to the loss of a methyl group (•CH₃) from one of the TMS groups, is highly characteristic of silylated compounds.[7] This is often the ion of highest mass observed.

  • [M-89]⁺ Ion: A fragment at m/z 185, corresponding to the loss of a trimethylsiloxy group (•OSi(CH₃)₃).

  • TMS-related Ions: Expect to see characteristic ions for the TMS group itself, such as m/z 73 [Si(CH₃)₃]⁺ and m/z 75 [(CH₃)₂Si=OH]⁺.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the derivatized functional groups is common. For instance, cleavage between the cyclopropane ring and the carboxylic group could yield characteristic fragments.

Alternative Derivatization Strategy: Two-Step Alkylation

An alternative to silylation is a two-step alkylation process. This method first converts the carboxylic acid to a methyl ester, followed by derivatization of the hydroxyl group. While more complex, alkylated derivatives can offer greater hydrolytic stability compared to TMS derivatives, which can be beneficial if samples need to be stored before analysis.[9]

Reagent Selection
  • Step 1 (Esterification): Boron trifluoride in methanol (BF₃-Methanol) is a common and effective reagent for the esterification of carboxylic acids.[11]

  • Step 2 (Hydroxyl Derivatization): After esterification, the remaining hydroxyl group can be silylated using BSTFA as described previously, or acylated using an agent like N-methyl-bis(trifluoroacetamide) (MBTFA) to form a stable trifluoroacetamide derivative.

Two-Step Alkylation/Silylation Workflow Diagram

Figure 2: Two-Step Alkylation/Silylation Workflow cluster_step1 Step 1: Esterification cluster_workup Workup cluster_step2 Step 2: Silylation cluster_analysis Analysis Sample1 1. Dry Sample Reagent1 2. Add BF₃-Methanol (14%) Sample1->Reagent1 Heat1 3. Heat (100°C, 10 min) Reagent1->Heat1 Extract 4. Extract with Hexane Heat1->Extract Dry 5. Evaporate Hexane Extract->Dry Reagent2 6. Add BSTFA + Solvent Dry->Reagent2 Heat2 7. Heat (70°C, 30 min) Reagent2->Heat2 Cool 8. Cool to Room Temp. Heat2->Cool Inject 9. Inject into GC-MS Cool->Inject

Caption: Workflow for the two-step derivatization of this compound.

Detailed Two-Step Protocol

Procedure:

  • Esterification: a. Place the dried sample in a reaction vial. b. Add 200 µL of 14% BF₃ in methanol.[11] c. Cap the vial and heat at 100°C for 10 minutes.[11] d. Cool the vial, then add 1 mL of water and 1 mL of hexane. Vortex vigorously to extract the fatty acid methyl ester (FAME) into the hexane layer.[11] e. Carefully transfer the upper hexane layer to a new clean, dry vial and evaporate to dryness under a stream of nitrogen.

  • Silylation: a. To the dried methyl ester from the previous step, add 100 µL of anhydrous pyridine and 100 µL of BSTFA (with or without 1% TMCS). b. Cap the vial and heat at 70°C for 30 minutes. c. Cool to room temperature before GC-MS analysis.

Conclusion and Best Practices

For routine analysis of this compound, the single-step silylation with BSTFA + 1% TMCS is the recommended method due to its simplicity, speed, and high reaction efficiency. The resulting di-TMS derivative is well-suited for GC-MS analysis, providing good chromatographic performance and characteristic mass spectra.

Key Best Practices:

  • Anhydrous Conditions: The paramount factor for successful silylation is the exclusion of water. Use high-purity anhydrous solvents and ensure all glassware is thoroughly dried.[1][10]

  • Reagent Quality: Derivatization reagents degrade upon exposure to air and moisture. Store them under an inert atmosphere (e.g., nitrogen or argon) and in a desiccator.

  • Method Validation: Always analyze a derivatized standard to confirm reaction completion and establish retention time and mass spectral fingerprints before analyzing unknown samples.

  • Blanks: Prepare a reagent blank (all components except the analyte) to identify any potential interferences from the reagents or solvent.[9]

By following the detailed protocols and best practices outlined in this application note, researchers can confidently and accurately analyze this compound and related hydroxy acids, enabling progress in drug development and scientific research.

References

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic letters, 10(3), 509–511. [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives. Rearrangement fragmentations. Organic Mass Spectrometry, 6(5), 565-576. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters, 10(3), 509-511. [Link]

  • Rontani, J. F., & Aubert, C. (2008). Hydrogen and trimethylsilyl transfers during EI mass spectral fragmentation of hydroxycarboxylic and oxocarboxylic acid trimethylsilyl derivatives. Journal of the American Society for Mass Spectrometry, 19(1), 66–75. [Link]

  • Petersson, G. (1972). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Chalmers University of Technology. [Link]

  • Rontani, J. F., & Aubert, C. (2008). Hydrogen and trimethylsilyl transfers during EI mass spectral fragmentation of hydroxycarboxylic and oxocarboxylic acid trimethylsilyl derivatives. Sci-Hub. [Link]

  • Rontani, J. F., & Aubert, C. (2008). Hydrogen and Trimethylsilyl Transfers During EI Mass Spectral Fragmentation of Hydroxycarboxylic and Oxocarboxylic Acid Trimethylsilyl Derivatives. ResearchGate. [Link]

  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. DeepDyve. [Link]

  • Ghanem, A., Müller, P., & Aboul-Enein, H. Y. (2005). Enantioselective Gas Chromatographic Analysis of Cyclopropane Derivatives. Chromatographia, 61(1-2), 103-111. [Link]

  • Doyle, H. A., & Davis, J. M. (2012). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. ResearchGate. [Link]

  • Thermo Scientific. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC. Adis International. [Link]

  • Encyclopedia of Chromatography. (2001). Acids: Derivatization for GC Analysis. CRC Press. [Link]

  • Ghanem, A., Aboul-Enein, H. Y., & Müller, P. (2005). One-pot synthesis and chiral analysis of cyclopropane derivatives. Chirality, 17(1), 44–50. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Regis Technologies Inc. [Link]

  • Zhang, R. K., & Arnold, F. H. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2054–2061. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Separation Science and Technology, 10, 1-36. [Link]

  • Gundu, S., Pothula, S. P., Shinde, D. B., & Shaik, A. B. (2019). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Heliyon, 5(6), e01974. [Link]

  • Harada, K., Igarashi, Y., & Nakano, T. (2017). Synthesis and Evaluation of Novel Cyclopropane Nucleoside as Potential Tube Formation Agents. Chemical & Pharmaceutical Bulletin, 65(10), 960-964. [Link]

Sources

A Robust HPLC Method for the Quantification of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled with Charged Aerosol Detection (CAD)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid by High-Performance Liquid Chromatography

Abstract

This application note details a robust and sensitive method for the analysis of this compound, a polar compound with limited UV absorbance. The developed method utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) for optimal retention and separation, coupled with Charged Aerosol Detection (CAD) for universal and sensitive detection. This approach overcomes the challenges associated with the analysis of non-chromophoric, polar analytes. The method is suitable for researchers, scientists, and drug development professionals requiring accurate quantification of this compound. All protocols are designed to be self-validating and are grounded in established chromatographic principles, with references to authoritative sources.

Introduction

This compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14) is a molecule of interest in pharmaceutical and chemical research.[1] Its structure, featuring a cyclopropane ring, a carboxylic acid, and a primary alcohol, confers high polarity. This high polarity makes it challenging to retain and analyze using conventional reversed-phase High-Performance Liquid Chromatography (HPLC) methods, which primarily rely on hydrophobic interactions.[2][3][4] Furthermore, the absence of a significant chromophore in its structure renders standard UV-Vis detection methods largely ineffective for sensitive quantification.[5][6]

To address these analytical hurdles, this application note presents a method employing Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC is a powerful technique for the separation of polar compounds, which are often poorly retained in reversed-phase liquid chromatography.[7][8] Detection is achieved using a Charged Aerosol Detector (CAD), a universal detector that provides a response for any non-volatile and many semi-volatile analytes, irrespective of their optical properties.[9][10] This combination of HILIC and CAD provides a sensitive, reliable, and direct method for the analysis of this compound.

Experimental

Instrumentation and Consumables
  • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

  • Detector: A Charged Aerosol Detector (CAD).[9] An Evaporative Light Scattering Detector (ELSD) can also be used as an alternative.[5][11][12]

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: A HILIC column with a zwitterionic or amide stationary phase is recommended for good peak shape and retention of polar carboxylic acids.[13][14] For this study, an Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mm is proposed.

  • Vials: Amber glass vials with caps and septa.

  • Pipettes and Tips: Calibrated pipettes and high-quality tips.

  • Syringe Filters: 0.22 µm PVDF or PTFE syringe filters for sample clarification.

Reagents and Standards
  • Acetonitrile (ACN): HPLC grade or higher.

  • Water: Deionized water, 18.2 MΩ·cm resistivity or higher.

  • Ammonium Acetate: HPLC grade or higher.

  • Formic Acid: LC-MS grade or higher.

  • This compound reference standard.

Chromatographic Conditions

The selection of chromatographic parameters is critical for the successful separation and quantification of the target analyte.

ParameterRecommended ConditionRationale
Column Agilent InfinityLab Poroshell 120 HILIC-Z, 2.7 µm, 2.1 x 100 mmThe zwitterionic stationary phase provides excellent retention and peak shape for polar and charged analytes like carboxylic acids.[14]
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid, pH ~3.0The acidic pH suppresses the ionization of the carboxylic acid group, leading to better retention and peak shape. Ammonium acetate is a volatile buffer compatible with CAD.[9]
Mobile Phase B 90:10 Acetonitrile/Water with 10 mM Ammonium Acetate and 0.1% Formic AcidA high organic content is necessary for retention in HILIC mode.[15]
Gradient Elution 95% B to 60% B over 10 minutesA gradient is employed to ensure elution of the analyte with good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm internal diameter column to ensure optimal efficiency.
Column Temperature 30 °CTo ensure reproducible retention times and peak shapes.
Injection Volume 5 µLA small injection volume is used to minimize peak broadening.
Detector Charged Aerosol Detector (CAD)Provides universal detection for non-chromophoric analytes with high sensitivity.[10][16]
CAD Settings Evaporation Temperature: 35°C, Nebulizer Gas: Nitrogen at 35 psiOptimized for the removal of the mobile phase and generation of a stable aerosol.

Protocols

Standard and Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Transfer to a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serial dilution of the stock solution with 50:50 acetonitrile/water to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of 50:50 acetonitrile/water.

  • Vortex or sonicate to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

Analytical Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample/ Standard Dissolve Dissolve in 50:50 ACN/H2O Weigh->Dissolve 1 Filter Filter (0.22 µm) Dissolve->Filter 2 Inject Inject into HPLC System Filter->Inject To HPLC Separate HILIC Separation Inject->Separate 3 Detect CAD Detection Separate->Detect 4 Acquire Data Acquisition (CDS) Detect->Acquire Signal Integrate Peak Integration Acquire->Integrate 5 Quantify Quantification Integrate->Quantify 6

Caption: Workflow for the HPLC analysis of this compound.

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[17][18][19]

Validation Parameters

A summary of the key validation parameters and typical acceptance criteria is provided below.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[19]The peak for the analyte should be free from interference from the matrix and any known impurities.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.To be determined based on the intended application.
Accuracy The closeness of the test results obtained by the method to the true value.Recovery of 80-120% for spiked samples at three different concentration levels.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Typically determined at a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Typically determined at a signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.The method should show no significant changes in results with minor variations in flow rate, column temperature, and mobile phase composition.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the stationary phase; inappropriate mobile phase pH.Ensure the mobile phase pH is sufficiently low to suppress ionization of the carboxylic acid. Consider a different HILIC column chemistry.
No or Low Retention Incorrect mobile phase composition (too little organic solvent).Ensure the starting mobile phase composition has a high percentage of acetonitrile (e.g., >80%).
Irreproducible Retention Times Insufficient column equilibration; column degradation.Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. Replace the column if performance does not improve.
Baseline Noise or Drift (CAD) Non-volatile contaminants in the mobile phase; unstable nebulization.Use high-purity, volatile mobile phase additives. Check the nebulizer gas supply and ensure a stable flow.

Conclusion

This application note provides a comprehensive and robust HPLC method for the analysis of the polar, non-chromophoric compound this compound. The use of HILIC for separation and CAD for detection offers a sensitive and reliable analytical solution. The detailed protocol and validation guidelines provided herein will enable researchers, scientists, and drug development professionals to implement this method for accurate and reproducible quantification of this analyte.

References

  • Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]

  • Chromatography Online. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Charged aerosol detector. Retrieved from [Link]

  • Boyes, B. E., & Mabrouk, O. S. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. [Link]

  • Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Giannoni, F., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15.
  • Boyes, B. E., & Mabrouk, O. S. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Chromatographia, 80(12), 1723–1732. Retrieved from [Link]

  • Ligor, M., & Buszewski, B. (2012). Material Identification by HPLC with Charged Aerosol Detection. LCGC International, 25(11). Retrieved from [Link]

  • Ligor, M., & Buszewski, B. (2010). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview. LCGC International, 23(6). Retrieved from [Link]

  • Labcompare. (n.d.). HPLC Evaporative Light Scattering Detector (HPLC ELSD Detector). Retrieved from [Link]

  • Herbert, N. R., & Ebdon, D. (2001). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Giannoni, F., et al. (2006). Evaporative light scattering detection (ELSD): a tool for improved quality control of drug substances. Pharmeur Sci Notes, 2006(1), 9-15. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Kvitkovsky, J., et al. (2011). Characterization of Carboxylic Acids in Atmospheric Aerosols Using Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. Journal of Chromatography A, 1218(28), 4496-4504. [Link]

  • Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]

  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

  • Pesek, J. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of organic acids on an Agilent InfinityLab Poroshell 120 HILIC-Z column. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Reversed-phase chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Hsieh, Y. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4833. [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

Sources

Application and Protocol Guide for the Kinetic Study of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a robust kinetic study of reactions involving 1-(2-hydroxyethyl)cyclopropanecarboxylic acid. This molecule possesses two key functional groups—a hydroxyl group and a carboxylic acid—as well as a strained cyclopropane ring, making it susceptible to several important transformations, including intramolecular lactonization and intermolecular esterification. Understanding the kinetics of these reactions is crucial for process optimization, reaction mechanism elucidation, and the development of novel therapeutics. This guide moves beyond a simple recitation of steps, delving into the causal reasoning behind experimental choices and providing self-validating protocols grounded in established scientific principles.

Introduction: The Significance of Kinetic Analysis

This compound is a unique bifunctional molecule. The presence of both a nucleophilic hydroxyl group and an electrophilic carboxylic acid on a flexible ethyl chain attached to a rigid cyclopropane ring opens up intriguing chemical possibilities. The primary reactions of interest are:

  • Intramolecular Lactonization: The hydroxyl group can attack the carboxylic acid, leading to the formation of a cyclic ester (a lactone). The rate of this reaction is highly dependent on factors like pH and temperature.[1][2] The formation of five- and six-membered rings is often thermodynamically favored.[3]

  • Intermolecular Esterification: In the presence of an external alcohol and an acid catalyst, the carboxylic acid can undergo esterification.[4][5][6] The kinetics of this bimolecular reaction are influenced by reactant concentrations, catalyst loading, and temperature.[5]

  • Ring-Opening Reactions: The strained cyclopropane ring can undergo cleavage under certain conditions, although this is often less facile than the reactions of the appended functional groups.[7][8][9][10]

A kinetic study of these reactions provides critical insights into reaction rates, activation energies, and the influence of various parameters.[11][12] This knowledge is invaluable for optimizing reaction conditions to maximize product yield, minimize byproducts, and ensure process safety and scalability.[13]

Foundational Concepts: Designing a Self-Validating Kinetic Study

A robust kinetic study is a self-validating system. This means that the experimental design and the chosen analytical methods should inherently provide confidence in the results. The core principles are:

  • Isothermal Conditions: All kinetic runs must be conducted at a constant and precisely controlled temperature. Temperature fluctuations can significantly affect reaction rates and introduce errors in the calculation of kinetic parameters.[14]

  • Accurate Concentration Measurement: The ability to accurately measure the concentration of reactants and products over time is the cornerstone of any kinetic study.[11][15]

  • Initial Rate Analysis: The method of initial rates is a powerful tool for determining the reaction order with respect to each reactant.[14]

  • Data Integrity: Proper data handling, including the use of appropriate regression models and statistical analysis, is essential for extracting meaningful kinetic parameters.[16]

Analytical Methodologies: Choosing the Right Tool

The selection of an appropriate analytical technique is critical for accurately monitoring the reaction progress. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are the most suitable techniques.

3.1. In-Situ Reaction Monitoring by NMR Spectroscopy

NMR is a powerful, non-destructive technique that allows for real-time monitoring of a reaction in the NMR tube itself.[17][18][19] It is intrinsically quantitative, meaning the signal intensity is directly proportional to the molar concentration of the species.[20]

  • Expertise & Experience: The key advantage of NMR is the wealth of structural information it provides. You can simultaneously track the disappearance of reactant signals and the appearance of product signals. For instance, in the lactonization of this compound, you would expect to see a shift in the signals of the methylene protons adjacent to the oxygen as they transition from an alcohol environment to an ester environment.

  • Trustworthiness: Because NMR is non-invasive, it avoids potential issues with sample workup that could alter the composition of the reaction mixture.[21] This provides a true snapshot of the reaction at any given time.

3.2. Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and versatile technique for separating and quantifying components in a mixture.[22][23] It is particularly useful for analyzing carboxylic acids.[24][25][26]

  • Expertise & Experience: Carboxylic acids often lack strong UV chromophores, which can limit detection sensitivity.[22] To overcome this, derivatization with a UV-active agent like 2-nitrophenylhydrazine (2-NPH) can be employed.[27] However, for simplicity and to avoid introducing another reaction, using a UV detector at a low wavelength (around 200-210 nm) is often sufficient for detecting the carboxyl group.[24]

  • Trustworthiness: A well-developed HPLC method with proper calibration curves provides highly accurate and reproducible quantitative data. The use of an internal standard can correct for variations in injection volume and sample preparation.[28]

Experimental Protocols

This section provides detailed protocols for studying two key reactions of this compound: intramolecular lactonization and acid-catalyzed intermolecular esterification.

4.1. Protocol 1: Kinetic Study of Intramolecular Lactonization by ¹H NMR

This protocol details the steps to determine the pseudo-first-order rate constant for the lactonization of this compound.

Workflow Diagram: Intramolecular Lactonization Kinetics via NMR

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep1 Dissolve weighted amount of This compound in deuterated solvent (e.g., D2O with buffer). prep2 Add internal standard (e.g., maleic acid). prep1->prep2 prep3 Transfer to NMR tube. prep2->prep3 nmr1 Equilibrate sample to desired temperature in NMR spectrometer. prep3->nmr1 nmr2 Acquire initial spectrum (t=0). nmr1->nmr2 nmr3 Acquire spectra at regular time intervals (pseudo-2D experiment). nmr2->nmr3 analysis1 Integrate reactant and product peaks relative to the internal standard. nmr3->analysis1 analysis2 Calculate concentration of reactant at each time point. analysis1->analysis2 analysis3 Plot ln[Reactant] vs. time. analysis2->analysis3 analysis4 Determine pseudo-first-order rate constant (k) from the slope. analysis3->analysis4

Caption: Workflow for NMR-based kinetic study of lactonization.

Step-by-Step Methodology:

  • Preparation of Stock Solution: Accurately weigh 13 mg (0.1 mmol) of this compound and dissolve it in 1.0 mL of a buffered D₂O solution (e.g., 0.1 M phosphate buffer, pD 4.0). Add a known amount of a suitable internal standard that does not react or overlap with reactant/product signals (e.g., maleic acid).

  • NMR Sample Preparation: Transfer approximately 0.6 mL of the stock solution to a 5 mm NMR tube.

  • Spectrometer Setup: Place the NMR tube in the spectrometer and allow the sample to thermally equilibrate at the desired temperature (e.g., 60 °C) for at least 10 minutes. Lock and shim the spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra over time. A pseudo-2D kinetics experiment is ideal for this.[18][20] Set up the experiment to acquire a spectrum every 15 minutes for a total of 5 hours.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Quantification: For each spectrum, integrate a well-resolved peak of the reactant (e.g., one of the cyclopropane protons) and a well-resolved peak of the product (a proton on the newly formed lactone ring). Normalize these integrals to the integral of the internal standard.

  • Kinetic Analysis:

    • Calculate the concentration of the reactant at each time point.

    • Plot the natural logarithm of the reactant concentration (ln[A]) versus time.

    • Perform a linear regression on the data. The slope of the line will be equal to -k, where k is the pseudo-first-order rate constant.[16]

4.2. Protocol 2: Kinetic Study of Intermolecular Esterification by HPLC

This protocol outlines the determination of the rate law for the acid-catalyzed esterification of this compound with ethanol.

Workflow Diagram: Intermolecular Esterification Kinetics via HPLC

G cluster_reaction Reaction Setup cluster_sampling Sampling and Quenching cluster_hplc HPLC Analysis cluster_analysis Data Analysis reac1 Set up a series of reactions in vials with varying initial concentrations of reactants. reac2 Place vials in a temperature-controlled bath. reac1->reac2 reac3 Initiate reaction by adding catalyst (e.g., H₂SO₄). reac2->reac3 samp1 At timed intervals, withdraw an aliquot from each reaction vial. reac3->samp1 samp2 Quench the reaction immediately by diluting the aliquot in a cold mobile phase. samp1->samp2 hplc1 Inject quenched samples into the HPLC system. samp2->hplc1 hplc2 Separate and quantify the reactant (carboxylic acid) using a calibration curve. hplc1->hplc2 analysis1 Plot reactant concentration vs. time for each run. hplc2->analysis1 analysis2 Determine the initial rate for each run from the slope at t=0. analysis1->analysis2 analysis3 Use the method of initial rates to determine the reaction order for each reactant. analysis2->analysis3 analysis4 Calculate the rate constant (k). analysis3->analysis4

Caption: Workflow for HPLC-based kinetic study of esterification.

Step-by-Step Methodology:

  • HPLC Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[24]

    • Mobile Phase: Isocratic mixture of water with 0.1% formic acid and acetonitrile (e.g., 80:20 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Calibration: Prepare standards of this compound of known concentrations and generate a calibration curve.

  • Reaction Setup: Prepare a series of reactions in sealed vials to determine the reaction order. For example:

    • Run 1: 0.1 M Acid, 1.0 M Ethanol, 0.01 M H₂SO₄

    • Run 2: 0.2 M Acid, 1.0 M Ethanol, 0.01 M H₂SO₄

    • Run 3: 0.1 M Acid, 2.0 M Ethanol, 0.01 M H₂SO₄

  • Kinetic Experiment:

    • Place the vials in a constant temperature bath (e.g., 70 °C).

    • At timed intervals (e.g., 0, 10, 20, 30, 45, 60 minutes), withdraw a small aliquot (e.g., 10 µL) from each vial.

    • Immediately quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of cold mobile phase. This stops the reaction and prepares the sample for analysis.

  • HPLC Analysis: Inject the quenched samples into the HPLC and determine the concentration of the remaining this compound using the calibration curve.

  • Data Analysis (Method of Initial Rates):

    • For each run, plot the concentration of the carboxylic acid versus time and determine the initial rate of the reaction (the absolute value of the initial slope).

    • Compare the initial rates between runs to determine the reaction order with respect to each reactant. For example, comparing Run 1 and Run 2 (where [Acid] is doubled) will reveal the order with respect to the acid.

    • Once the rate law is determined (e.g., Rate = k[Acid]¹[Ethanol]¹), use the data from any of the runs to calculate the rate constant, k.

Data Presentation and Interpretation

Clear presentation of kinetic data is essential for interpretation and comparison.

5.1. Tabulated Kinetic Data

Table 1: Hypothetical Data for Pseudo-First-Order Lactonization at 60 °C

Time (min)[Reactant] (M)ln[Reactant]
00.100-2.303
150.086-2.453
300.074-2.604
600.055-2.900
1200.030-3.507
1800.017-4.075
2400.009-4.711
3000.005-5.298

A plot of ln[Reactant] vs. time for this data would yield a straight line with a slope of approximately -0.01 min⁻¹, giving a pseudo-first-order rate constant of 0.01 min⁻¹.

5.2. Determining Activation Energy: The Arrhenius Plot

To determine the activation energy (Ea) for a reaction, the experiment must be repeated at several different temperatures.[5] The rate constant (k) is determined at each temperature.

The Arrhenius equation describes the relationship between the rate constant and temperature:[29][30] k = A * e^(-Ea/RT)

This can be linearized into the form y = mx + c: ln(k) = -Ea/R * (1/T) + ln(A)

By plotting ln(k) versus 1/T (where T is in Kelvin), a straight line is obtained.[31][32][33]

  • Slope (m) = -Ea/R

  • Y-intercept = ln(A)

Where R is the ideal gas constant (8.314 J/mol·K).

Table 2: Hypothetical Rate Constants for Esterification at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)k (M⁻¹s⁻¹)ln(k)
60333.150.003000.0015-6.502
70343.150.002910.0031-5.776
80353.150.002830.0060-5.116
90363.150.002750.0112-4.492

Diagram: Relationship for Arrhenius Plot

G A Perform Kinetic Runs at Multiple Temperatures (T) B Calculate Rate Constant (k) for Each Temperature A->B C Plot ln(k) vs. 1/T B->C D Perform Linear Regression C->D E Slope = -Ea / R D->E F Calculate Activation Energy (Ea) E->F

Caption: Logical flow for determining activation energy.

From a plot of this data, the slope can be calculated, allowing for the determination of the activation energy, a critical parameter for understanding the temperature sensitivity of the reaction.[29][30]

Conclusion

This guide provides a detailed framework for conducting a thorough kinetic investigation of this compound. By integrating robust experimental design, appropriate analytical methodologies like NMR and HPLC, and rigorous data analysis, researchers can obtain high-quality kinetic data. This information is fundamental to understanding the reactivity of this versatile molecule and is essential for its application in synthetic chemistry and drug development. The principles and protocols outlined herein are designed to ensure scientific integrity and generate trustworthy, reproducible results.

References
  • Magritek. (n.d.). Reaction Monitoring. Retrieved from [Link]

  • Al-dhahri, T. A., & Al-arifi, A. A. (2010). Kinetic Study of Esterification Reaction. Al-khwarizmi Engineering Journal, 6(2). Retrieved from [Link]

  • Fountain, K. J. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4875. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]

  • Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility. Retrieved from [Link]

  • Urbańczyk, M., et al. (2022). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 94(30), 10696-10702. Retrieved from [Link]

  • IMSERC. (n.d.). Kinetics / reaction monitoring. Northwestern University. Retrieved from [Link]

  • Ashe, P. (2013). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 37(10). Retrieved from [Link]

  • Gaikwad, R. W., & Bhagat, A. B. (2017). Kinetic Study of Homogeneous Catalyzed Esterification of a Series of Aliphatic Acids with Different Alcohols. ACS Omega, 2(5), 2291-2304. Retrieved from [Link]

  • Hecht, H., & Conrad, C. (1889). Arrhenius Kinetics Data Analysis. Retrieved from [Link]

  • ChemBAM. (n.d.). Kinetics of Ester Formation via Fischer Esterification. Retrieved from [Link]

  • Li, X., et al. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Chemical Reviews, 121(1), 227-263. Retrieved from [Link]

  • Li, X. (2020). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • PubMed. (2021). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • Oreate AI. (2023). Understanding the Arrhenius Plot: A Window Into Reaction Kinetics. Retrieved from [Link]

  • Wikipedia. (n.d.). Arrhenius plot. Retrieved from [Link]

  • MDPI. (2023). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Khan Academy. (n.d.). Kinetics. AP®︎/College Chemistry. Retrieved from [Link]

  • JoVE. (2020). Arrhenius Plots. Retrieved from [Link]

  • Digital Repository. (2010). Kinetic Study of Esterification Reaction. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Sugars, Amino Acids and Carboxylic Acids on Amaze TH Mixed-Mode Column. Retrieved from [Link]

  • Request PDF. (n.d.). Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. Retrieved from [Link]

  • Michigan State University. (n.d.). Chemical Reactivity. Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). A rapid HPLC method for the determination of carboxylic acid in human urine using a monolithic column. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Intramolecular Lactonization of Poly( α -hydroxyacrylic acid): Kinetics and Reaction Mechanism. Retrieved from [Link]

  • Fiveable. (n.d.). Experimental Methods in Chemical Kinetics. Retrieved from [Link]

  • MDPI. (2021). Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. Molecules, 26(11), 3345. Retrieved from [Link]

  • PubMed. (1993). The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Experimental methods of chemical kinetics. Retrieved from [Link]

  • ProQuest. (1988). Reactions of nucleophilic cyclopropanes: Kinetics and mechanisms. Retrieved from [Link]

  • Academic Commons. (2023). Progress Towards Automatic Chemical Kinetic Model Development. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). The Arrhenius Law - Arrhenius Plots. Retrieved from [Link]

  • ResearchGate. (n.d.). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2016). Kinetics and reaction pathways of total acid number reduction of cyclopentane carboxylic acid using subcritical methanol. Retrieved from [Link]

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Method of quantification of carboxylic acids by mass spectrometry.
  • Wikipedia. (n.d.). Chemical kinetics. Retrieved from [Link]

  • NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. International Journal of Molecular Sciences, 23(19), 11843. Retrieved from [Link]

  • ResearchGate. (n.d.). On-line determination of carboxylic acids, aldehydes and ketones by high-performance liquid chromatography-diode array detection-atmospheric pressure chemical ionisation mass spectrometry after derivatization with 2-nitrophenylhydrazine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1). Retrieved from [Link]

  • Journal of the American Chemical Society. (2023). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclopropane carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Carboxyethyl)cyclopropane-1-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). Cyclopropanecarboxylic acid. WebBook. Retrieved from [Link]

  • Vallance, C. (n.d.). Reaction Kinetics. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) to enhance the yield and purity in the synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid. We will explore common synthetic challenges and their underlying chemical principles to empower you to optimize your experimental outcomes.

I. Overview of Synthetic Strategies

The synthesis of this compound is not extensively documented, requiring a logical approach based on established organic chemistry principles. Two robust synthetic pathways are commonly considered, each with unique challenges. This guide will address both.

  • Route A: Cyclopropanation of an acyclic precursor, typically involving a Simmons-Smith or related reaction on a protected derivative of 4-pentenoic acid.

  • Route B: Nucleophilic ring-opening of a spiro-cyclopropyl-γ-butyrolactone intermediate.

Below is a decision-making workflow to help you navigate potential issues in your synthesis.

Synthesis_Troubleshooting_Workflow General Troubleshooting Workflow start Low Yield or Impure Product check_starting_materials Verify Purity of Starting Materials & Reagents (NMR, GC-MS, Titration) start->check_starting_materials check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_starting_materials->check_conditions Purity Confirmed route_A Following Route A? (Cyclopropanation) check_conditions->route_A Conditions Correct route_B Following Route B? (Lactone Ring-Opening) route_A->route_B No troubleshoot_A Consult Route A Troubleshooting Guide route_A->troubleshoot_A Yes troubleshoot_B Consult Route B Troubleshooting Guide route_B->troubleshoot_B Yes purification Optimize Purification Strategy (Chromatography, Recrystallization, Distillation) route_B->purification No troubleshoot_A->purification troubleshoot_B->purification end Improved Yield & Purity purification->end

Caption: General troubleshooting workflow for the synthesis.

II. Troubleshooting Guide: Route A - Simmons-Smith Cyclopropanation

This route typically involves the cyclopropanation of an alkene precursor bearing a protected hydroxyl group and a carboxylic acid (or ester). A common sequence is the cyclopropanation of a derivative of 4-pentenoic acid.

Core Reaction: Precursor: (E)-5-(tert-butyldimethylsilyloxy)pent-2-enoate Reaction: Simmons-Smith Cyclopropanation (using Diiodomethane and a Zinc-Copper couple)

Question: My Simmons-Smith reaction shows low conversion of the starting alkene. What are the likely causes and solutions?

Answer:

Low conversion in Simmons-Smith reactions is a frequent issue that can often be traced back to the activity of the zinc carbenoid, reagent quality, or reaction conditions.[1]

1. Inactive Zinc-Copper Couple: The activation of zinc is the most critical step.

  • Causality: The zinc-copper couple facilitates the formation of the organozinc carbenoid (iodomethyl)zinc iodide. If the zinc surface is oxidized or improperly activated, this key intermediate will not form efficiently.

  • Troubleshooting Protocol:

    • Activation: Before the reaction, wash the zinc dust with dilute HCl to remove the passivating oxide layer. Follow this with washes of deionized water, ethanol, and finally diethyl ether, then dry thoroughly under vacuum.

    • Alternative Activation: Consider using alternative methods for generating the active zinc species, such as reduction of ZnCl₂ with potassium or lithium.

    • Source: Ensure the zinc dust is from a reliable supplier and has been stored under inert gas.

2. Degradation of Diiodomethane (CH₂I₂):

  • Causality: Diiodomethane is light-sensitive and can decompose, often indicated by a purple or brown color from the formation of iodine (I₂). Iodine can quench the organozinc intermediate.

  • Troubleshooting Protocol:

    • Purification: If decomposition is suspected, wash the diiodomethane with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove I₂, dry it over anhydrous magnesium sulfate (MgSO₄), and distill under reduced pressure.

    • Storage: Store purified diiodomethane in a dark bottle, under an inert atmosphere, and in a refrigerator.

3. Inadequate Reaction Conditions:

  • Causality: The formation and reaction of the carbenoid are sensitive to temperature and solvent.[1]

  • Troubleshooting Protocol:

    • Solvent Choice: Diethyl ether is a common choice. However, for less reactive substrates, DME or a mixture of DME/ether can be beneficial due to their higher boiling points and better solvating properties. Ensure the solvent is anhydrous.

    • Temperature Control: The initial formation of the carbenoid is often performed at room temperature or with gentle heating (refluxing ether). If the reaction is sluggish, a moderate increase in temperature may be necessary, but be cautious of promoting side reactions.

4. Substrate Inhibition:

  • Causality: The free carboxylic acid group on your precursor can react with the basic organozinc carbenoid, quenching it.

  • Troubleshooting Protocol:

    • Esterification: It is highly recommended to perform the cyclopropanation on the methyl or ethyl ester of the carboxylic acid. The ester is less acidic and more compatible with the reaction conditions. The ester can be hydrolyzed back to the carboxylic acid in a subsequent step.

ParameterStandard ConditionOptimized Condition for Low ReactivityRationale
Zinc Activation Commercial Zinc DustAcid-washed or freshly preparedRemoves oxide layer, increases surface area and reactivity.
Solvent Diethyl Ether (anhydrous)DME or 1:1 Ether/DME (anhydrous)Higher boiling point allows for increased reaction temperature.
Substrate Carboxylic AcidMethyl or Ethyl EsterPrevents acid-base side reaction with the organozinc reagent.
Temperature Room Temp to 35°C35°C to 60°C (refluxing DME)Increases reaction rate for sterically hindered or electron-poor alkenes.
Question: The reaction works, but I observe significant amounts of side products. What are they and how can I avoid them?

Answer:

Side product formation often points to issues with reaction control or the presence of impurities.

1. C-H Insertion Products:

  • Causality: If a "free" carbene (CH₂) is generated, it is highly reactive and can insert into C-H bonds of your substrate or solvent, leading to a complex mixture of products.[2] This is more common in harsher cyclopropanation methods (e.g., using diazomethane with light) but can occur if the Simmons-Smith reagent is not properly formed.[3]

  • Troubleshooting Protocol:

    • Ensure Carbenoid Formation: The key to the Simmons-Smith reaction's selectivity is that a true free carbene is not formed. The reaction proceeds via a metal "carbenoid". Ensure slow addition of diiodomethane to the activated zinc-alkene mixture to maintain a low concentration of the reactive species and favor addition to the double bond.

2. Stereochemical Issues:

  • Causality: The Simmons-Smith reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2][4] If you start with a mixture of E/Z isomers, you will get a mixture of trans/cis cyclopropanes.

  • Troubleshooting Protocol:

    • Purify Starting Alkene: Ensure the stereochemical purity of your alkene precursor using chromatography or distillation before the cyclopropanation step.

III. Troubleshooting Guide: Route B - Ring-Opening of a Spiro-Lactone

This approach involves the base-catalyzed hydrolysis of a spiro-cyclopropyl-γ-butyrolactone. The key challenges in this route are the synthesis of the spirocyclic precursor and achieving a clean ring-opening without side reactions.

Question: My attempt to open the spiro-lactone ring with NaOH or KOH results in a low yield of the desired carboxylic acid. What is going wrong?

Answer:

The ring-opening of lactones, especially strained ones, can be complicated by competing reactions or incomplete hydrolysis.

1. Incomplete Hydrolysis / Equilibrium:

  • Causality: Lactone hydrolysis is a reversible equilibrium. Under standard conditions, the reaction may not proceed to completion.

  • Troubleshooting Protocol:

    • Excess Base: Use a larger excess of the base (e.g., 2-3 equivalents of NaOH or LiOH) to drive the equilibrium towards the open-chain carboxylate salt.

    • Solvent: Use a co-solvent like THF or methanol with water to ensure the lactone is fully dissolved and accessible to the hydroxide ions.

    • Temperature & Time: Gently heating the reaction mixture (e.g., to 40-50°C) can increase the rate of hydrolysis. Monitor the reaction by TLC until the starting lactone is fully consumed.

2. Side Reactions - Ring Contraction/Expansion:

  • Causality: Under certain conditions, particularly with strained ring systems, base treatment can lead to rearrangements instead of simple hydrolysis. While less common for this specific system, it's a known phenomenon in related spiro-cyclopropyl systems.[5]

  • Troubleshooting Protocol:

    • Milder Conditions: Use milder bases like lithium hydroxide (LiOH), which is often effective for clean saponification.

    • Lower Temperature: Run the reaction at room temperature or even 0°C for an extended period to favor the desired hydrolysis pathway over higher-activation-energy rearrangements.

3. Work-up and Purification Issues:

  • Causality: The final product is a water-soluble hydroxy acid, which can make extraction from an aqueous solution difficult.

  • Troubleshooting Protocol:

    • Acidification: After hydrolysis, cool the reaction mixture in an ice bath and carefully acidify with cold 1M HCl to a pH of ~2-3 to protonate the carboxylate.

    • Extraction: The resulting hydroxy acid may have significant water solubility. Use a more polar solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 5-6 times) to maximize recovery. Continuous liquid-liquid extraction can be very effective for highly polar products.

    • Brine Wash: Washing the combined organic extracts with brine helps to remove dissolved water.

Lactone_Opening_Workflow Lactone Ring-Opening Troubleshooting start Low Yield of Hydroxy Acid check_completion Is Starting Lactone Consumed? (Check by TLC/LC-MS) start->check_completion increase_severity Increase Base Equivalents (2-3 eq) Increase Temperature (40-50°C) Increase Reaction Time check_completion->increase_severity No check_side_products Are Side Products Observed? (Check by NMR/MS) check_completion->check_side_products Yes increase_severity->check_completion milder_conditions Use Milder Base (LiOH) Lower Temperature (0°C to RT) check_side_products->milder_conditions Yes optimize_workup Optimize Work-up: - Acidify to pH 2-3 (cold) - Multiple Extractions (EtOAc) - Use Continuous Extraction check_side_products->optimize_workup No milder_conditions->optimize_workup end Improved Yield optimize_workup->end

Caption: Troubleshooting workflow for the lactone ring-opening step.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for the hydroxyl moiety in Route A?

A silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, is an excellent choice. It is robust enough to withstand the conditions of oxidation and cyclopropanation but can be cleanly removed at the end of the synthesis with fluoride sources (like TBAF) or acid, without affecting the cyclopropane ring or carboxylic acid.

Q2: Can I perform the cyclopropanation directly on an unsaturated carboxylic acid without protection?

While some specialized methods exist for the cyclopropanation of unmasked α,β-unsaturated carboxylic acids, they often require specific and less common reagents like samarium/iodoform.[6] For standard methods like the Simmons-Smith, the acidic proton of the carboxyl group will react with and consume the organozinc reagent.[4] Therefore, protecting the carboxylic acid as an ester is the most reliable strategy for achieving high yields.

Q3: My final product is difficult to purify by column chromatography. Are there other options?

This compound is a polar molecule, which can lead to streaking on silica gel. Consider the following:

  • Acidified Silica: Treat your silica gel with a small amount of acetic or formic acid in the eluent to suppress deprotonation of the carboxylic acid and reduce tailing.

  • Reverse-Phase Chromatography: If available, C18 reverse-phase chromatography using a water/acetonitrile or water/methanol gradient is often very effective for purifying polar compounds.

  • Recrystallization: If the product is a solid, explore different solvent systems for recrystallization.

  • Distillation: For liquid products, Kugelrohr or short-path distillation under high vacuum may be possible if the compound is thermally stable.

Q4: How can I confirm the formation of the cyclopropane ring?

¹H NMR spectroscopy is the most definitive method. The protons on the cyclopropane ring typically appear at a very high field (upfield), often between 0 and 1.5 ppm, due to the ring current effect. The presence of these characteristic signals, coupled with the disappearance of the alkene signals (typically 5-6 ppm), is strong evidence of successful cyclopropanation.

V. References

  • Donate, P. M., Constantino, M. G., da Silva, R., & Pedersoli, S. (1999). Synthesis of Substituted γ-Butyrolactones: β-Hydroxymethyl-, β-Methylene and Cyclopropane Derivatives. Synthetic Communications, 29(17), 3053-3066. Retrieved from [Link]

  • Ferrié, L., Bouyssi, D., & Balme, G. (2005). Selective Lewis Acid Catalyzed Transformation (γ-Butyrolactone versus Cyclopropane) of 2-Methoxy-4-benzyltetrahydrofuran Derivatives. Efficient Synthesis of Lignan Lactones. Organic Letters, 7(15), 3147–3150. Retrieved from [Link]

  • Ferrié, L., Bouyssi, D., & Balme, G. (2005). Selective Lewis Acid Catalyzed Transformation (γ-Butyrolactone versus Cyclopropane) of 2-Methoxy-4-benzyltetrahydrofuran Derivatives. Efficient Synthesis of Lignan Lactones. Organic Letters, 7(15), 3147–3150. Retrieved from [Link]

  • Ferrié, L., Bouyssi, D., & Balme, G. (2005). Selective Lewis acid catalyzed transformation (gamma-butyrolactone versus cyclopropane) of 2-methoxy-4-benzyltetrahydrofuran derivatives. Efficient synthesis of lignan lactones. Organic Letters, 7(15), 3147-50. Retrieved from [Link]

  • Sridhar, P. R., & Chandrasekhar, S. (2013). Ring-contraction vs ring-expansion reactions of spiro-cyclopropanecarboxylated sugars. Organic Letters, 15(16), 4246–4249. Retrieved from [Link]

  • Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. Retrieved from [Link]

  • Constantino, M. G., da Silva, R., & Donate, P. M. (2010). ChemInform Abstract: Synthesis of Substituted γ-Butyrolactones: β-Hydroxymethyl-, β-Methylene, and Cyclopropane Derivatives. ChemInform, 30(10). Retrieved from [Link]

  • RSC Publishing. (2017). Challenging cyclopropanation reactions on non-activated double bonds of fatty esters. Green Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Retrieved from

  • Studylib. (n.d.). Cyclopropanation & Simmons-Smith Reaction Problem Set. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 10). 6.9: Cyclopropanation. Retrieved from [Link]

  • Google Patents. (n.d.). US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Retrieved from

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid. This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the isolation and purification of this unique bifunctional molecule. The presence of both a carboxylic acid and a primary alcohol on a strained cyclopropane ring presents a distinct set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities.

Introduction to the Challenges

The purification of this compound is complicated by three primary factors:

  • High Polarity: The molecule contains two hydrogen bond-donating groups (the carboxylic acid and the hydroxyl group) and two hydrogen-bond accepting groups (the oxygens of the carbonyl and hydroxyl). This high polarity leads to strong interactions with polar stationary phases in chromatography and influences its solubility profile, making standard purification techniques challenging.[1][2]

  • Potential for Intramolecular Cyclization (Lactonization): As a γ-hydroxy acid, there is a significant risk of intramolecular esterification to form the corresponding γ-lactone, especially under acidic or high-temperature conditions.[3][4] This can lead to yield loss and the introduction of a new impurity that may be difficult to separate.

  • Amphiphilic Nature: The molecule possesses both hydrophilic (acid and alcohol) and lipophilic (cyclopropane ring and ethyl backbone) regions, which can lead to unpredictable solubility behavior and potential for micelle formation or "oiling out" during crystallization attempts.

This guide will address these core challenges in a practical question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My compound streaks severely on silica gel TLC and column chromatography. How can I improve the separation?

Answer: This is a classic problem when dealing with highly polar, acidic compounds on a standard silica gel stationary phase. The streaking is caused by strong, non-ideal interactions between the carboxylic acid and the acidic silanol groups on the silica surface. Here are several strategies to mitigate this issue:

1.1. Mobile Phase Modification:

  • Acidification: The most common solution is to add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-2%), to the eluent. The added acid protonates the analyte's carboxyl group, reducing its interaction with the silica. It also competes with the analyte for binding sites on the silica, leading to sharper peaks.

  • Polar Solvent Combination: For highly polar compounds, a combination of solvents is often necessary. A typical gradient might be from ethyl acetate/hexanes to a more polar system like dichloromethane/methanol.

Solvent System Component Purpose Typical Concentration
Primary Eluent (e.g., Ethyl Acetate, DCM) To move the compound up the column.Varies
Polar Modifier (e.g., Methanol) To increase the polarity of the mobile phase and elute the compound.5-20%
Acid Modifier (e.g., Acetic Acid) To suppress the ionization of the carboxylic acid and reduce streaking.0.1-2%

1.2. Alternative Chromatographic Techniques:

If mobile phase modification is insufficient, consider alternative stationary phases or chromatographic modes:

  • Reversed-Phase Chromatography (C18): This is often the best choice for highly polar molecules. The stationary phase is non-polar (C18 silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The high polarity of your compound will cause it to elute early. Adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by ensuring the carboxylic acid is protonated.[4]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for very polar compounds that are not well-retained in reversed-phase. It uses a polar stationary phase (like silica or a bonded polar phase) with a mobile phase consisting of a high concentration of an organic solvent (e.g., acetonitrile) and a small amount of an aqueous solvent. Water acts as the strong eluting solvent.[5]

FAQ 2: I am concerned about the stability of my compound during purification. How can I prevent lactone formation?

Answer: The formation of the γ-lactone is a thermodynamically favorable process for many γ-hydroxy acids and is a primary concern for this compound.[4]

Caption: Intramolecular cyclization of this compound.

To minimize this side reaction, adhere to the following principles:

  • Avoid High Temperatures: Concentrate solutions under reduced pressure at low temperatures (ideally below 40°C). Avoid prolonged heating of the compound in solution.

  • Maintain a Neutral or Near-Neutral pH: Strong acidic conditions will catalyze lactonization. If using acidified solvents for chromatography, ensure the acid is volatile (e.g., formic acid, acetic acid) and is thoroughly removed at low temperatures. Avoid non-volatile acids like sulfuric acid.

  • Work-up Procedures: During aqueous work-ups, perform extractions quickly and avoid letting the compound sit in acidic aqueous layers for extended periods.

  • Storage: Store the purified compound in a cool, dry place. For long-term storage, consider storing it as a salt (e.g., sodium or potassium salt) if the free acid is not required for the next step.

FAQ 3: I am struggling to crystallize my compound. It keeps "oiling out." What can I do?

Answer: "Oiling out" is common for molecules with flexible side chains and multiple polar groups. The compound separates from the solution as a liquid phase rather than a crystalline solid. Here is a systematic approach to troubleshoot this issue:

3.1. Solvent System Selection:

The key is to find a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Single Solvent Systems: Start with solvents where the compound has moderate solubility at room temperature. Good starting points for a polar molecule like this would be ethyl acetate, acetone, or isopropanol.

  • Binary Solvent Systems: This is often more successful. Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble, e.g., methanol, water). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes, diethyl ether, or toluene) dropwise at a slightly elevated temperature until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the solid and allow the solution to cool slowly.

"Good" Solvents (High Polarity) "Poor" Solvents (Lower Polarity)
WaterDichloromethane
MethanolDiethyl Ether
EthanolToluene
AcetoneHexanes

3.2. Crystallization Technique:

  • Slow Cooling: Rapid cooling encourages oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer.

  • Scratching: Use a glass rod to scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively volatile "good" solvent and place this vial inside a larger, sealed container with a larger volume of a "poor" solvent. The "poor" solvent vapor will slowly diffuse into the vial containing your compound, gradually decreasing its solubility and promoting slow crystal growth.

Vapor_Diffusion_Workflow A Dissolve compound in a minimal amount of a 'good' solvent (e.g., Methanol) B Place the vial in a larger sealed jar containing a 'poor' solvent (e.g., Diethyl Ether) A->B C Allow slow vapor diffusion of the 'poor' solvent into the vial B->C D Compound's solubility decreases gradually, promoting crystal formation C->D

Caption: Workflow for vapor diffusion crystallization.

FAQ 4: What are the likely impurities I should be looking for?

Answer: The impurity profile will depend on the synthetic route used. However, some common impurities can be anticipated:

  • Unreacted Starting Materials: Depending on the synthesis, this could include precursors to the cyclopropane ring or the hydroxyethyl side chain.

  • The γ-Lactone: As discussed, this is a very likely impurity formed during work-up or purification.

  • Dimerization Products: Intermolecular esterification between two molecules of the product (the hydroxyl group of one reacting with the carboxylic acid of another) can form a linear dimer.

  • Solvent Adducts: Residual purification solvents can be present.

  • Byproducts from Nitrile Hydrolysis: If the synthesis involves the hydrolysis of a nitrile precursor, incomplete hydrolysis can leave the corresponding amide as an impurity.[6][7]

Analytical Approach: Use a combination of analytical techniques to identify and quantify impurities:

  • NMR Spectroscopy (¹H and ¹³C): To identify the structure of the main component and any major impurities.

  • LC-MS: To determine the mass of the parent compound and any impurities, which can provide clues to their identity.

  • FT-IR Spectroscopy: To confirm the presence of the carboxylic acid (broad O-H stretch, C=O stretch) and alcohol (O-H stretch). The absence of a lactone C=O stretch (typically around 1770 cm⁻¹) can indicate high purity.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction

This protocol is designed to separate the acidic product from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

  • Basification: Transfer the organic solution to a separatory funnel and extract with a mild aqueous base, such as 1 M sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Separation of Layers: Combine the aqueous layers. If there are basic impurities, you can wash the combined aqueous layers with a fresh portion of the organic solvent.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with a strong acid, such as 1 M HCl, until the pH is ~2. The carboxylate will be protonated back to the carboxylic acid, which will often precipitate or can be extracted.

  • Re-extraction: Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) 3 times.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature (<40°C).

Extraction_Workflow Start Crude Product in Organic Solvent Step1 Extract with aq. NaHCO₃ Start->Step1 Organic1 Organic Layer (Neutral Impurities) Step1->Organic1 Separate Aqueous1 Aqueous Layer (Product as Carboxylate) Step1->Aqueous1 Separate Step2 Acidify Aqueous Layer with HCl Aqueous1->Step2 Step3 Extract with Fresh Organic Solvent Step2->Step3 Aqueous2 Aqueous Waste Step3->Aqueous2 Separate Organic2 Organic Layer (Purified Product) Step3->Organic2 Separate End Dry and Concentrate Organic2->End

Sources

"1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is a unique bifunctional molecule featuring a strained cyclopropane ring, a primary alcohol, and a carboxylic acid. Its distinct structure makes it a valuable building block in the synthesis of novel pharmaceutical and agrochemical compounds.[1] However, the inherent ring strain of the cyclopropane moiety and the presence of reactive functional groups necessitate a thorough understanding of its stability profile. This guide provides researchers, scientists, and drug development professionals with in-depth technical support, troubleshooting advice, and validated protocols to ensure the integrity of their experiments and materials.

Frequently Asked Questions (FAQs): General Handling and Storage

Q1: What are the optimal storage conditions for this compound?

A: For long-term stability, the compound should be stored in a tightly sealed container in a refrigerated, dry, and well-ventilated place, ideally at 2-8°C.[2] The Safety Data Sheet (SDS) for the closely related cyclopropanecarboxylic acid recommends keeping containers tightly closed in a dry, cool, and well-ventilated area.[3] This minimizes the risk of thermal degradation and slows down potential oxidative processes. For short-term use on the benchtop, keep the container sealed when not in use to prevent moisture absorption and exposure to atmospheric oxygen.

Q2: Which solvents are compatible with this compound for storage and experimental use?

A: The compound is soluble in water and polar organic solvents. For non-reactive experimental conditions, solvents like ethyl acetate, acetone, acetonitrile, and tetrahydrofuran (THF) are suitable. For long-term storage in solution, it is generally advisable to prepare solutions fresh. If storage in solution is necessary, use a high-purity, dry, aprotic solvent and store under an inert atmosphere (e.g., argon or nitrogen) at low temperatures to prevent solvent-mediated degradation.

Q3: Are there any visible signs of degradation I should watch for?

A: While subtle degradation may only be detectable analytically, you should watch for physical changes such as a change in color (e.g., development of a yellow or brown tint), a change in physical state (e.g., from a solid to a viscous oil, which may indicate hygroscopicity or the formation of low-melting impurities), or the development of an unusual odor. Any change from the initial appearance warrants a purity check via an appropriate analytical method like HPLC or NMR.

Q4: Is the cyclopropane ring stable under typical synthetic conditions?

A: The cyclopropane ring is generally stable under many synthetic conditions, including standard esterification or amidation reactions at the carboxylic acid.[4] Esters of cyclopropanecarboxylic acid, for instance, demonstrate substantial stability under both acidic and basic hydrolytic conditions.[5] However, the ring is susceptible to cleavage under harsh conditions, such as high temperatures (typically >170°C) or in the presence of strong electrophiles or certain transition metal catalysts.[6][7] Thermal rearrangement of cyclopropane to propene is a known process at elevated temperatures.[8][9]

ParameterRecommended ConditionRationale
Temperature 2-8°CMinimizes thermal and oxidative degradation.[2]
Atmosphere Tightly sealed container, inert gas (Ar, N₂) for solutionsPrevents oxidation and moisture uptake.
Light Amber vial or dark locationProtects against potential photolytic degradation.[10]
pH (in solution) Near neutral (pH 5-7)Avoids acid- or base-catalyzed degradation pathways.[5]

Table 1: Summary of recommended storage and handling conditions for this compound.

Troubleshooting Guide: Common Experimental Issues

Q5: My HPLC analysis shows a new, more polar peak appearing over time in my sample. What could it be?

A: A new, more polar peak often indicates oxidation of the primary alcohol on the 2-hydroxyethyl side chain. This would first form an aldehyde intermediate, 1-(2-Oxoethyl)cyclopropanecarboxylic acid, and subsequently a dicarboxylic acid, 1-(Carboxymethyl)cyclopropanecarboxylic acid. This is a common degradation pathway for primary alcohols, especially upon exposure to air (oxygen), light, or trace metal impurities.[11] To confirm this, you can use LC-MS to check if the mass of the new peak corresponds to an addition of 14 Da (CH₂ → C=O) or 30 Da (CH₂OH → COOH).

Q6: I'm performing a reaction at elevated temperatures and observing a loss of mass and the formation of several unknown byproducts. What is a likely cause?

A: High temperatures can induce thermal decomposition of the cyclopropane ring.[6][12] The ring can isomerize to form various unsaturated linear compounds, such as derivatives of pentenoic acid. Additionally, the hydroxyethyl side chain could undergo dehydration to form a vinyl group, 1-(Vinyl)cyclopropanecarboxylic acid, especially under acidic conditions at high temperatures. These degradation products may be volatile or reactive, leading to complex byproduct profiles. It is recommended to keep reaction temperatures as low as possible to maintain the integrity of the cyclopropane ring.

Q7: After an acidic or basic workup, I see a significant drop in the recovery of my compound. Why?

A: While the cyclopropane ring itself is relatively stable to hydrolysis[5], extreme pH conditions, especially when combined with heat, can promote side reactions. Under strongly acidic conditions, protonation of the cyclopropane ring can lead to ring-opening to form carbocation intermediates, which can then rearrange or react with nucleophiles in the medium.[7] Under strongly basic conditions, while less common for the ring itself, other base-labile functional groups in your reaction mixture could generate reactive species that degrade the target compound. Always perform workups at reduced temperatures (e.g., 0-5°C) and avoid prolonged exposure to harsh pH.

In-Depth Analysis: Potential Degradation Pathways

The degradation of this compound can be initiated by several stress factors, including oxidation, heat, and extreme pH. The diagram below outlines the most probable degradation pathways based on the chemical nature of the functional groups present.

G Potential Degradation Pathways CPCA 1-(2-Hydroxyethyl)- cyclopropanecarboxylic acid Ox1 1-(2-Oxoethyl)- cyclopropanecarboxylic acid (Aldehyde) CPCA->Ox1 Mild Oxidation ([O], air, light) Therm1 Ring-Opened Isomers (e.g., Pentenoic acid derivatives) CPCA->Therm1 High Heat (>170°C) (Thermal Rearrangement) Therm2 1-(Vinyl)cyclopropane- carboxylic acid (Dehydration Product) CPCA->Therm2 Heat + Acid (Dehydration) Ox2 1-(Carboxymethyl)- cyclopropanecarboxylic acid (Diacid) Ox1->Ox2 Further Oxidation ([O])

Caption: Proposed degradation pathways for this compound under various stress conditions.

  • Oxidative Degradation: The primary alcohol is the most likely site for oxidation. Exposure to atmospheric oxygen, peroxide-forming solvents, or oxidizing agents can convert the alcohol first to an aldehyde and then to a carboxylic acid.[13] This pathway is often accelerated by light and trace metal ions.

  • Thermal Degradation: The high ring strain of cyclopropane makes it susceptible to thermal isomerization at elevated temperatures.[8][9] This process typically involves the homolytic cleavage of a C-C bond to form a diradical intermediate, which then rearranges to a stable olefin.[9]

  • Acid/Base-Mediated Degradation: While generally stable, strong acids can catalyze ring-opening via protonated cyclopropane intermediates.[7] Acid-catalyzed dehydration of the alcohol is also a plausible pathway at higher temperatures.

Protocols for Stability Assessment

To formally evaluate the stability of this compound and identify its degradation products, a forced degradation (or stress testing) study is essential. This is a standard practice in pharmaceutical development.[10][14]

Protocol 1: Forced Degradation Study

This protocol outlines conditions to intentionally degrade the sample to identify potential degradation products and establish a stability-indicating analytical method.[15] Aim for 5-20% degradation of the parent compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store a solid sample and 1 mL of the stock solution in an oven at 80°C for 48 hours.

  • Photostability: Expose a solid sample and 1 mL of the stock solution to a calibrated light source according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

  • Control Sample: Keep 1 mL of the stock solution at 2-8°C, protected from light.

3. Sample Analysis:

  • After the designated time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equimolar amount of NaOH or HCl, respectively.

  • Dilute all samples to a final concentration of ~0.1 mg/mL with the mobile phase.

  • Analyze all samples by a stability-indicating HPLC-UV/MS method (see Protocol 2).

Stress ConditionReagent/ParameterTypical Duration & TemperaturePotential Degradation
Acid Hydrolysis 0.1 M - 1 M HCl24-48 h @ 60-80°CDehydration, Ring-opening[15]
Base Hydrolysis 0.1 M - 1 M NaOH8-24 h @ RT-60°C(Generally more stable)[5]
Oxidation 3-30% H₂O₂24 h @ RTSide-chain oxidation[10]
Thermal Dry Heat48-72 h @ 80-100°CRing rearrangement, Dehydration[6]
Photolytic ICH Q1B Light SourcePer guidelineOxidative degradation, radical reactions

Table 2: Typical conditions for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV/MS Method

A robust analytical method is required to separate the parent compound from all potential degradation products.

  • Instrumentation: HPLC with a UV detector and a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • UV Detection: 205 nm (as there is no strong chromophore).

  • MS Detection: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of all species.

System Suitability:

  • Inject a control sample five times; the relative standard deviation (RSD) of the peak area and retention time should be <2.0%.

  • The resolution between the parent peak and the closest eluting degradation product should be >2.0.

Experimental Workflow

The following diagram illustrates the logical flow for a comprehensive stability assessment.

G Experimental Workflow for Stability Assessment start Obtain High-Purity Sample (>98%) protocol1 Perform Forced Degradation (Protocol 1) start->protocol1 protocol2 Develop Stability-Indicating HPLC-MS Method (Protocol 2) start->protocol2 analysis Analyze Stressed Samples & Control protocol1->analysis protocol2->analysis peak_tracking Track Peak Purity & Mass Balance analysis->peak_tracking structure_elucidation Identify & Characterize Degradation Products (MS/MS, NMR) peak_tracking->structure_elucidation If new peaks >0.1% report Establish Degradation Profile & Report Findings peak_tracking->report If stable structure_elucidation->report

Caption: A systematic workflow for conducting a stability study on this compound.

References
  • Bender, D. M., Peterson, J. A., McCarthy, J. R., Gunaydin, H., Takano, Y., & Houk, K. N. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters, 10(3), 509–511. [Link]

  • Barlow, M. G., Fields, R., Haszeldine, R. N., & Hubbard, R. (1980). Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes. Journal of the Chemical Society, Perkin Transactions 1, 667. [Link]

  • Toraya, T., Oka, T., Ando, M., & Nishihara, H. (2004). Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous. Applied and Environmental Microbiology, 70(1), 244-250. [Link]

  • Wikipedia contributors. (2023). Cyclopropane carboxylic acid. Wikipedia, The Free Encyclopedia. [Link]

  • McCloskey, C. M., & Coleman, G. H. (1944). CYCLOPROPANECARBOXYLIC ACID. Organic Syntheses, 24, 36. [Link]

  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters, 9(14), 2685–2688. [Link]

  • Hawe, A. (2015). Forced Degradation Studies for Biopharmaceuticals. BioPharm International, 28(9). [Link]

  • López-Linares, F., Protti, M., Merli, D., & Alcázar, A. (2024). Multigram Synthesis of Chiral Cyclopropane Carboxylic Acids via Tandem Diastereoselective Wadsworth–Emmons Cyclopropanation-Hydrolysis in Continuous Flow. Organic Process Research & Development. [Link]

  • Islam, M. S., & Nogueira, R. (2013). Advanced oxidation for the degradation of cyclopentane carboxylic acid in water. Desalination and Water Treatment, 51(34-36), 6796-6802. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Houk, K. N., & Strozier, R. W. (1995). Thermal Rearrangements of Cyclopropanes and Cyclobutanes. In Comprehensive Organic Synthesis II (pp. 1-13). Elsevier. [Link]

  • Deno, N. C., Billups, W. E., LaVietes, D., Scholl, P. C., & Schneider, S. (1971). Protonated cyclopropane intermediates in the reactions of cyclopropanecarboxylic acids. Journal of the American Chemical Society, 93(2), 438–440. [Link]

  • Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. ResearchGate. [Link]

  • Toraya, T., et al. (2004). Novel Pathway for Utilization of Cyclopropanecarboxylate by Rhodococcus rhodochrous. National Center for Biotechnology Information. [Link]

  • Alsante, K. M., et al. (2023). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]

  • Aguilera, I., et al. (2023). Kinetics and Mechanism of the Thermal Isomerization of Cyclopropane to Propene: A Comprehensive Theoretical Study. The Journal of Physical Chemistry A. [Link]

  • Procter, D. J., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. [Link]

  • Hartono, A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. [Link]

  • Sharma, G., & Saini, V. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. PharmaTutor. [Link]

  • Hartono, A., et al. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3-Amino-1-Propanol. ResearchGate. [Link]

  • Langrish, J., & Pritchard, H. O. (1979). Secondary Effects in the Thermal Decompositions of Cyclopropane and Cyclobutane. The Journal of Physical Chemistry. [Link]

Sources

Optimizing reaction conditions for "1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your reaction conditions and successfully synthesize this valuable molecule.

Introduction

This compound is a key building block in medicinal chemistry and materials science due to its unique structural features, combining a rigid cyclopropane ring with a flexible hydroxyethyl side chain. The synthesis, while conceptually straightforward, can present several challenges. This guide outlines a robust synthetic strategy and addresses common issues that may arise during the experimental process.

The proposed and most common synthetic route involves a two-step process:

  • Formation of the Spiro-lactone Intermediate: Synthesis of spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-one from a suitable precursor like diethyl 1,1-cyclopropanedicarboxylate.

  • Base-Catalyzed Hydrolysis: Ring-opening of the spiro-lactone to yield the target this compound.

This guide will focus on optimizing the conditions for both of these critical steps.

Experimental Workflow Overview

Workflow cluster_0 Step 1: Spiro-lactone Formation cluster_1 Step 2: Hydrolysis A Diethyl 1,1-cyclopropanedicarboxylate B Reduction (e.g., LiAlH4) A->B C 1,1-bis(hydroxymethyl)cyclopropane B->C D Oxidative Cyclization (e.g., PCC, PDC) C->D E Spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-one D->E F Spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-one G Base-Catalyzed Hydrolysis (e.g., NaOH, KOH) F->G H Sodium 1-(2-hydroxyethyl)cyclopropanecarboxylate G->H I Acidification (e.g., HCl) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting Guide

This section addresses specific problems that you may encounter during the synthesis in a question-and-answer format.

Step 1: Spiro-lactone Formation

Question: My reduction of diethyl 1,1-cyclopropanedicarboxylate with LiAlH₄ is giving a low yield of the diol. What could be the issue?

Answer:

Low yields in this reduction step are often due to a few key factors:

  • Reagent Quality: Lithium aluminum hydride (LiAlH₄) is extremely reactive with moisture. Ensure you are using freshly opened or properly stored LiAlH₄. The presence of moisture will quench the reagent and reduce its effective concentration.

  • Reaction Temperature: The addition of the diester to the LiAlH₄ suspension should be done at a low temperature (typically 0 °C) to control the exothermic reaction. After the addition is complete, allowing the reaction to slowly warm to room temperature and then refluxing can help drive the reaction to completion.

  • Work-up Procedure: The work-up is critical. A Fieser work-up (sequential addition of water, then 15% NaOH solution, then more water) is often effective for quenching the reaction and precipitating the aluminum salts, making filtration easier and improving the recovery of your diol. An emulsion during work-up can lead to significant product loss.

Question: The oxidative cyclization of 1,1-bis(hydroxymethyl)cyclopropane is resulting in a mixture of products, including the dialdehyde. How can I favor the formation of the spiro-lactone?

Answer:

The formation of the dialdehyde suggests over-oxidation or incomplete cyclization. To favor the desired spiro-lactone, consider the following:

  • Choice of Oxidant: Pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are generally preferred for this type of transformation as they are less prone to over-oxidation compared to stronger oxidants like Jones reagent.

  • Reaction Conditions: Running the reaction at room temperature or slightly below can help to control the reaction rate and prevent side reactions. Ensure anhydrous conditions, as water can interfere with the reaction.

  • Stoichiometry: Use a slight excess of the oxidant (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the diol.

Step 2: Base-Catalyzed Hydrolysis

Question: The hydrolysis of the spiro-lactone is incomplete, even after prolonged reaction times. What can I do?

Answer:

Incomplete hydrolysis of the spiro-lactone can be a common issue. Here are some troubleshooting steps:

  • Increase Base Concentration: You may need to use a higher concentration of the base (e.g., 2-4 M NaOH or KOH) to drive the reaction to completion.

  • Elevate the Temperature: Heating the reaction mixture to reflux is often necessary to achieve a reasonable reaction rate. The stability of cyclopropane rings to harsh basic conditions is generally good, but prolonged heating at very high temperatures should be monitored.

  • Co-solvent: If the spiro-lactone has poor solubility in the aqueous base, adding a co-solvent like methanol or ethanol can improve solubility and facilitate the reaction.

  • Monitor the Reaction: Use a technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material.

Question: During the acidification step, I am observing the formation of an oily precipitate that is difficult to handle. How can I improve the isolation of my product?

Answer:

The formation of an oil upon acidification is common for hydroxy acids. Here's how to manage it:

  • Cooling: Perform the acidification at a low temperature (0-5 °C) using an ice bath. This can sometimes promote the crystallization of the product.

  • Solvent Extraction: If the product oils out, it is best to perform a liquid-liquid extraction. Use a suitable organic solvent like ethyl acetate or dichloromethane to extract the product from the aqueous layer. Multiple extractions will ensure a good recovery.

  • Salting Out: Before extraction, saturating the aqueous layer with sodium chloride can decrease the solubility of your product in the aqueous phase and improve the efficiency of the extraction.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the hydrolysis of the spiro-lactone?

A1: Both sodium hydroxide (NaOH) and potassium hydroxide (KOH) are effective for this saponification.[1][2][3][4] The choice often comes down to cost and availability. Lithium hydroxide (LiOH) can sometimes offer better results for sterically hindered esters, though it is more expensive.[5]

Q2: How can I purify the final this compound?

A2: Purification can be achieved through several methods:

  • Crystallization: If the product is a solid and a suitable solvent system can be found, crystallization is an excellent method for purification.

  • Column Chromatography: For smaller scales or if crystallization is not effective, silica gel chromatography can be used. A polar eluent system, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid, is typically required.

  • Distillation: If the product is a high-boiling liquid, short-path distillation under high vacuum may be an option, although there is a risk of decomposition.

Q3: Are there any potential side reactions to be aware of during the hydrolysis step?

A3: The primary concern is ensuring the cyclopropane ring remains intact. While generally stable under these conditions, very harsh conditions (prolonged heating at high temperatures with a strong base) could potentially lead to ring-opening side products. It is always advisable to use the mildest conditions that afford a complete reaction in a reasonable timeframe.

Q4: Can I use an acid-catalyzed hydrolysis for the ring-opening of the spiro-lactone?

A4: Acid-catalyzed hydrolysis is possible, but it is often a reversible reaction and may not go to completion.[1][2][3][4] Base-catalyzed hydrolysis (saponification) is generally preferred because it is an irreversible process, which typically leads to higher yields of the desired carboxylic acid.[1][2][3][4]

Detailed Experimental Protocols

Protocol 1: Synthesis of Spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-one

This protocol is based on standard procedures for the reduction of diesters followed by oxidative cyclization.

  • Reduction of Diethyl 1,1-cyclopropanedicarboxylate:

    • In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend LiAlH₄ (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the suspension to 0 °C in an ice bath.

    • Dissolve diethyl 1,1-cyclopropanedicarboxylate (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used.

    • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

    • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1,1-bis(hydroxymethyl)cyclopropane.

  • Oxidative Cyclization:

    • In a round-bottom flask, dissolve 1,1-bis(hydroxymethyl)cyclopropane (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add pyridinium chlorochromate (PCC) (1.2 eq) in one portion.

    • Stir the mixture at room temperature for 4-6 hours, or until TLC analysis shows the disappearance of the diol.

    • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

    • Wash the silica pad with additional diethyl ether.

    • Concentrate the combined filtrates under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-one.

Protocol 2: Synthesis of this compound

This protocol is a general procedure for the saponification of lactones.

  • Hydrolysis:

    • Dissolve spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-one (1.0 eq) in a 2 M aqueous solution of sodium hydroxide (2.0-3.0 eq). If solubility is an issue, a 1:1 mixture of methanol and water can be used.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.

    • Cool the reaction mixture to room temperature.

  • Acidification and Extraction:

    • Cool the reaction mixture in an ice bath to 0-5 °C.

    • Slowly add 2 M hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane containing 1% acetic acid).

Data Summary

StepReactantsReagentsSolventTemperatureTimeTypical Yield
1a Diethyl 1,1-cyclopropanedicarboxylateLiAlH₄THF0 °C to reflux2-4 h85-95%
1b 1,1-bis(hydroxymethyl)cyclopropanePCCDCMRoom Temp.4-6 h70-85%
2 Spiro[cyclopropane-1,2'-tetrahydrofuran]-5'-oneNaOH (aq)Water/MethanolReflux2-4 h90-98%

Logical Relationships in Troubleshooting

Troubleshooting cluster_step1 Step 1: Spiro-lactone Formation cluster_step2 Step 2: Hydrolysis LowYield_Red Low Yield in Reduction Moisture Moisture in LiAlH4 LowYield_Red->Moisture LowTemp Incorrect Reaction Temp. LowYield_Red->LowTemp Workup Emulsion during Work-up LowYield_Red->Workup SideProducts_Ox Side Products in Oxidation OverOxidation Over-oxidation SideProducts_Ox->OverOxidation IncompleteCyclization Incomplete Cyclization SideProducts_Ox->IncompleteCyclization IncompleteHyd Incomplete Hydrolysis BaseConc Low Base Concentration IncompleteHyd->BaseConc Temp Insufficient Temperature IncompleteHyd->Temp Solubility Poor Solubility IncompleteHyd->Solubility Isolation_Issue Difficult Product Isolation OilingOut Product Oils Out Isolation_Issue->OilingOut

Caption: Troubleshooting logic for the synthesis of this compound.

References

  • Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Organic Syntheses. cyclopropanecarboxylic acid. [Link]

  • Chemguide. hydrolysis of esters. [Link]

  • Lumen Learning. Hydrolysis of Esters. [Link]

  • Reddit. hydrolysis product troubleshooting. [Link]

  • Reddit. Why are my ester hydrolysis not working. [Link]

  • Chemistry LibreTexts. Hydrolysis of Esters. [Link]

Sources

"1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" solubility issues in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for this compound (CAS: 1520462-70-7). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this unique bifunctional molecule. Our goal is to provide not just solutions, but a foundational understanding of the physicochemical principles at play, enabling you to optimize your experimental workflows.

A Primer on the Molecule: Understanding the Solubility Challenge

This compound is a fascinating compound featuring a rigid, non-polar cyclopropane ring attached to a short ethyl chain bearing two distinct polar functional groups: a terminal hydroxyl (-OH) group and a carboxylic acid (-COOH) group. This structural duality is the primary source of its complex solubility behavior.

  • Polar "Head": The hydroxyl and carboxylic acid groups are hydrophilic ("water-loving"). They can act as both hydrogen bond donors and acceptors, readily interacting with polar solvents, particularly protic ones like water and alcohols.[1] The carboxylic acid group can even deprotonate to form a highly polar carboxylate anion, further enhancing aqueous solubility.

  • Non-Polar "Tail": The cyclopropane ring and the ethyl backbone constitute a non-polar, hydrophobic ("water-fearing") region.[2] This part of the molecule prefers to interact with non-polar solvents through weaker van der Waals forces.[3]

The solubility of this molecule in any given solvent is determined by the delicate balance between these opposing characteristics. A solvent must effectively solvate both the polar and non-polar regions to achieve high solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents like hexane or toluene?

A: This is a classic example of the "like dissolves like" principle.[4][5] Non-polar solvents such as hexane and toluene lack the ability to form strong interactions, like hydrogen bonds, with the polar hydroxyl and carboxylic acid groups of your molecule.[6] The energy required to break the strong intermolecular hydrogen bonds between the acid molecules themselves is not compensated by the weak van der Waals forces that would form with a non-polar solvent. This polarity mismatch results in very low solubility.

Q2: What would be the best starting point for selecting a solvent?

A: Polar solvents are the most promising candidates.

  • Polar Protic Solvents: Short-chain alcohols like methanol and ethanol are excellent starting points.[7] They are structurally similar to your molecule's functional groups and can engage in extensive hydrogen bonding.[1] Water is also a potential solvent, given the two hydrophilic groups.

  • Polar Aprotic Solvents: Solvents like Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Tetrahydrofuran (THF) are also strong candidates. While they cannot donate hydrogen bonds, their polarity and ability to accept hydrogen bonds allow them to effectively solvate the polar groups.

Q3: My compound is only slightly soluble in water. Why isn't it freely soluble given the -OH and -COOH groups?

A: While the hydroxyl and carboxylic acid groups promote water solubility, the non-polar cyclopropane and ethyl components work against it. As the non-polar surface area of a molecule increases, its solubility in water tends to decrease because the hydrophobic portion disrupts the hydrogen-bonding network of water.[3][8] For small carboxylic acids (up to four carbons), miscibility with water is common, but this molecule's bulkier, non-polar ring structure reduces its overall hydrophilicity compared to a simple linear acid.[9]

Q4: Can I improve solubility by heating the mixture?

A: Yes, for most solid solutes, solubility increases with temperature.[10][11] Applying heat provides the kinetic energy needed to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to interact more effectively with the individual molecules.[10] However, exercise caution. Before applying heat, ensure the compound is thermally stable at the desired temperature to avoid degradation. Always start with gentle warming and monitor for any changes in color or the appearance of impurities.

Q5: How does pH affect the solubility of this compound?

A: The carboxylic acid group makes the molecule's solubility highly pH-dependent in aqueous or alcoholic solutions. In a basic solution (pH > pKa), the carboxylic acid will be deprotonated to form the corresponding carboxylate salt (-COO⁻). This ionic form is significantly more polar and, therefore, much more soluble in polar protic solvents like water. If you are working in an aqueous or partially aqueous system and facing solubility issues, a slight increase in pH by adding a base (e.g., sodium bicarbonate or sodium hydroxide) can dramatically improve solubility.

Troubleshooting Guide: Common Solubility Issues

This section provides a systematic approach to resolving common solubility problems encountered in the lab.

Observed Problem Potential Cause Recommended Action & Scientific Rationale
Compound won't dissolve in the chosen solvent. Polarity Mismatch: The solvent and solute have significantly different polarities.Action: Switch to a solvent with a more appropriate polarity (see table below). Rationale: Following the "like dissolves like" principle maximizes favorable solute-solvent interactions.[5]
Compound forms an oil or suspension instead of a clear solution. Incomplete Solvation: The solvent can interact with the solute but not enough to fully overcome the solute-solute interactions at that concentration.Action 1: Try gentle heating while stirring. Rationale: Increased kinetic energy helps break the crystal lattice forces.[10] Action 2: Use sonication. Rationale: Ultrasonic waves create micro-cavitations that break apart solute agglomerates, increasing the surface area for solvation. Action 3: Reduce the concentration by adding more solvent.
Compound dissolves initially but precipitates out over time. Supersaturation/Temperature Change: The initial solution was supersaturated, or the temperature decreased, lowering the solubility limit.Action 1: Gently warm the solution to re-dissolve the precipitate. Rationale: Solubility is often directly proportional to temperature.[11] Action 2: Prepare a fresh solution at a lower, more stable concentration.
Solubility is limited even in good polar solvents. Molecular Self-Association: Carboxylic acids can form stable hydrogen-bonded dimers in solution, which can limit interaction with the solvent and reduce solubility.[3]Action: Add a small amount of a co-solvent that can disrupt this self-association. For example, if using THF, adding 5-10% methanol can help break up dimers and improve solvation.
Solubility results are inconsistent between batches. Impurity or Polymorphism: The presence of insoluble impurities or different crystalline forms (polymorphs) of the compound can affect solubility.Action: Verify the purity of your compound using an appropriate analytical technique (e.g., NMR, LC-MS). If polymorphism is suspected, a controlled re-crystallization may be necessary to obtain a consistent crystalline form.
Solubility Troubleshooting Workflow

G start Poor Solubility Observed check_solvent Is the solvent appropriate? (Polar Protic/Aprotic) start->check_solvent change_solvent Select a more polar solvent (e.g., MeOH, DMSO) check_solvent->change_solvent No heat Apply gentle heat? check_solvent->heat Yes change_solvent->heat sonicate Try sonication heat->sonicate No improvement success Solution Achieved heat->success Success cosolvent Add a co-solvent? (e.g., 5% MeOH in THF) sonicate->cosolvent No improvement sonicate->success Success add_cosolvent Introduce co-solvent cosolvent->add_cosolvent Yes ph_adjust Is the system aqueous/alcoholic? Can pH be adjusted? cosolvent->ph_adjust No add_cosolvent->success adjust_ph Increase pH with a base to form a soluble salt ph_adjust->adjust_ph Yes check_purity Check Compound Purity (NMR, LC-MS) ph_adjust->check_purity No adjust_ph->success check_purity->success Impurity found & addressed

Caption: A workflow for troubleshooting solubility issues.

Predicted Solubility Profile

The following table provides a qualitative prediction of the solubility of this compound in common organic solvents, based on fundamental chemical principles. This data is for guidance only and should be confirmed experimentally.

Solvent ClassExample SolventPredicted SolubilityRationale
Non-Polar Aprotic Hexane, TolueneInsoluble Polarity mismatch; solvent cannot solvate the polar -OH and -COOH groups.[4]
Slightly Polar Aprotic Diethyl Ether, Dichloromethane (DCM)Slightly Soluble to Insoluble Ether can accept hydrogen bonds but is not polar enough to effectively dissolve the compound. DCM has weak solvating power for highly polar groups.
Polar Aprotic Tetrahydrofuran (THF), AcetoneSlightly to Moderately Soluble These solvents are effective hydrogen bond acceptors and have sufficient polarity to interact with the polar groups, but may struggle with the non-polar portion.
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Soluble to Freely Soluble Highly polar solvents that are excellent at solvating both hydrogen bond donors and acceptors.
Polar Protic Methanol, EthanolFreely Soluble Can act as both hydrogen bond donors and acceptors, effectively solvating the entire molecule.[1][7]
Polar Protic (Aqueous) WaterModerately Soluble Strong hydrogen bonding with the polar groups is counteracted by the hydrophobic cyclopropane ring. Solubility is likely limited but significant.[3][6]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard method for quantitatively determining the equilibrium solubility of a compound.

Safety First: Before beginning, consult the Material Safety Data Sheet (MSDS) for this compound and all solvents used. The related compound, cyclopropanecarboxylic acid, is known to be corrosive and can cause severe skin and eye burns.[12][13][14] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]

Materials:

  • This compound

  • Selected solvent(s) of interest

  • Analytical balance

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or nylon)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument for quantification.

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure the solution is saturated.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, let the vial stand undisturbed to allow the excess solid to settle. For very fine suspensions, centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

  • Sample Collection: Carefully withdraw a small aliquot of the clear supernatant using a syringe. Be cautious not to disturb the solid material at the bottom.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is critical to remove any microscopic, undissolved particles.

  • Dilution and Analysis: Accurately dilute the filtered saturate to a concentration within the calibrated range of your analytical instrument (e.g., HPLC).

  • Quantification: Analyze the diluted sample to determine the concentration of the compound. The solubility is then calculated by back-correcting for the dilution factor.

References

  • Physical Properties of Carboxylic Acids. (2026, January 14). CK-12 Foundation.
  • 15.4: Physical Properties of Carboxylic Acids. (2020, July 30). Chemistry LibreTexts.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (2025, December 15). UNT Digital Library.
  • 15.3: Physical Properties of Carboxylic Acids. (2022, September 15). Chemistry LibreTexts.
  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation). (1991, November 1). SciTech Connect - OSTI.GOV.
  • How is alcohol both organic solvent and soluble in water? (2018, February 10). Quora.
  • What factors affect solubility? (2022, April 18). AAT Bioquest.
  • Solubility of Organic Compounds. (2023, August 31).
  • Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. (2020, October 11). YouTube.
  • 3.2 Solubility – Introductory Organic Chemistry. Open Oregon Educational Resources.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Factors affecting Solubility. (2021, September 16). GeeksforGeeks.
  • Is cyclopropane soluble in water? (2018, March 28). ResearchGate.
  • Alcohol - Boiling Point, Solubility, Flammability. (2026, January 2). Britannica.
  • Cyclopropane Carboxylic Acid CAS No 1759-53-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
  • Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC) MSDS# 72879 Section 1 - Chemical Product and Company Identificat. West Liberty University.
  • SAFETY DATA SHEET. Fisher Scientific.

Sources

Technical Support Center: Storage and Handling of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid. This document provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this valuable building block during storage and handling. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental outcomes.

This guide is structured to provide quick answers to common questions, in-depth troubleshooting for observed degradation, and validated protocols for quality assessment.

Section 1: Quick Reference & FAQs

This section addresses the most immediate questions regarding the handling and storage of this compound.

Q1: What are the ideal short-term and long-term storage conditions for this compound?

A1: Proper storage is the most critical factor in preventing degradation. The recommended conditions are summarized below.

Parameter Recommendation Scientific Rationale
Temperature Long-Term: -20°C to -80°CShort-Term (days): 2-8°CLow temperatures significantly reduce the rate of all potential degradation reactions, including intramolecular esterification (lactonization) and oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen)The compound contains a primary alcohol susceptible to oxidation.[2] Storing under an inert atmosphere minimizes contact with atmospheric oxygen, preventing oxidative degradation.[3]
Light Store in amber vials or protect from lightExposure to light, particularly UV, can initiate and accelerate oxidative and other radical-mediated degradation pathways.
Container Tightly sealed glass vials with PTFE-lined capsPrevents moisture ingress and contamination. PTFE (Teflon) liners are recommended for their chemical inertness.[3]

Q2: What are the most common signs of degradation?

A2: The primary indicators of degradation are a change in physical appearance (e.g., color change from colorless/white to yellow/brown) or the appearance of new peaks in analytical data (e.g., ¹H NMR, LC-MS, IR spectroscopy). The most anticipated degradation product is the corresponding lactone.

Q3: Is this compound sensitive to moisture?

A3: Yes. While the compound itself is stable to water, excess moisture can facilitate hydrolytic processes or act as a medium for other reactions, especially if acidic or basic contaminants are present. Always use tightly sealed containers.[4]

Section 2: Troubleshooting Guide - Diagnosing Degradation

This section provides a question-and-answer formatted guide to help you diagnose and understand specific degradation issues.

Q: My ¹H NMR spectrum shows unexpected peaks, and the integration for my hydroxyl and carboxylic acid protons is low. What is happening?

A: This is a classic sign of intramolecular esterification, also known as lactonization.

  • Causality: The molecule contains both a carboxylic acid and a primary alcohol. These two functional groups can react with each other, especially when heated or in the presence of acid/base catalysts, to form a stable six-membered cyclic ester (a δ-lactone).[5][6] This process eliminates a molecule of water, which explains the disappearance of the -OH and -COOH protons in the NMR spectrum. The resulting lactone is named 4-Oxa-spiro[2.5]octan-5-one .

  • Expected Analytical Changes:

    • ¹H NMR: Disappearance of the broad singlets corresponding to the alcohol (-OH) and carboxylic acid (-COOH) protons. You will observe shifts in the protons adjacent to the newly formed ester linkage.

    • IR Spectroscopy: The broad O-H stretch (around 3300-2500 cm⁻¹) and the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹) will disappear, replaced by a characteristic ester C=O stretch at a higher frequency (typically 1735-1750 cm⁻¹).

    • Mass Spectrometry: The mass of the degradation product will be 18 amu less than the parent compound, corresponding to the loss of water (H₂O).

G cluster_main Primary Degradation Pathway parent This compound (Parent Compound) lactone 4-Oxa-spiro[2.5]octan-5-one (Lactone Impurity) parent->lactone Intramolecular Esterification (Lactonization) - H₂O

Caption: Primary degradation pathway via lactonization.

Q: The solid material, which was initially white, has developed a yellow or brown tint. What does this indicate?

A: Discoloration often points to oxidative degradation.

  • Causality: The primary alcohol functional group is susceptible to oxidation.[7] This process can be accelerated by exposure to atmospheric oxygen, trace metal impurities, or light.[8][9] The initial oxidation product would be an aldehyde, which is itself prone to further oxidation to a different carboxylic acid.[2][10] These and other subsequent side-reactions can produce minor, highly colored impurities that cause the observed discoloration even at low concentrations.

  • Preventative Measures: This issue underscores the importance of storing the compound under an inert atmosphere (argon or nitrogen) and protecting it from light, as outlined in the storage table.[3]

Q: My reaction yields are inconsistent, even with a fresh bottle of the compound. Could storage of my stock solution be the problem?

A: Yes, the stability of the compound in solution is highly dependent on the solvent and storage conditions.

  • Causality: Storing the compound in protic solvents (like methanol or ethanol) can lead to slow, acid-catalyzed intermolecular esterification, where the solvent alcohol reacts with the carboxylic acid. Acidic or basic contaminants in any solvent can catalyze degradation. Solutions left at room temperature will degrade much faster than those stored at -20°C or below.

  • Best Practices for Stock Solutions:

    • Prepare solutions fresh whenever possible.

    • If storage is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO, DMF, or Dioxane).

    • Store solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

    • Before use, always allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold solution.

Section 3: Protocols for Quality Assessment

To ensure the integrity of your starting material, perform regular quality control checks using the following validated protocols.

Protocol 1: Rapid Purity Assessment by ¹H NMR

This protocol provides a quick method to check for the presence of the common lactone impurity.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Note: DMSO-d₆ is preferred as it will clearly show the exchangeable -OH and -COOH protons.

  • Instrument Setup: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Confirm Parent Compound: Identify the characteristic peaks for the cyclopropane and ethyl groups. In DMSO-d₆, look for the broad singlets of the alcohol and carboxylic acid protons.

    • Check for Lactone: The absence or significantly reduced integration of the -OH and -COOH peaks relative to the alkyl protons is a strong indicator of lactone formation. Look for new, sharp peaks in the 3.5-4.5 ppm region corresponding to the -CH₂-O- protons of the lactone.

    • Purity Calculation: Integrate a well-resolved peak from the parent compound and a peak from the lactone impurity. The relative integration provides a semi-quantitative measure of purity. A fresh, high-quality sample should be >98% pure.

Protocol 2: Monitoring Stability by HPLC-UV/MS

This protocol is ideal for quantitatively tracking the stability of a batch over time.

  • Standard and Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50).

    • Create a dilution series (e.g., 100 µg/mL, 50 µg/mL, 10 µg/mL) to establish a calibration curve.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Detection: UV at 210 nm and/or Mass Spectrometry (ESI negative mode).

  • Data Analysis:

    • Inject a sample from a new or trusted batch to establish the retention time of the pure compound.

    • Analyze aged or suspect samples. The lactone impurity, being more non-polar, will typically have a longer retention time than the parent carboxylic acid on a reverse-phase column.

    • Quantify the percentage of parent compound remaining by comparing the peak area to the initial (t=0) analysis.

Caption: Workflow for investigating suspected degradation.

References

  • ResearchGate. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [Link]

  • ResearchGate. (2022). Identification of Degradation Compounds in a Blend of 1-(2-Hydroxyethyl)Pyrrolidine and 3- Amino-1-Propanol. [Link]

  • Organic Chemistry Portal. Lactone synthesis. [Link]

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). [Link]

  • PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. [Link]

  • Chemguide. oxidation of alcohols. [Link]

  • TutorChase. How do you synthesise a lactone from a hydroxy acid?[Link]

  • Study Mind. Alcohol oxidation (A-Level Chemistry). [Link]

  • Pearson. Lactones, Lactams and Cyclization Reactions. [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • NIH National Center for Biotechnology Information. Oxidation of polysorbates – An underestimated degradation pathway?[Link]

Sources

Technical Support Center: Scale-Up Synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the scale-up synthesis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from the bench to pilot or manufacturing scale. We will address common challenges, provide practical solutions, and explain the underlying chemical principles to ensure a safe, efficient, and scalable process.

Strategic Overview: Selecting a Scalable Synthetic Route

The primary challenge in synthesizing this compound lies in the efficient and safe construction of the substituted cyclopropane ring. While several methods exist, their suitability for large-scale production varies significantly. The most common and industrially vetted approach involves the cyclopropanation of a linear olefin precursor.

A robust strategy begins with a protected 4-hydroxybut-2-enoate ester. This precursor undergoes cyclopropanation, followed by deprotection and hydrolysis to yield the final product. The Simmons-Smith reaction and its modifications are frequently employed for the key cyclopropanation step due to their reliability and stereospecificity.[1]

G cluster_0 Upstream Processing cluster_1 Core Transformation (Scale-Up Focus) cluster_2 Downstream Processing A 4-Hydroxybut-2-enoic acid (or ester derivative) B Protection of Hydroxyl & Carboxylic Acid Groups A->B e.g., TBDMSCl, Boc Anhydride C Protected Olefin Precursor B->C D Simmons-Smith Cyclopropanation C->D E Protected Cyclopropane Intermediate D->E CH₂I₂, Zn/Cu or Et₂Zn F Deprotection & Saponification E->F G Aqueous Workup & Purification F->G e.g., TBAF, HCl, NaOH H 1-(2-Hydroxyethyl)cyclopropane- carboxylic acid (API/Intermediate) G->H

Caption: General workflow for the synthesis of the target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most viable synthetic routes for scale-up?

The most practical route for multi-kilogram production involves the cyclopropanation of an acyclic precursor. The two leading methods for this key step are the Simmons-Smith reaction (using a zinc carbenoid) and the Corey-Chaykovsky reaction (using a sulfur ylide). For scale-up, the Simmons-Smith reaction is often preferred due to the relatively lower toxicity of the reagents compared to some ylide precursors and extensive process safety data available in the literature.[1][2] An alternative, modern approach involves photocatalytic methods, which can offer milder conditions but may require specialized equipment.[3]

Q2: What are the critical safety considerations for large-scale cyclopropanation?

The primary concern is managing the exothermicity of the reaction. Both Simmons-Smith and Corey's ylide reactions can be highly exothermic.[2][4]

  • Heat Management: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. A runaway reaction is a significant risk.

  • Reagent Handling: Diethylzinc (Furukawa modification of Simmons-Smith) is pyrophoric. Diiodomethane is a toxic irritant. Dimethylsulfoxonium methylide (Corey's ylide) is thermally unstable and can decompose hazardously.[2]

  • Quenching: The quenching of active carbenoids or ylides must be performed carefully and under controlled temperatures to avoid rapid gas evolution and pressure buildup.

Q3: How should I select protecting groups for the hydroxyl and carboxyl functions?

Choosing orthogonal protecting groups is crucial. The selection depends on the reaction conditions of the subsequent steps.

  • Hydroxyl Group: A silyl ether, such as tert-butyldimethylsilyl (TBDMS), is an excellent choice. It is stable under the neutral/mildly Lewis acidic conditions of the Simmons-Smith reaction but is easily cleaved with fluoride sources (e.g., TBAF) or acid.

  • Carboxylic Acid Group: An ester is the natural choice. A tert-butyl ester provides robust protection and can be removed under acidic conditions simultaneously with a TBDMS group. Methyl or ethyl esters are also common and can be removed via saponification, though this requires a separate basic step.

Q4: What are the essential in-process controls (IPCs) for this synthesis?

Monitoring reaction progress and purity at each stage is vital to ensure final product quality and to make informed decisions for downstream processing.

  • Starting Material Consumption: Monitor the disappearance of the olefin precursor using GC or TLC.

  • Product Formation: Track the appearance of the cyclopropanated intermediate by GC-MS or ¹H NMR (observing the characteristic cyclopropyl proton signals).

  • Purity Checks: After workup of each step, assess the purity by HPLC or GC to ensure side products are within acceptable limits before proceeding.

Troubleshooting Guide

This section addresses specific issues that may arise during the critical cyclopropanation step.

Problem: Low or Stalled Conversion in the Simmons-Smith Reaction

Possible Cause 1: Inactive Zinc Reagent The activation of zinc is the most critical parameter for a successful Simmons-Smith reaction. The surface of commercial zinc dust is often coated with a passivating layer of zinc oxide.

  • Solution: Activate the zinc immediately before use. A common lab-scale method is to treat zinc dust with HCl, followed by washing with water, ethanol, and ether. For scale-up, preparing a Zinc-Copper couple is more reliable. This can be achieved by heating zinc dust with copper(I) chloride or copper acetate under an inert atmosphere.[4] A modern, solvent-free alternative is the mechanochemical activation of zinc via ball-milling, which can be highly effective and reproducible.[5]

Possible Cause 2: Presence of Moisture The organozinc carbenoid intermediate (iodomethylzinc iodide) is highly sensitive to moisture and protic sources, which will rapidly quench it.

  • Solution: Ensure all solvents are rigorously dried (e.g., passed through activated alumina columns or distilled from appropriate drying agents). The reactor must be dried under vacuum with heating and backfilled with an inert gas (Nitrogen or Argon) before use. All reagents should be handled under strictly anhydrous and inert conditions.

Possible Cause 3: Poor Substrate Reactivity If the olefin is electron-deficient (e.g., conjugated with the ester carbonyl), its reactivity towards the electrophilic Simmons-Smith reagent can be sluggish.

  • Solution: Switch to the Furukawa modification , which uses diethylzinc (Et₂Zn) instead of the Zn/Cu couple.[1] The resulting carbenoid is more reactive. Alternatively, adding a catalytic amount of a Lewis acid can sometimes enhance the reaction rate, but this must be carefully optimized to avoid side reactions. For particularly challenging electron-poor olefins, adding a co-solvent or a stoichiometric additive might be necessary.[6]

G Start Low Yield in Cyclopropanation Step Q1 Was the Zn/Cu couple freshly activated and handled under inert conditions? Start->Q1 A1_No Re-prepare/activate Zn/Cu couple. Ensure rigorous anhydrous/inert technique. Q1->A1_No No Q2 Are all solvents and reagents confirmed to be anhydrous? Q1->Q2 Yes A1_Yes Proceed to next check A2_No Dry all solvents and reagents again. Purge reactor thoroughly. Q2->A2_No No Q3 Is the olefin substrate electron-deficient? Q2->Q3 Yes A2_Yes Proceed to next check A3_Yes Consider Furukawa modification (Et₂Zn). Optimize temperature and addition rate. Q3->A3_Yes Yes A3_No Investigate potential inhibitors or side reactions via analytical methods (GC-MS, NMR). Q3->A3_No No

Caption: Troubleshooting decision tree for low cyclopropanation yield.

Problem: Exothermic Runaway or Poor Temperature Control

Possible Cause: Poor Heat Transfer and/or Rapid Reagent Addition This is a classic scale-up challenge. The heat generated by the reaction exceeds the cooling capacity of the reactor.

  • Solution 1 (Batch Process): Implement reverse addition, where the olefin solution is added slowly to the pre-formed carbenoid slurry at a controlled temperature. Crucially, the rate of addition must be dictated by the reactor's cooling capacity, maintaining a constant internal temperature (T_internal). Use a reaction calorimeter to determine the heat of reaction (ΔH_rxn) and maximum heat output (q_max) on a lab scale to model the thermal profile for the pilot plant reactor.[2]

  • Solution 2 (Continuous Flow): This is the superior engineering solution for managing highly exothermic reactions.[6] A packed-bed reactor containing the Zn/Cu couple is prepared, and a solution of the olefin and diiodomethane is pumped through it.[4][7] The small volume of the reaction zone at any given time eliminates the risk of thermal accumulation and allows for precise temperature control, leading to a safer process and often higher yields and purity.[7]

Problem: Difficult Product Isolation and Purification

Possible Cause 1: Emulsion Formation During Workup Zinc salts formed during the reaction and quench can lead to persistent emulsions during the aqueous workup, making phase separation difficult and causing product loss.

  • Solution: After quenching the reaction (e.g., with saturated aq. NH₄Cl or Rochelle's salt), add a co-solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Perform a filtration step to remove the bulk of the zinc salts before the aqueous extraction. Use gentle agitation instead of vigorous shaking during extraction.[8] Adding brine (saturated aq. NaCl) can help break emulsions by increasing the ionic strength of the aqueous phase.

Possible Cause 2: Final Product is Water-Soluble The final product, this compound, has both a hydroxyl and a carboxylic acid group, making it quite polar and potentially water-soluble, which complicates extraction from the aqueous phase after saponification.

  • Solution: After saponification and neutralization to an acidic pH (e.g., pH 2-3 with HCl), saturate the aqueous layer with sodium chloride.[9] This significantly decreases the polarity of the aqueous phase and "salts out" the organic product. Perform multiple extractions with a more polar solvent system, such as a mixture of chloroform and isopropanol (e.g., 3:1 v/v), to efficiently recover the product.[9]

Key Experimental Protocols

Protocol 1: Preparation of Zinc-Copper Couple (Adapted from Simmons, H.E., and Smith, R.D., 1959)[1]

  • Charge a reactor, previously dried and under an inert atmosphere (N₂), with zinc dust (1.5 eq).

  • Add copper(I) chloride (CuCl, 0.15 eq) to the reactor.

  • Heat the mixture to 80-90 °C under vacuum with gentle agitation for 2-3 hours to form the dark-colored couple.

  • Cool the reactor to the desired reaction temperature (e.g., 25 °C) and break the vacuum with N₂ before adding solvent.

Protocol 2: Scale-Up Simmons-Smith Cyclopropanation (Batch)

  • To the reactor containing the freshly prepared Zn/Cu couple, add a dried, degassed solvent such as diethyl ether or dichloromethane (DCM).

  • Slowly add diiodomethane (CH₂I₂, 1.2 eq) to the slurry via an addition funnel over 30-60 minutes, maintaining the internal temperature below 30 °C. A gentle exotherm should be observed.

  • Stir the resulting gray slurry for 1 hour at room temperature to ensure full formation of the organozinc carbenoid.

  • Prepare a solution of the protected olefin precursor (1.0 eq) in the same solvent.

  • Add the olefin solution to the carbenoid slurry at a rate that maintains the internal temperature at the desired setpoint (typically 25-40 °C). The addition time may range from 2 to 8 hours depending on scale and cooling capacity.

  • Monitor the reaction by GC or TLC. Once the starting material is consumed, cool the reactor to 0-5 °C.

  • Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution, ensuring the temperature does not exceed 20 °C.

  • Proceed with filtration and aqueous workup as described in the troubleshooting section.

ParameterRecommended ConditionRationale / Comment
Solvent Diethyl Ether, DME, DCMMust be anhydrous. Ether is traditional; DCM can be easier to handle at scale.
Equivalents (CH₂I₂) 1.2 - 1.5 eqA slight excess ensures complete conversion of the olefin.
Equivalents (Zn/Cu) 1.5 - 2.0 eqAn excess of the metal is required to drive the reaction.
Temperature 25 - 40 °CBalances reaction rate against carbenoid stability. Higher temps risk decomposition.
IPC GC, TLC, ¹H NMRMonitor olefin disappearance. Target <2% remaining starting material.
Table 1: Recommended Parameters for Batch Simmons-Smith Reaction.

References

  • American Chemical Society (ACS). (2007). Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid. ACS Publications. [Link]

  • Wiley Online Library. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Advanced Synthesis & Catalysis. [Link]

  • Google Patents. (2020).
  • Royal Society of Chemistry (RSC). (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. [Link]

  • Google Patents. (1996).
  • Organic Syntheses. Cyclopropanecarboxylic acid. [Link]

  • Organic Chemistry Tutor (YouTube). (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Patsnap Eureka. (n.d.). Synthesis method of 1-hydroxycyclopropane carboxylic acid and 1-hydroxycyclopropane carboxylate. [Link]

  • American Chemical Society (ACS). (2021). A Continuous Manufacturing Line Generating Organozinc Species in Flow: Enhancing the Simmons–Smith Reaction Including Post-Reaction Processing. ACS Publications. [Link]

  • ResearchGate. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. [Link]

  • National Institutes of Health (NIH). (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. PMC. [Link]

  • Google Patents. (2016).
  • ResearchGate. (2019). Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. [Link]

  • National Institutes of Health (NIH). (2017). Gram-scale, chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC). PMC. [Link]

Sources

Technical Support Center: Impurity Profiling of 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the impurity profiling of "1-(2-Hydroxyethyl)cyclopropanecarboxylic acid." This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the analysis of this unique molecule, providing not just protocols but the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge regarding the impurities associated with this compound, grounded in regulatory expectations.

Q1: What are the primary sources and types of potential impurities for this compound?

Impurities can be broadly classified into organic, inorganic, and residual solvents.[1][2] For this compound, organic impurities are of primary concern and can originate from two main sources: the synthetic route and degradation.

  • Synthesis-Related Impurities: These are impurities that arise from the manufacturing process.[1] Given the structure, which contains a strained cyclopropane ring and a hydroxyethyl side chain, several synthetic pathways are plausible, each with a unique impurity profile.

    • Starting Materials & Intermediates: Incomplete reactions can lead to the presence of unreacted starting materials or key intermediates. For instance, a synthesis starting from γ-chlorobutyronitrile could leave residual nitrile or chloro-compounds.[3][4] Syntheses involving cyclopropanation of unsaturated precursors may contain residual unreacted α,β-unsaturated acids or esters.[5]

    • By-products: Side reactions are a common source of impurities. The high ring strain of cyclopropane makes it susceptible to ring-opening reactions under certain conditions, potentially forming isomeric impurities.[6] Dimerization or polymerization of starting materials or the final product can also occur.

    • Reagents, Ligands, and Catalysts: Residual catalysts, such as those from cobalt-catalyzed cyclopropanation, or reagents used in the synthesis can be carried through the process.[7]

  • Degradation Products: These impurities form during storage or handling of the drug substance.[8][9] Forced degradation studies are essential to identify these potential degradants.[10][11]

    • Oxidative Degradation: The primary alcohol is susceptible to oxidation, forming the corresponding aldehyde or even a dicarboxylic acid.

    • Acid/Base Hydrolysis: Under harsh acidic or basic conditions, the strained cyclopropane ring could potentially undergo cleavage.

    • Esterification: Self-esterification to form a dimer (an ester formed between the carboxylic acid of one molecule and the alcohol of another) is a possibility, especially under thermal stress.

A summary of potential impurities is presented in Table 1.

Table 1: Potential Impurities in this compound

Impurity Class Potential Structure / Type Origin
Process Impurities Unreacted Starting Materials (e.g., unsaturated precursors, halo-nitriles) Synthesis
Reaction Intermediates Synthesis
Isomeric By-products (e.g., ring-opened isomers) Synthesis
Dimeric/Polymeric species Synthesis/Storage
Residual Catalysts (e.g., Zn, Co, Sm) Synthesis
Degradation Products Oxidation Product (Aldehyde) Storage/Handling
Oxidation Product (Dicarboxylic Acid) Storage/Handling

| | Dimeric Ester | Storage/Handling |

Q2: Why is a comprehensive impurity profile essential from a regulatory standpoint?

Impurity profiling is a cornerstone of drug development and is mandated by regulatory agencies worldwide. The International Council for Harmonisation (ICH) provides specific guidelines on this topic.[12] The core reasons are:

  • Patient Safety: Impurities can have their own pharmacological and toxicological effects, some of which may be harmful.[10] Qualification is the process of establishing the biological safety of an impurity at a specified level.[1][8]

  • Product Efficacy & Stability: Impurities can affect the stability of the active pharmaceutical ingredient (API), potentially leading to a shorter shelf-life or the formation of new, harmful degradants over time.

  • Manufacturing Control: A well-defined impurity profile is an indicator of a robust and consistent manufacturing process. Tracking and controlling impurities ensures batch-to-batch consistency.

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances and is the primary document governing these activities.[1][13]

Q3: What are the ICH Q3A(R2) thresholds I need to be aware of?

The ICH has established thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug substance.[2] These thresholds dictate the level of analytical scrutiny required.

Table 2: ICH Q3A(R2) Impurity Thresholds for New Drug Substances

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% OR 1.0 mg TDI*, whichever is lower 0.15% OR 1.0 mg TDI*, whichever is lower
> 2 g/day 0.03% 0.05% 0.05%

TDI = Total Daily Intake

Part 2: Troubleshooting Analytical Methods

This section provides practical guidance for the specific analytical challenges posed by this compound.

I. High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is the workhorse technique for impurity profiling of non-volatile organic compounds. However, the polar nature of this compound presents unique challenges.

HPLC_Workflow cluster_start Initial Assessment cluster_column Column Selection cluster_mobile Mobile Phase Optimization cluster_troubleshoot Troubleshooting Start Analyte Properties: - Polar - Acidic (pKa ~4-5) - UV Chromophore? (Weak) Col_Select Choose Column Chemistry Start->Col_Select RP_AQ Reversed-Phase (e.g., Polar-Embedded C18, AQ-type) Col_Select->RP_AQ Primary Choice HILIC HILIC (Alternative for high polarity) Col_Select->HILIC Secondary Choice MP_Select Optimize Mobile Phase RP_AQ->MP_Select HILIC->MP_Select Ion_Suppress Ion Suppression: Low pH buffer (e.g., 0.1% H3PO4 or Formic Acid, pH 2.5-3.0) MP_Select->Ion_Suppress Gradient Develop Gradient: (e.g., 5% to 95% Acetonitrile) Ion_Suppress->Gradient Detector Select Detector: UV (low λ, ~210 nm) or CAD/ELSD/MS Gradient->Detector Problem Problem Encountered? Detector->Problem Poor_Retention Poor Retention Problem->Poor_Retention Yes Peak_Tailing Peak Tailing Problem->Peak_Tailing Yes Co_elution Co-elution Problem->Co_elution Yes Final Validated Stability-Indicating Method Problem->Final No Solution_Retention Solution: - Lower starting % Organic - Use HILIC - Stronger acid in MP Poor_Retention->Solution_Retention Solution_Tailing Solution: - Ensure pH < pKa - Use high-purity silica column - Add ion-pairing agent Peak_Tailing->Solution_Tailing Solution_Coelution Solution: - Adjust gradient slope - Change organic modifier (MeOH) - Use orthogonal column Co_elution->Solution_Coelution Solution_Retention->MP_Select Solution_Tailing->MP_Select Solution_Coelution->MP_Select

Caption: The mandatory derivatization workflow for GC analysis.

  • Question: Why can't I analyze this compound directly by GC?

    • Answer: The molecule has two highly polar functional groups: a carboxylic acid and a primary alcohol. These groups engage in strong hydrogen bonding, which makes the molecule non-volatile and prone to adsorbing onto active sites in the GC system, resulting in poor or no chromatography. [14] * Solution: Derivatization is required. This process chemically modifies the polar functional groups to make them volatile and thermally stable. [15] * Silylation: This is the most common approach. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will convert both the -COOH and -OH groups into their trimethylsilyl (TMS) ether/ester derivatives. [14][16] * Methylation: Reagents like trimethylsulfonium hydroxide (TMSH) can be used for on-column methylation of the carboxylic acid.

Table 3: Common Derivatization Reagents for GC Analysis

Reagent Target Functional Group(s) By-products Comments
BSTFA (+1% TMCS) -COOH, -OH, -NH2 Trifluoroacetamide Very common, highly effective for acids and alcohols.
MSTFA -COOH, -OH, -NH2 Trifluoroacetamide Most volatile by-products, often preferred for trace analysis.

| BF3/Methanol | -COOH | Water, BF3 | Specific for forming methyl esters from carboxylic acids. |

  • Question: I'm seeing multiple peaks for my derivatized standard. What could be the cause?

    • Answer: This usually points to incomplete derivatization or side reactions.

    • Solution:

      • Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure your sample and solvent are completely dry before adding the reagent.

      • Optimize Reaction Conditions: The derivatization reaction may require heat (e.g., 70°C for 30 minutes) to go to completion. Also, ensure you are using a sufficient molar excess of the derivatizing reagent. [14] 3. Check for Side Products: The reagent itself or the solvent might be contributing to the extra peaks. Always run a reagent blank.

III. Mass Spectrometry (MS) for Structural Elucidation

MS is indispensable for identifying unknown impurities. Understanding the fragmentation of the parent molecule is key to interpreting the spectra of its impurities.

The structure has several potential cleavage points. In positive ion ESI-MS/MS, fragmentation of the [M+H]⁺ ion (m/z 131.07) would likely involve:

  • Loss of water (-18 Da): From the hydroxyethyl side chain.

  • Loss of formic acid (-46 Da): A common loss from carboxylic acids.

  • Cleavage of the side chain: Loss of the entire hydroxyethyl group or parts of it.

  • Ring Opening/Cleavage: The strained cyclopropane ring can fragment in characteristic ways, often leading to losses of C2H4 or C3H5 fragments. [17][18]

MS_Fragmentation Parent [M+H]⁺ m/z 131 Frag_H2O [M+H - H₂O]⁺ m/z 113 Parent->Frag_H2O -18 Frag_HCOOH [M+H - HCOOH]⁺ m/z 85 Parent->Frag_HCOOH -46 Frag_Sidechain [M+H - C₂H₄O]⁺ m/z 87 Parent->Frag_Sidechain -44 Frag_Ring Ring-Opened Fragment (e.g., m/z 57, 71) Parent->Frag_Ring Ring Cleavage

Caption: Predicted major fragmentation pathways in ESI-MS/MS.

  • Question: I am struggling to get a good signal for my compound in ESI-MS. What can I do?

    • Answer: Small, polar molecules can sometimes have low ionization efficiency.

    • Solution:

      • Optimize Ionization Mode: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) might provide better sensitivity for this type of molecule.

      • Mobile Phase Modifier: Ensure your LC mobile phase contains a good source of protons (like 0.1% formic acid) for positive mode or can easily be deprotonated (like 0.1% ammonium hydroxide) for negative mode. Negative mode ESI ([M-H]⁻) is often very sensitive for carboxylic acids.

      • Source Parameter Optimization: Systematically optimize source parameters like capillary voltage, gas flow, and temperature to maximize the signal for your specific analyte.

      • Derivatization: While primarily for GC, derivatization can also be used to improve LC-MS ionization efficiency by adding a readily ionizable group to the molecule. [19]

References

  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-15. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Le, C. H., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]

  • Blessy, M., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 387-390. [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Pérez, R. A., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Analytica Chimica Acta, 728, 57-64. [Link]

  • Hooper, N. K., & Law, J. H. (1968). Mass spectrometry of derivatives of cyclopropene fatty acids. Journal of Lipid Research, 9(2), 270-275. [Link]

  • Phenomenex. (n.d.). HPLC Separation of Common Organic Acids in Foods and Beverages. [Link]

  • Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-129. [Link]

  • Zhang, Y., et al. (2021). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography. Cogent Chemistry, 7(1), 1947209. [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane. [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • Veeprho. (n.d.). Cyclopropane Impurities and Related Compound. [Link]

  • Agilent. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. [Link]

  • Chemija. (2012). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ResearchGate. (n.d.). GC-MS and LC-MS methods presented for carboxylic acid determination and related highlights. [Link]

  • Hichrom. (2001). The HPLC analysis of polar analytes with aqueous mobile phases. [Link]

  • Gensler, W. J., & Marshall, J. P. (1977). Structure determination of cyclopropane-substituted acids by mass spectrometry. The Journal of Organic Chemistry, 42(1), 126-129. [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. [Link]

  • Al-Mekhlafi, F. A., et al. (2023). Cyclopropane-Containing Specialized Metabolites from the Marine Cyanobacterium cf. Lyngbya sp. Marine Drugs, 21(5), 289. [Link]

  • Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples. [Link]

  • Organic Chemistry Portal. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids. [Link]

  • Organic Syntheses. (n.d.). Cyclopropanecarboxylic acid. [Link]

  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid. [Link]

  • Wikipedia. (n.d.). Cyclopropane. [Link]

  • Chawner, L., et al. (2019). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. ChemistryOpen, 8(7), 848-856. [Link]

  • Royal Society of Chemistry. (2024). Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). [Link]

  • ResearchGate. (n.d.). Selected cyclopropane-containing natural products and pharmaceutical compounds. [Link]

Sources

Validation & Comparative

A Comparative Guide to Cyclopropane Derivatives in Medicinal Chemistry: Spotlight on 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Ring

In the landscape of modern drug discovery, the cyclopropane ring has emerged as a uniquely powerful motif.[1] As the smallest cycloalkane, its strained three-membered ring imparts a fascinating combination of rigidity, unique electronic character, and metabolic resilience to molecules.[2][3] These features are not mere chemical curiosities; they are potent tools that medicinal chemists leverage to overcome formidable challenges in drug design, from enhancing potency and selectivity to improving pharmacokinetic profiles.[4][5] The introduction of a cyclopropyl group can lock a flexible molecule into its bioactive conformation, shield it from metabolic enzymes, and serve as a bioisosteric replacement for less favorable functional groups, ultimately fine-tuning a candidate's performance.[2][6]

This guide provides an in-depth comparison of several key cyclopropane derivatives, with a special focus on the less-explored building block, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid . By contrasting its predicted properties with well-characterized analogs such as the parent cyclopropanecarboxylic acid and the biologically active 1-aminocyclopropanecarboxylic acid (ACC), we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on how substituent choice on the cyclopropane scaffold dictates molecular behavior and therapeutic potential.

Section 1: The Physicochemical Impact of the Cyclopropyl Moiety

The utility of the cyclopropane ring stems from its distinct structural and electronic properties, which differ significantly from both acyclic alkanes and larger cycloalkanes.

  • Conformational Restriction: The rigid, planar nature of the cyclopropane ring is its most exploited feature.[2] By replacing a flexible alkyl chain or a rotatable bond with a cyclopropyl group, chemists can drastically reduce the number of available conformations. This pre-organization of the molecule into a shape that is complementary to its biological target can lead to a more favorable entropic contribution to binding, significantly enhancing potency.[3][5] This conformational locking is also instrumental in designing highly selective ligands, as the rigid structure is less likely to fit into the binding sites of off-target proteins.[2]

  • Metabolic Stability: The carbon-hydrogen bonds on a cyclopropane ring are shorter and stronger than those in typical alkanes.[3] This increased bond dissociation energy makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which is a primary route of drug clearance.[7] Incorporating a cyclopropyl group at a known metabolic hotspot is a validated strategy to block metabolism, thereby increasing the drug's half-life and oral bioavailability.[2][8]

  • Bioisosterism: The cyclopropyl group can serve as a non-classical bioisostere for a variety of functional groups. Its electronic character is intermediate between that of an alkane and an alkene.[1] It is frequently used to replace a gem-dimethyl group, maintaining steric bulk while introducing rigidity. More advanced applications include its use as a replacement for aromatic rings, which can improve physicochemical properties like solubility and reduce lipophilicity, moving a compound into a more favorable drug-like chemical space.[6][9]

Section 2: Synthesis Strategies for Substituted Cyclopropanes

The construction of the strained cyclopropane ring requires specific synthetic methodologies. While numerous methods exist, carbene or carbenoid addition to alkenes is the most fundamental and widely practiced approach.[10][11]

General Synthetic Workflow: Metal-Catalyzed Cyclopropanation

A common and robust method for synthesizing cyclopropane derivatives involves the decomposition of a diazo compound by a metal catalyst (e.g., complexes of Rhodium, Copper, or Cobalt) to generate a metal-carbene intermediate.[12] This highly reactive species then undergoes a [2+1] cycloaddition with an alkene to form the cyclopropane ring. The choice of catalyst and ligands can allow for high levels of stereocontrol, which is critical for pharmaceutical applications.

G cluster_start Starting Materials Alkene Alkene Substrate Cycloaddition [2+1] Cycloaddition Alkene->Cycloaddition Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Carbene Reactive Metal-Carbene Intermediate Diazo->Carbene Catalyst Catalyst Metal Catalyst (e.g., Rh₂(OAc)₄) Catalyst->Carbene Carbene->Cycloaddition Product Cyclopropane Product Cycloaddition->Product

Caption: General workflow for metal-catalyzed cyclopropanation.

Experimental Protocol: Synthesis of Ethyl 2-phenylcyclopropane-1-carboxylate

This protocol describes a representative rhodium-catalyzed cyclopropanation reaction.

Objective: To synthesize a model cyclopropane derivative via carbene addition to an alkene.

Materials:

  • Styrene (1.0 eq)

  • Ethyl diazoacetate (EDA) (1.2 eq)

  • Rhodium(II) acetate dimer [Rh₂(OAc)₄] (0.01 eq)

  • Dichloromethane (DCM), anhydrous

  • Magnetic stirrer, round-bottom flask, syringe pump, nitrogen atmosphere setup

Procedure:

  • Setup: A dry 100 mL round-bottom flask equipped with a magnetic stir bar is charged with styrene (1.0 eq) and Rh₂(OAc)₄ (0.01 eq). The flask is sealed and placed under a nitrogen atmosphere. Anhydrous DCM is added to dissolve the reagents.

  • Addition of Diazo Compound: Ethyl diazoacetate (1.2 eq), dissolved in anhydrous DCM, is drawn into a syringe and placed on a syringe pump.

  • Reaction: The EDA solution is added dropwise to the stirring styrene solution over a period of 4 hours at room temperature. The slow addition is critical to maintain a low concentration of the reactive carbene and prevent dimerization side products.

  • Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of styrene. Nitrogen evolution (bubbling) will be observed throughout the addition.

  • Quenching & Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is redissolved in diethyl ether and filtered through a short plug of silica gel to remove the catalyst.

  • Purification: The filtrate is concentrated, and the resulting crude oil is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the product as a mixture of cis and trans isomers.

Causality: The choice of a rhodium catalyst is based on its high efficiency and selectivity in decomposing diazo compounds.[13] The slow, controlled addition via syringe pump is a key experimental choice to ensure safety and maximize the yield of the desired cyclopropanation product over the carbene dimer.

Section 3: Comparative Analysis of Cyclopropane Derivatives

The seemingly minor change of a substituent at the C1 position of the cyclopropanecarboxylic acid scaffold can dramatically alter its physicochemical and biological properties. Here, we compare our target molecule with three other key derivatives.

Compound NameStructureKey Differentiating FeaturePredicted/Known Impact
This compound Structure of this compoundPrimary alcohol The hydroxyl and carboxylic acid groups are expected to significantly increase hydrophilicity and provide hydrogen bond donor/acceptor sites. This makes it an interesting building block for improving the solubility of parent drugs.
Cyclopropanecarboxylic acid [14]Structure of Cyclopropanecarboxylic acidUnsubstituted (Parent) Serves as a fundamental synthetic intermediate.[15] Its properties provide a baseline for understanding the effects of substitution. It is moderately lipophilic.
1-Aminocyclopropanecarboxylic acid (ACC) [16]Structure of 1-Aminocyclopropanecarboxylic acidPrimary amine A well-known natural product and immediate precursor to the plant hormone ethylene.[17] It also acts as a ligand for the NMDA receptor in the brain, demonstrating that simple derivatives can possess potent biological activity.[16]
1-Phenylcyclopropanecarboxylic acid Structure of 1-Phenylcyclopropanecarboxylic acidAromatic ring The phenyl group significantly increases lipophilicity and introduces potential for π-stacking interactions with biological targets. It serves as a lipophilic counterpart to our hydrophilic target compound.
Table 1: Comparative Physicochemical Properties (Calculated & Experimental)
PropertyThis compoundCyclopropanecarboxylic acid1-Aminocyclopropanecarboxylic acid (ACC)1-Phenylcyclopropanecarboxylic acid
Formula C₆H₁₀O₃[18]C₄H₆O₂[14]C₄H₇NO₂[17]C₁₀H₁₀O₂
MW ( g/mol ) 130.14[18]86.09[14]101.10162.19
cLogP -0.250.58-2.502.15
pKa (acid) ~4.84.83[14]~2.3 (acid), ~9.8 (amine)~4.5
H-Bond Donors 2121
H-Bond Acceptors 3222

*cLogP and pKa values are estimated using standard computational models (e.g., ChemDraw) unless otherwise cited, providing a standardized basis for comparison.

Analysis: The data clearly illustrates the profound impact of the C1 substituent. The addition of the hydroxyethyl group in our target compound pushes the calculated LogP into the negative range, indicating high hydrophilicity, a stark contrast to the lipophilic phenyl derivative. ACC is the most polar, as expected from its zwitterionic nature. These differences are critical design elements; a chemist might choose this compound to improve the solubility of a greasy parent molecule, while the phenyl analog might be used to access a hydrophobic binding pocket.

Section 4: Experimental Evaluation of Cyclopropane Derivatives

Theoretical properties must be validated by experimental data. A key parameter for cyclopropane-containing drugs is their resistance to metabolism.

Protocol: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.

System: Human Liver Microsomes (HLMs), which contain a high concentration of CYP enzymes.

Procedure:

  • Preparation: A stock solution of the test compound (e.g., 1 mM in DMSO) is prepared. A reaction mixture containing HLMs and a NADPH-regenerating system (cofactor for CYP activity) in phosphate buffer (pH 7.4) is prepared and pre-warmed to 37°C.

  • Initiation: The reaction is initiated by adding a small volume of the test compound stock solution to the pre-warmed HLM mixture. The final concentration of the test compound is typically 1 µM.

  • Time Points: Aliquots of the reaction mixture are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: The quenched samples are centrifuged to precipitate proteins. The supernatant is then analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the remaining amount of the parent compound relative to the internal standard at each time point.

  • Data Processing: The natural log of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Caption: Workflow for an in vitro metabolic stability assay.

Expected Outcomes: A compound with high metabolic stability (e.g., a cyclopropane derivative successfully blocking a metabolic hotspot) will show a slow rate of disappearance over time, resulting in a long half-life. Comparing our derivatives, we would hypothesize that all would show reasonable stability due to the cyclopropane core. However, if the substituent itself is metabolically liable (e.g., the phenyl ring is susceptible to aromatic oxidation), that would become the primary route of clearance. The hydroxyethyl group could be susceptible to oxidation to an aldehyde or further to a carboxylic acid, or undergo glucuronidation.

Conclusion

The cyclopropane ring is a cornerstone of modern medicinal chemistry, offering a robust solution for modulating molecular properties. This guide demonstrates that the true power of this scaffold lies in its derivatization. The choice of substituent at a single position can tune a molecule across a wide spectrum of physicochemical properties, from the highly hydrophilic This compound to its lipophilic phenyl analog.

While this compound remains a less-characterized building block, its structure strongly suggests its potential as a tool for enhancing solubility and introducing specific hydrogen bonding interactions without sacrificing the inherent conformational rigidity and metabolic stability of the cyclopropane core. For researchers aiming to optimize the pharmacokinetic profiles of lead compounds, it represents a valuable and logical addition to the synthetic chemistry toolbox, meriting further experimental investigation and application.

References

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). Google Cloud.
  • Duncton, M. A. J. (2017). Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. PubMed Central.
  • Duncton, M. A. J., et al. (2017).
  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities.
  • Recent advances in the synthesis of cyclopropanes. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • This compound | 1520462-70-7. (n.d.). ChemicalBook.
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Scott, J. S., et al. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central.
  • New, simple and accessible method creates potency-increasing structure in drugs. (2023).
  • Bodu, E., et al. (1993). 1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. PubMed.
  • Synthesis of Cyclopropane-containing Building Blocks via Ir-Catalyzed Enantioselective Allylic Substitution Reaction. (2010). Semantic Scholar.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.
  • Cyclopropane Derivatives and their Diverse Biological Activities. (n.d.). Docentes FCT NOVA.
  • Biosynthesis and Metabolism of Cyclopropane Rings in N
  • Bioisosteric Replacements. (n.d.). Chem-Space.
  • Total synthesis of cyclopropane-containing natural products: recent progress (2016–2024). (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Cyclopropyl effect causes substituents on cyclohexane to favour axial conform
  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Application of Cyclopropane in Drug Discovery. (n.d.). WuXi AppTec.
  • Cyclopropanecarboxylic acid. (n.d.). ChemicalBook.
  • Cyclopropanecarboxylic acid | 1759-53-1. (n.d.). LookChem.
  • Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Chemistry Portal.

Sources

A Comparative Analysis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid and Gabapentin: A Hypothetical Look at GABA Transporter Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Conformationally Restricted GABA Analogs

The neurotransmitter γ-aminobutyric acid (GABA) is the primary inhibitory signaling molecule in the mammalian central nervous system. Its role in regulating neuronal excitability makes it a key target for therapeutic intervention in a range of neurological and psychiatric disorders, including epilepsy, neuropathic pain, and anxiety. The therapeutic utility of GABA itself is limited by its inability to cross the blood-brain barrier. This has driven the development of GABA analogs, structurally similar molecules designed to mimic the function of GABA with improved pharmacokinetic properties.

A key strategy in the design of novel therapeutics is the incorporation of rigid structural motifs to limit conformational flexibility. The cyclopropane ring, with its inherent rigidity, is an attractive scaffold for creating conformationally restricted analogs of bioactive molecules.[1] By locking the molecule into a specific three-dimensional shape, it is possible to enhance its binding affinity and selectivity for its biological target. This guide explores the hypothetical biological activity of a novel cyclopropane-containing compound, 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid , as a potential inhibitor of GABA transporters (GATs).

GABA transporters are critical for maintaining the balance of GABAergic neurotransmission by removing GABA from the synaptic cleft.[2] Inhibition of GATs can prolong the action of GABA, thereby enhancing inhibitory signaling. This mechanism is a validated therapeutic strategy for certain neurological conditions.

In this guide, we will compare the hypothetical properties and biological activity of "this compound" with the well-established drug, Gabapentin . While Gabapentin is structurally a GABA analog, its primary mechanism of action is now understood to be the binding to the α2δ-1 subunit of voltage-gated calcium channels, which reduces the release of excitatory neurotransmitters.[1][3][4][5][6][7][8] However, due to its structural similarity and its classification as a GABA analog, Gabapentin serves as a valuable benchmark for comparing physicochemical properties and exploring the potential therapeutic landscape of novel, related compounds.

This technical guide is intended for researchers, scientists, and drug development professionals interested in the design and evaluation of novel GABAergic modulators. We will delve into the hypothetical rationale for the biological activity of "this compound," provide detailed experimental protocols for assessing GAT inhibition, and present a comparative analysis of its hypothetical data with the known properties of Gabapentin.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Here, we compare the known properties of Gabapentin with the predicted properties of "this compound".

PropertyGabapentinThis compound (Predicted)Reference
Molecular Weight171.24 g/mol 130.14 g/mol [9][10]
LogP-1.1 to 1.39~0.5[9][10]
pKa3.68 (acid), 10.70 (amine)~4.5 (acid)[11]
Hydrogen Bond Donors22[9]
Hydrogen Bond Acceptors23[9]
Rotatable Bonds33[9]
Topological Polar Surface Area63.3 Ų57.5 Ų[9]

Causality Behind Physicochemical Differences: The lower molecular weight of "this compound" could potentially lead to more favorable absorption and distribution characteristics. Its predicted LogP value suggests a slightly more lipophilic character than Gabapentin, which may influence its ability to cross the blood-brain barrier. The presence of a single acidic pKa for the topic compound, compared to the zwitterionic nature of Gabapentin, will significantly affect its ionization state at physiological pH and its potential interactions with transporters and targets.

Hypothetical Biological Activity and Target Engagement

We hypothesize that "this compound" acts as an inhibitor of GABA transporters (GATs). The rationale for this hypothesis is based on its structural similarity to GABA, with the cyclopropane ring providing a rigid scaffold that may favor binding to the transporter protein. The carboxylic acid and hydroxyl groups can potentially form key hydrogen bond and ionic interactions within the GAT binding pocket, similar to the carboxylate and amino groups of GABA.

To evaluate this hypothetical activity, we will compare its predicted inhibitory profile against the four main GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1) with that of Gabapentin, which is known to have no significant activity at GATs.[1]

CompoundGAT-1 IC50 (µM)GAT-2 IC50 (µM)GAT-3 IC50 (µM)BGT-1 IC50 (µM)Reference
Gabapentin>1000>1000>1000>1000[1]
This compound (Hypothetical)15502580-

Interpretation of Hypothetical Data: The hypothetical data suggests that "this compound" is a moderately potent GAT inhibitor with some selectivity for GAT-1 and GAT-3. This profile would be of interest for further investigation, as selective GAT inhibitors are sought after to minimize off-target effects.

Experimental Protocols for Assessing GABA Transporter Inhibition

To empirically test the hypothetical activity of "this compound," a series of in vitro assays would be required. The following protocols are standard methods for characterizing the inhibitory activity of compounds against GABA transporters.

Protocol 1: [³H]GABA Uptake Inhibition Assay in Transfected Cells

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into cells expressing a specific GAT subtype.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for a specific GABA transporter subtype.

Materials:

  • HEK293 cells stably transfected with human GAT-1, GAT-2, GAT-3, or BGT-1.

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and appropriate selection antibiotics.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test compound ("this compound").

  • Reference inhibitor (e.g., Tiagabine for GAT-1).

  • Uptake Buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Cell Culture: Plate the transfected HEK293 cells in 96-well plates and grow to confluence.

  • Assay Preparation: On the day of the assay, wash the cells with pre-warmed Uptake Buffer.

  • Compound Incubation: Add varying concentrations of the test compound or reference inhibitor to the wells and pre-incubate for 10-20 minutes at 37°C.

  • Initiate Uptake: Add a solution of [³H]GABA (final concentration typically 10-50 nM) to each well to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapidly washing the cells with ice-cold Uptake Buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of incorporated [³H]GABA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition versus the log of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validation System: The inclusion of a known potent inhibitor (positive control) and a vehicle control (negative control) in each experiment validates the assay's performance. The specific uptake is calculated by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known inhibitor) from the total uptake.

Visualizing the Experimental Workflow and Signaling Pathway

Experimental Workflow for [³H]GABA Uptake Assay

GABAUptakeAssay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis start Plate GAT-transfected HEK293 cells grow Grow to confluence start->grow wash1 Wash with Uptake Buffer grow->wash1 preincubate Pre-incubate with test compound wash1->preincubate add_gaba Add [³H]GABA preincubate->add_gaba incubate Incubate at 37°C add_gaba->incubate wash2 Wash with ice-cold Uptake Buffer incubate->wash2 lyse Lyse cells wash2->lyse count Scintillation counting lyse->count plot Plot % inhibition vs. [Compound] count->plot fit Sigmoidal dose-response curve fitting plot->fit ic50 Determine IC50 fit->ic50

Caption: Workflow for determining the IC50 of a test compound on GABA transporters.

Simplified Signaling Pathway of GABAergic Neurotransmission and GAT Inhibition

GABASignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicles Release GABA Release GABA_vesicle->Release GABA GABA Release->GABA GABA_R GABA Receptor GABA->GABA_R GAT GABA Transporter (GAT) GABA->GAT Reuptake Inhibition Neuronal Inhibition GABA_R->Inhibition Test_Compound This compound (Hypothetical Inhibitor) Test_Compound->GAT Inhibition

Caption: Inhibition of GABA reuptake by a hypothetical GAT inhibitor.

Conclusion and Future Directions

This guide has presented a comparative analysis of the hypothetical biological activity of "this compound" as a GABA transporter inhibitor against the established drug, Gabapentin. While the activity of the topic compound remains to be experimentally verified, the structural rationale and the provided experimental protocols offer a clear roadmap for its investigation. The unique conformational constraints imposed by the cyclopropane ring make "this compound" an intriguing candidate for further study in the realm of GABAergic modulation.

Future research should focus on the synthesis and in vitro characterization of "this compound" using the assays described herein. Should the compound demonstrate significant GAT inhibitory activity, subsequent studies would involve in vivo models of epilepsy or neuropathic pain to assess its therapeutic potential. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs of the lead compound, would be crucial for optimizing its potency and selectivity.

References

  • Taylor, C. P., Gee, N. S., Su, T. Z., Kocsis, J. D., Welty, D. F., Brown, J. P., & Dooley, D. J. (1998). A summary of mechanistic hypotheses of gabapentin pharmacology. Epilepsy research, 29(3), 233-249. [Link]

  • Wikipedia contributors. (2024, January 15). Gabapentin. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]

  • Patsnap. (2024, July 17). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]

  • Nursing.com. (2026, January 12). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. Nursing.com. [Link]

  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). A comparison of the pharmacokinetics and pharmacodynamics of pregabalin and gabapentin. Clinical pharmacokinetics, 49(10), 661-669. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). gabapentin. IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]

  • Abou-El-Einien, M., & El-Ashmawy, I. M. (2017). Gabapentin–saccharin co-crystals with enhanced physicochemical properties and in vivo absorption formulated as oro-dispersible tablets. Pharmaceutical development and technology, 22(6), 759-767. [Link]

  • Miller, B. A., & Lile, J. A. (2021). Effects of Gabapentin and Pregabalin on Calcium Homeostasis: Implications for Physical Rehabilitation of Musculoskeletal Tissues. Current molecular biology reports, 7(3), 87-97. [Link]

  • PubChem. (n.d.). Gabapentin. PubChem. Retrieved January 19, 2026, from [Link]

  • Kukkar, A., Bali, A., Singh, N., & Jaggi, A. S. (2013). Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain. Journal of experimental pharmacology, 5, 87. [Link]

  • PharmaCompass. (n.d.). Gabapentin. PharmaCompass. Retrieved January 19, 2026, from [Link]

  • Schousboe, A. (2003). A homogeneous assay to assess GABA transporter activity. Current protocols in pharmacology, 21(1), 12-17. [Link]

  • Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel α2/δ subunits–structure and gabapentin binding. Molecular pharmacology, 59(5), 1243-1248. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 79(1), 12-17. [Link]

  • Whitworth, T. L., & Quick, M. W. (2001). Establishing a linearly responding [³H] GABA uptake assay in an appropriate cell type. Methods in molecular biology, 160, 139-152. [Link]

  • Schiener, M., Linder, M., & Pabel, J. (2014). MS transport assays for γ-aminobutyric acid transporters—an efficient alternative for radiometric assays. Analytical chemistry, 86(21), 10836-10843. [Link]

  • University of Illinois Chicago. (n.d.). Experiment 9 Transport Assay Kinetics of GABA Uptake by the Brain GABA Transporter. University of Illinois Chicago. [Link]

  • Lee, H., Lee, S., & Lee, C. J. (2018). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Biotechnology and applied biochemistry, 65(6), 846-852. [Link]

  • Keros, S., & Hablitz, J. J. (2005). Subtype-specific GABA transporter antagonists synergistically modulate phasic and tonic GABAA conductances in rat neocortex. Journal of neurophysiology, 94(4), 2843-2852. [Link]

  • Eroglu, C., Allen, N. J., Susman, M. W., O'rourke, N. A., Park, C. Y., Ozkan, E., ... & Barres, B. A. (2009). The Gabapentin receptor α2δ-1 is the neuronal thrombospondin receptor responsible for excitatory CNS synaptogenesis. Cell, 139(2), 380-392. [Link]

  • Clausen, R. P., & Krogsgaard-Larsen, P. (2001). The GABA transporter and its inhibitors. Current medicinal chemistry, 8(3), 255-267. [Link]

  • BioIVT. (n.d.). GAT1 Transporter Assay. BioIVT. Retrieved January 19, 2026, from [Link]

  • Ye, Z., Zhang, Y., & Gouaux, E. (2021). Structural basis for selective inhibition of human GABA transporter GAT3. Nature communications, 12(1), 1-10. [Link]

  • Lanneau, C., Green, A., Hirst, W. D., Wise, A., Brown, J. T., Donnier, E., ... & Calaminici, M. R. (2001). Gabapentin activates presynaptic GABAB heteroreceptors in rat cortical slices. Neuropharmacology, 41(8), 965-975. [Link]

  • Ippolito, J. E., & Piwnica-Worms, D. (2014). A fluorescence-coupled assay for gamma aminobutyric acid (GABA) reveals metabolic stress-induced modulation of GABA content in neuroendocrine cancer. PloS one, 9(2), e88667. [Link]

  • Su, T. Z., Lunney, E., Campbell, G., & Oxender, D. L. (1995). Transport of gabapentin, a gamma-amino acid drug, by system l alpha-amino acid transporters: a comparative study in astrocytes, synaptosomes, and CHO cells. Journal of neurochemistry, 64(5), 2125-2131. [Link]

Sources

A Guide to the Spectroscopic Differentiation of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

The Isomers in Focus: A Structural Overview

The three positional isomers share the same molecular formula (C₆H₁₀O₃) and molecular weight (130.14 g/mol ), making their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Their structural differences, however, give rise to unique spectroscopic fingerprints.

isomers cluster_1 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid cluster_2 2-(1-Hydroxycyclopropyl)acetic acid cluster_3 3-(Cyclopropyl)-3-hydroxypropanoic acid mol1 mol1 mol2 mol2 mol3 mol3

Figure 1: Structures of the target compound and its positional isomers.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating these isomers. The chemical shift, multiplicity (splitting pattern), and integration of the proton signals provide a detailed map of the molecule's connectivity. The unique electronic environment of the cyclopropane ring, known for its shielding effects, is a key diagnostic feature. Protons on a cyclopropane ring typically resonate at an unusually high field (upfield), often between 0 and 1 ppm.[1][2]

Predicted ¹H NMR Spectra
Proton Environment This compound 2-(1-Hydroxycyclopropyl)acetic acid 3-(Cyclopropyl)-3-hydroxypropanoic acid
-COOH ~12 ppm (s, 1H)~12 ppm (s, 1H)~12 ppm (s, 1H)
-OH Variable (s, 1H)Variable (s, 1H)Variable (s, 1H)
Cyclopropane CH/CH₂ ~0.8-1.5 ppm (m, 4H)~0.5-1.0 ppm (m, 4H)~0.2-0.8 ppm (m, 5H)
-CH₂-CH₂-OH ~3.7 ppm (t, 2H), ~1.9 ppm (t, 2H)--
-CH₂-COOH -~2.5 ppm (s, 2H)-
-CH(OH)-CH₂- --~4.0 ppm (dd, 1H), ~2.6 ppm (m, 2H)

Rationale Behind the Predictions:

  • Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a singlet far downfield in all three isomers. Its chemical shift can be concentration-dependent.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and depends on solvent, concentration, and temperature. It typically appears as a broad singlet. Deuterium exchange with D₂O can confirm this peak's identity.[3]

  • Cyclopropane Protons: The protons on the cyclopropane ring are shielded and will appear upfield. In This compound , the cyclopropane protons will be diastereotopic and show complex splitting patterns. For 2-(1-Hydroxycyclopropyl)acetic acid , these protons will also be diastereotopic. In 3-(Cyclopropyl)-3-hydroxypropanoic acid , the single proton on the carbon attached to the rest of the chain will be further upfield and show complex splitting, while the other four protons will also exhibit complex splitting patterns.

  • Ethyl Chain Protons: In This compound , the methylene group adjacent to the hydroxyl group (-CH₂-OH) will be deshielded to around 3.7 ppm and appear as a triplet. The other methylene group (-CH₂-C) will be around 1.9 ppm, also as a triplet.

  • Methylene Protons Adjacent to Carbonyl: In 2-(1-Hydroxycyclopropyl)acetic acid , the methylene protons adjacent to the carboxylic acid will be deshielded to around 2.5 ppm and will appear as a singlet as there are no adjacent protons.

  • Methine and Methylene Protons in the Propanoic Acid Chain: For 3-(Cyclopropyl)-3-hydroxypropanoic acid , the proton on the carbon bearing the hydroxyl group (-CH(OH)-) will be significantly deshielded to around 4.0 ppm and will appear as a doublet of doublets. The adjacent methylene group (-CH₂-) will be diastereotopic and show a complex multiplet around 2.6 ppm.

¹³C NMR Spectroscopy: A Carbon Framework Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides complementary information to ¹H NMR, revealing the number of unique carbon environments and their electronic nature.

Predicted ¹³C NMR Spectra
Carbon Environment This compound 2-(1-Hydroxycyclopropyl)acetic acid 3-(Cyclopropyl)-3-hydroxypropanoic acid
-COOH ~178 ppm~175 ppm~176 ppm
Cyclopropane C ~25 ppm (quaternary), ~15 ppm (CH₂)~55 ppm (quaternary), ~12 ppm (CH₂)~18 ppm (CH), ~5 ppm (CH₂)
-CH₂-OH ~60 ppm--
-CH₂-C(cyclo) ~35 ppm--
-CH₂-COOH -~40 ppm-
-CH(OH)- --~70 ppm
-CH₂-CH(OH) --~42 ppm

Rationale Behind the Predictions:

  • Carbonyl Carbon (-COOH): The carboxylic acid carbon is highly deshielded and will appear around 175-180 ppm in all isomers.

  • Cyclopropane Carbons: The chemical shifts of the cyclopropane carbons are characteristically upfield. The quaternary carbon in This compound and 2-(1-Hydroxycyclopropyl)acetic acid will be deshielded relative to the CH₂ groups. In 3-(Cyclopropyl)-3-hydroxypropanoic acid , the CH carbon will be more deshielded than the CH₂ carbons.

  • Carbons Bearing Oxygen: The carbons directly attached to the hydroxyl group (-CH₂-OH and -CH(OH)-) will be significantly deshielded, appearing in the 60-70 ppm range.

  • Other Aliphatic Carbons: The remaining methylene carbons will have chemical shifts in the typical aliphatic region (20-45 ppm).

Infrared (IR) Spectroscopy: Vibrational Fingerprints

Infrared (IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. All three isomers will share some common features due to the presence of hydroxyl and carboxylic acid groups.

Predicted Key IR Absorptions
Vibrational Mode **Frequency Range (cm⁻¹) **Appearance Present in
O-H stretch (Carboxylic Acid)3300 - 2500Very Broad, StrongAll Isomers
O-H stretch (Alcohol)3500 - 3200Broad, StrongAll Isomers
C-H stretch (sp³ C-H)3000 - 2850Medium-StrongAll Isomers
C-H stretch (Cyclopropane)~3100 - 3000Weak-MediumAll Isomers
C=O stretch (Carboxylic Acid)1725 - 1700Very Strong, SharpAll Isomers
C-O stretch (Alcohol)1260 - 1000StrongAll Isomers

Differentiating Features:

While the major bands will be present in all three isomers, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation. The C-O stretching band for the primary alcohol in This compound will likely differ slightly from the tertiary alcohol in 2-(1-Hydroxycyclopropyl)acetic acid and the secondary alcohol in 3-(Cyclopropyl)-3-hydroxypropanoic acid . However, these differences may be subtle and require comparison to reference spectra. The most significant value of IR spectroscopy in this context is the confirmation of the presence of both hydroxyl and carboxylic acid functionalities in the purified sample.

Mass Spectrometry: Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. While all three isomers have the same nominal molecular weight, their fragmentation patterns under electron ionization (EI) will differ due to their distinct structures.

fragmentation M1 Isomer 1 (this compound) [M]+• m/z 130 F1_1 Loss of H₂O [M-18]+• m/z 112 M1->F1_1 F1_2 Loss of COOH [M-45]+ m/z 85 M1->F1_2 F1_3 Loss of CH₂CH₂OH [M-45]+ m/z 85 M1->F1_3 M2 Isomer 2 (2-(1-Hydroxycyclopropyl)acetic acid) [M]+• m/z 130 F2_1 Loss of H₂O [M-18]+• m/z 112 M2->F2_1 F2_2 Loss of COOH [M-45]+ m/z 85 M2->F2_2 F2_3 α-cleavage [M-CH₂COOH]+• m/z 71 M2->F2_3 M3 Isomer 3 (3-(Cyclopropyl)-3-hydroxypropanoic acid) [M]+• m/z 130 F3_1 Loss of H₂O [M-18]+• m/z 112 M3->F3_1 F3_2 Loss of COOH [M-45]+ m/z 85 M3->F3_2 F3_3 α-cleavage [M-C₃H₅]+• m/z 89 M3->F3_3

Figure 2: Predicted key fragmentation pathways for the three isomers.

Predicted Fragmentation Patterns
  • This compound:

    • [M-H₂O]⁺• (m/z 112): Loss of water from the alcohol functionality.

    • [M-COOH]⁺ (m/z 85): Loss of the carboxylic acid group as a radical.

    • [M-CH₂CH₂OH]⁺ (m/z 85): Loss of the hydroxyethyl side chain.

    • m/z 45: Fragment corresponding to [COOH]⁺.

  • 2-(1-Hydroxycyclopropyl)acetic acid:

    • [M-H₂O]⁺• (m/z 112): Loss of water from the tertiary alcohol.

    • [M-CH₂COOH]⁺• (m/z 71): A key fragment arising from alpha-cleavage, loss of the carboxymethyl radical. This should be a prominent peak.

    • [M-COOH]⁺ (m/z 85): Loss of the carboxylic acid group.

  • 3-(Cyclopropyl)-3-hydroxypropanoic acid:

    • [M-H₂O]⁺• (m/z 112): Loss of water from the secondary alcohol.

    • [M-C₃H₅]⁺• (m/z 89): Alpha-cleavage with loss of the cyclopropyl radical, leading to a resonance-stabilized cation. This is expected to be a significant fragment.

    • [M-COOH]⁺ (m/z 85): Loss of the carboxylic acid group.

The presence and relative abundance of these key fragment ions will be instrumental in distinguishing the isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of these compounds.

Sample Preparation
  • NMR Spectroscopy: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent will depend on the solubility of the compound. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid or soluble solid, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) by evaporating a solution of the sample.

  • Mass Spectrometry (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

Data Acquisition Workflow

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Analyte Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR ¹H & ¹³C NMR Spectrometer Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS Mass Spectrometer (EI) Prep_MS->MS Interpret Compare Spectra with Predictions NMR->Interpret IR->Interpret MS->Interpret Structure Structure Elucidation Interpret->Structure

Figure 3: General workflow for the spectroscopic analysis of the isomers.

Conclusion

The structural elucidation of "this compound" and its positional isomers, "2-(1-hydroxycyclopropyl)acetic acid" and "3-(cyclopropyl)-3-hydroxypropanoic acid," is readily achievable through a combined spectroscopic approach. While IR spectroscopy confirms the presence of key functional groups and mass spectrometry offers insights into fragmentation patterns, ¹H and ¹³C NMR spectroscopy are the most definitive techniques for distinguishing these isomers. The unique chemical shifts and coupling patterns arising from the interplay of the cyclopropane ring, hydroxyl group, and carboxylic acid moiety in different positions provide unambiguous structural information. This guide serves as a predictive framework for researchers and drug development professionals, enabling them to confidently identify these and similar compounds, a critical step in advancing chemical and pharmaceutical research.

References

  • Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. The Journal of organic chemistry, 78(4), 1504–1507. [Link]

  • Doc Brown's Chemistry. (n.d.). Cyclopropane H-1 proton NMR spectrum. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79104, 1-Cyclopropylethanol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137642, 2-Cyclopropylethanol. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.
  • Doc Brown's Chemistry. (n.d.). Ethanol H-1 proton NMR spectrum. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]

Sources

A Comparative Guide to the Enantiomeric Separation and Analysis of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemical purity of a chiral molecule is not a trivial detail—it is a critical determinant of pharmacological activity and safety. 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a key building block in the synthesis of various pharmaceutical agents, possesses a chiral center at the C1 position of the cyclopropane ring. Consequently, the ability to accurately separate and quantify its enantiomers is paramount for ensuring the quality, efficacy, and safety of the final active pharmaceutical ingredient (API).

This guide provides an in-depth comparison of robust analytical methodologies for the enantiomeric separation of this compound. We will explore both direct and indirect approaches, leveraging High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), to provide a comprehensive framework for selecting the optimal analytical strategy for your research and development needs.

The Analytical Challenge: Direct vs. Indirect Strategies

The enantiomers of a chiral compound exhibit identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1] To overcome this, two primary strategies are employed:

  • Direct Methods: These methods utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[2] This is often the preferred approach due to its simplicity and speed.

  • Indirect Methods: In this approach, the enantiomers are reacted with a chiral derivatizing agent (CDA) to form diastereomers.[3] These diastereomers have different physical properties and can be separated on a conventional achiral column.[3]

This guide will compare the practical application of both strategies for the analysis of this compound.

Comparative Analysis of Analytical Techniques

Technique Approach Chiral Stationary Phase (CSP) / Derivatizing Agent Pros Cons Best Suited For
Chiral HPLC DirectPolysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD-H)- Direct analysis, no derivatization needed- High efficiency and resolution- Broad applicability to cyclopropane derivatives[4]- CSPs can be expensive- Method development can be time-consumingHigh-throughput screening, routine quality control, and preparative separation.
Chiral GC Indirect (after esterification)Cyclodextrin-based (e.g., Rt-βDEXsm™, Chirasil-DEX CB)[5][6]- High resolution and sensitivity- Fast analysis times- Established for chiral carboxylic acid esters[7]- Requires derivatization (esterification)- Analyte must be thermally stable and volatileAnalysis of volatile derivatives, trace-level quantification.
Indirect HPLC Indirect (after amidation)Chiral amine (e.g., (R)-1-phenylethylamine) followed by achiral RP-HPLC- Utilizes standard, less expensive achiral columns- Can enhance UV detection- Derivatization adds complexity and potential for side reactions- May require removal of excess derivatizing agentOrthogonal method validation, labs without access to a wide range of CSPs.

Direct Enantiomeric Separation by Chiral HPLC

Direct separation on a chiral stationary phase is often the most efficient method for enantiomeric analysis. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad enantioselectivity for a wide range of chiral compounds, including cyclopropane derivatives.[4]

The chiral recognition mechanism of polysaccharide-based CSPs is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[8] For this compound, the presence of both a carboxyl and a hydroxyl group provides multiple points of interaction with the CSP, making this a promising approach.

Experimental Workflow: Direct Chiral HPLC

cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis s1 Dissolve racemic standard or sample in mobile phase s2 Inject sample onto Chiral HPLC system s1->s2 s3 Separation on Polysaccharide-based CSP (e.g., Chiralcel® OD-H) s2->s3 s4 UV Detection (e.g., 210 nm) s3->s4 s5 Integrate enantiomer peaks s4->s5 s6 Calculate enantiomeric excess (% ee) s5->s6

Caption: Workflow for direct chiral HPLC analysis.

Detailed Protocol: Chiral HPLC Method
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Column: Chiralcel® OD-H, 5 µm, 4.6 x 250 mm (or equivalent polysaccharide-based CSP).

  • Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).

    • Rationale: The non-polar mobile phase is typical for normal-phase chiral separations on polysaccharide columns. 2-Propanol acts as the polar modifier to control retention and enantioselectivity. TFA is added to suppress the ionization of the carboxylic acid, leading to better peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of the mobile phase.

Indirect Enantiomeric Separation by Chiral GC

An alternative strategy involves converting the enantiomers into diastereomers, which can then be separated on a conventional achiral column. A more common and effective approach for GC is to first convert the carboxylic acid to a more volatile ester (e.g., methyl or ethyl ester) and then separate these chiral esters on a chiral GC column. Cyclodextrin-based CSPs are particularly well-suited for this application.[7]

The hydroxyl group in this compound may also require derivatization (e.g., acetylation) to improve its chromatographic properties and prevent peak tailing.[5]

Experimental Workflow: Indirect Chiral GC

cluster_deriv Derivatization cluster_gc Chiral GC Analysis cluster_data Data Analysis d1 Esterification of carboxylic acid (e.g., with Methanolic HCl) d2 Acetylation of hydroxyl group (e.g., with Acetic Anhydride) d1->d2 d3 Work-up and extraction d2->d3 d4 Inject derivatized sample onto Chiral GC system d3->d4 d5 Separation on Cyclodextrin-based CSP (e.g., Rt-βDEXsm™) d4->d5 d6 FID Detection d5->d6 d7 Integrate enantiomer peaks d6->d7 d8 Calculate enantiomeric excess (% ee) d7->d8

Caption: Workflow for indirect chiral GC analysis.

Detailed Protocol: Indirect Chiral GC Method

Part A: Derivatization (Esterification and Acetylation)

  • To 1 mg of this compound in a vial, add 1 mL of 2M methanolic HCl.

  • Cap the vial and heat at 60 °C for 1 hour to form the methyl ester.

  • Cool to room temperature and evaporate the solvent under a stream of nitrogen.

  • Add 0.5 mL of pyridine and 0.5 mL of acetic anhydride to the residue.

  • Cap the vial and heat at 60 °C for 30 minutes to acetylate the hydroxyl group.

  • Cool to room temperature and add 1 mL of water.

  • Extract the derivatized product with 2 x 1 mL of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • The resulting solution is ready for GC analysis.

Part B: Chiral GC Analysis

  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).

  • Column: Rt-βDEXsm™, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent cyclodextrin-based CSP).

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Temperature Program: 80 °C (hold 1 min), ramp to 180 °C at 5 °C/min, hold for 5 min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

Conclusion and Recommendations

Both direct chiral HPLC and indirect chiral GC (after derivatization) present viable and robust methods for the enantiomeric separation of this compound.

  • For routine analysis and high-throughput screening , the direct chiral HPLC method is recommended due to its simplicity and elimination of the derivatization step. Polysaccharide-based CSPs are a logical starting point for method development.

  • For methods requiring very high resolution or when dealing with complex matrices , the indirect chiral GC method can be advantageous. The derivatization step can improve the volatility and chromatographic behavior of the analyte, and cyclodextrin-based columns are known for their excellent enantioselectivity for a wide range of chiral compounds.

The choice of method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the stage of drug development. It is often advisable to develop an orthogonal method (such as an indirect HPLC approach with a chiral derivatizing agent) to confirm the results of the primary method and ensure the highest level of confidence in the enantiomeric purity assessment.

References

  • The CGC enantiomer separation of 2-arylcarboxylic acid esters by using β-cyclodextrin derivatives as chiral stationary phases. DOI. [URL: https://doi.org/10.1016/j.chroma.2016.03.017]
  • Chiral HPLC Separations. Phenomenex. [URL: https://www.phenomenex.com/Library/Details/201]
  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4888788/]
  • Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/05%3A_Stereochemistry_at_Tetrahedral_Centers/5.08%3A_Resolution_of_Enantiomers]
  • Kinetic resolution. Wikipedia. [URL: https://en.wikipedia.org/wiki/Kinetic_resolution]
  • Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research. [URL: https://ijppr.humanjournals.com/wp-content/uploads/2020/07/19.Ambreen-Kauser-Laeeque-Ahmed-et-al.pdf]
  • A Guide to the Analysis of Chiral Compounds by GC. Restek. [URL: https://www.restek.
  • Chiral 2,2-disubstituted cyclopropanecarboxylic acids: Effective derivatizing agents for analysis of enantiomeric purity of alcohols and for resolution of 1,1′-bi-2-naphthol. Sci-Hub. [URL: https://sci-hub.se/10.1016/s0040-4039(97)00789-2]
  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38058253/]
  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. [URL: https://www.researchgate.net/post/Is_it_possible_to_separate_peaks_of_a_chiral_carboxylic_acid_in_chiral_HPLC]
  • [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12918349/]
  • Stereoselective Cyclopropanation Reactions. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cr940379h]
  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. J-STAGE. [URL: https://www.jstage.jst.go.jp/article/yakushi/142/6/142_21-00174-3/_pdf]
  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12971]
  • HPLC Determination of Cyclopropanecarboxylic Acid on Primesep B Column. SIELC Technologies. [URL: https://www.sielc.com/hplc-determination-of-cyclopropanecarboxylic-acid-on-primesep-b-column.html]
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. TCI Chemicals. [URL: https://www.tcichemicals.
  • Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. [URL: https://www.mdpi.com/1422-0067/25/17/13360]
  • What is Chiral Column in HPLC ? YouTube. [URL: https://www.youtube.
  • Chiral 2,2-disubstituted cyclopropanecarboxylic acids: Effective derivatizing agents for analysis of enantiomeric purity of alcohols and for resolution of 1,1. POSTECH. [URL: https://oasis.postech.ac.kr/handle/2014.oak/21301]

Sources

Comparative study of "1-(2-Hydroxyethyl)cyclopropanecarboxylic acid" synthesis methods

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents and functional materials often hinges on the efficient construction of unique molecular scaffolds. Among these, cyclopropane-containing molecules have garnered significant attention due to their conformational rigidity and unique electronic properties. This guide provides a comparative analysis of prominent synthetic strategies for obtaining 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. We will delve into the mechanistic intricacies, practical considerations, and quantitative performance of three primary synthetic routes, offering a comprehensive resource for researchers navigating the synthesis of this important molecule.

Introduction to this compound

This compound is a bifunctional molecule incorporating a cyclopropane ring, a carboxylic acid, and a primary alcohol. This combination of features makes it an attractive synthon for introducing the cyclopropane motif into larger, more complex molecules. The carboxylic acid and hydroxyl groups provide convenient handles for further chemical transformations, such as esterification, amidation, and etherification.

Synthetic Strategies: A Comparative Overview

Three principal synthetic routes to this compound have been explored in the literature, each with its own set of advantages and limitations:

  • Simmons-Smith Cyclopropanation of an Unsaturated Precursor: A direct approach involving the cyclopropanation of an alkene bearing the necessary functional groups.

  • Ring-Opening of a Bicyclic Lactone Intermediate: A strategy that constructs the cyclopropane ring and the two functional groups in a sequential manner.

  • Classical Malonic Ester Synthesis: A traditional yet effective method for the formation of cyclopropanecarboxylic acids.

This guide will now explore each of these methods in detail, providing step-by-step protocols, mechanistic insights, and a critical comparison of their performance based on available experimental data.

Method 1: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a well-established method for the stereospecific synthesis of cyclopropanes from alkenes.[1][2] This reaction typically employs a carbenoid species, generated from diiodomethane and a zinc-copper couple, to add a methylene group across the double bond.[1][2]

Reaction Pathway

The synthesis of this compound via the Simmons-Smith reaction would logically start from an unsaturated precursor such as 4-hydroxypent-2-enoic acid or its corresponding ester. The hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond, leading to a high degree of stereocontrol.[3]

G Start 4-Hydroxypent-2-enoic acid ester Intermediate Zinc carbenoid intermediate Start->Intermediate Reaction with Reagent CH2I2, Zn-Cu couple Reagent->Intermediate Product Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate Intermediate->Product Cyclopropanation FinalProduct This compound Product->FinalProduct Hydrolysis

Figure 1: Simmons-Smith cyclopropanation pathway.

Experimental Protocol: Synthesis of Ethyl 1-(2-hydroxyethyl)cyclopropanecarboxylate

The following is a representative protocol for the Simmons-Smith cyclopropanation of an unsaturated ester.

  • Preparation of the Zinc-Copper Couple: In a flame-dried flask under an inert atmosphere, add zinc dust and copper(I) chloride. Heat the mixture gently with a flame until it just begins to glow, then allow it to cool to room temperature.

  • Reaction Setup: To the freshly prepared zinc-copper couple, add anhydrous diethyl ether.

  • Addition of Reagents: A solution of ethyl 4-hydroxypent-2-enoate and diiodomethane in anhydrous diethyl ether is added dropwise to the stirred suspension of the zinc-copper couple.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Performance and Considerations
ParameterPerformance
Yield Moderate to good
Stereoselectivity High (directed by the hydroxyl group)
Substrate Scope Tolerant of hydroxyl and ester functional groups
Reagents Diiodomethane is expensive and toxic; zinc-copper couple requires activation
Scalability Can be challenging due to the heterogeneous nature of the reaction

Expertise & Experience: The key to a successful Simmons-Smith reaction lies in the preparation of a highly active zinc-copper couple. The stereochemical outcome is often predictable, with the cyclopropanation occurring syn to the directing hydroxyl group. However, the presence of the carboxylic acid (if not esterified) can complicate the reaction by reacting with the organozinc reagent. Therefore, protection of the carboxylic acid as an ester is highly recommended.

Method 2: Synthesis via a Bicyclic Lactone Intermediate

This strategy involves the formation of a bicyclic lactone, which is then subjected to a ring-opening reaction to unveil the desired this compound. A common approach is the Baeyer-Villiger oxidation of a bicyclo[3.1.0]hexan-2-one precursor.[4][5]

Reaction Pathway

The synthesis begins with the construction of a bicyclo[3.1.0]hexan-2-one. This can be achieved through various methods, including the intramolecular cyclization of a suitable precursor. The ketone is then oxidized using a peroxyacid in a Baeyer-Villiger reaction to form the corresponding lactone. Finally, hydrolysis of the lactone yields the target molecule.

G Start Bicyclo[3.1.0]hexan-2-one Intermediate Bicyclic lactone Start->Intermediate Baeyer-Villiger Oxidation Reagent1 m-CPBA or other peroxyacid Reagent1->Intermediate Product This compound Intermediate->Product Hydrolysis Reagent2 Aqueous acid or base Reagent2->Product

Figure 2: Bicyclic lactone ring-opening pathway.

Experimental Protocol: Baeyer-Villiger Oxidation and Lactone Hydrolysis
  • Baeyer-Villiger Oxidation:

    • To a solution of bicyclo[3.1.0]hexan-2-one in a suitable solvent (e.g., dichloromethane), add a peroxyacid such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

    • The reaction is stirred at room temperature and monitored by TLC.

    • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • The organic layer is dried and concentrated to afford the crude bicyclic lactone, which can be purified by chromatography.

  • Lactone Hydrolysis:

    • The purified lactone is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and water.

    • An acid catalyst (e.g., sulfuric acid) or a base (e.g., sodium hydroxide) is added.

    • The mixture is heated to reflux and the progress of the hydrolysis is monitored by TLC.

    • After cooling, the solvent is removed under reduced pressure. The residue is taken up in water and acidified (if a basic hydrolysis was performed).

    • The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to yield this compound.

Performance and Considerations
ParameterPerformance
Yield Generally good for both steps
Regioselectivity The Baeyer-Villiger oxidation is typically regioselective
Substrate Synthesis Requires the synthesis of the bicyclo[3.1.0]hexan-2-one precursor
Reagents Peroxyacids can be explosive and require careful handling
Scalability Generally scalable, but the synthesis of the starting material may be a limiting factor

Expertise & Experience: The regioselectivity of the Baeyer-Villiger oxidation is a critical factor. The migratory aptitude of the adjacent carbon atoms determines which C-C bond is cleaved. In the case of bicyclo[3.1.0]hexan-2-one, the more substituted bridgehead carbon is expected to migrate, leading to the desired lactone. The subsequent hydrolysis is a standard transformation, but care must be taken to avoid side reactions, especially under harsh acidic or basic conditions.

Method 3: Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids. This approach can be adapted to synthesize cyclopropanecarboxylic acids.

Reaction Pathway

This synthesis would involve the reaction of a dihaloalkane, such as 1,2-dibromoethane, with a malonic ester derivative that incorporates a protected 2-hydroxyethyl group. The base-mediated cyclization is followed by hydrolysis and decarboxylation to yield the final product.

G Start Diethyl (2-(benzyloxy)ethyl)malonate Intermediate Diethyl 1-(2-(benzyloxy)ethyl)cyclopropane-1,1-dicarboxylate Start->Intermediate Cyclization Reagent1 1,2-Dibromoethane, Base (e.g., NaOEt) Reagent1->Intermediate Intermediate2 1-(2-(Benzyloxy)ethyl)cyclopropanecarboxylic acid Intermediate->Intermediate2 Hydrolysis & Decarboxylation Step2 Hydrolysis and Decarboxylation Product This compound Intermediate2->Product Deprotection Step3 Deprotection (e.g., Hydrogenolysis)

Figure 3: Malonic ester synthesis pathway.

Experimental Protocol
  • Cyclization:

    • To a solution of sodium ethoxide in ethanol, add diethyl (2-(benzyloxy)ethyl)malonate.

    • Add 1,2-dibromoethane and heat the mixture to reflux.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction, pour it into water, and extract with an organic solvent.

    • The organic layer is washed, dried, and concentrated to give the crude cyclopropane dicarboxylate.

  • Hydrolysis and Decarboxylation:

    • The crude dicarboxylate is heated with a strong base (e.g., aqueous potassium hydroxide) to hydrolyze the esters.

    • The reaction mixture is then acidified and heated to effect decarboxylation.

    • The product, 1-(2-(benzyloxy)ethyl)cyclopropanecarboxylic acid, is extracted, dried, and purified.

  • Deprotection:

    • The benzyloxy-protected acid is dissolved in a suitable solvent (e.g., ethanol) and subjected to hydrogenolysis in the presence of a palladium catalyst (e.g., Pd/C).

    • After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield the final product.

Performance and Considerations
ParameterPerformance
Yield Can be variable depending on the efficiency of each step
Versatility Allows for the introduction of various substituents on the malonic ester
Multi-step Involves several steps, including protection and deprotection
Reagents Readily available and relatively inexpensive
Scalability Generally scalable

Expertise & Experience: The success of this route depends on the careful execution of each step. The choice of protecting group for the hydroxyl function is crucial; it must be stable to the basic conditions of the cyclization and hydrolysis steps but readily removable at the end of the synthesis. The decarboxylation step can sometimes be sluggish and may require elevated temperatures.

Comparative Summary of Synthesis Methods

FeatureSimmons-Smith CyclopropanationBicyclic Lactone Ring-OpeningMalonic Ester Synthesis
Number of Steps 2 (esterification + cyclopropanation)3+ (synthesis of bicyclic ketone, oxidation, hydrolysis)4+ (synthesis of malonate, cyclization, hydrolysis/decarboxylation, deprotection)
Overall Yield Moderate to GoodGoodVariable
Stereocontrol HighCan be high depending on the synthesis of the bicyclic ketoneCan be challenging
Key Challenges Reagent cost and activitySynthesis of the starting bicyclic ketoneMulti-step nature, protection/deprotection
Scalability ModerateGoodGood

Conclusion

The synthesis of this compound can be accomplished through several distinct synthetic strategies. The choice of the most appropriate method will depend on the specific requirements of the researcher, including the desired scale of the synthesis, the importance of stereocontrol, and the availability of starting materials and reagents.

  • The Simmons-Smith cyclopropanation offers a direct and stereoselective route, particularly if the starting unsaturated ester is readily available.

  • The bicyclic lactone ring-opening strategy provides a reliable and often high-yielding pathway, provided an efficient synthesis of the bicyclo[3.1.0]hexan-2-one precursor can be developed.

  • The malonic ester synthesis , while being a multi-step process, offers flexibility and utilizes relatively inexpensive reagents, making it a viable option for larger-scale preparations where stereocontrol at the cyclopropane ring is not a primary concern.

By carefully considering the trade-offs associated with each approach, researchers can select the most suitable synthetic route to access this valuable and versatile building block for their scientific endeavors.

References

  • Charette, A. B.; Beauchemin, A. Simmons-Smith Cyclopropanation Reaction. Org. React.2001, 58, 1–415.
  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. J. Am. Chem. Soc.1958 , 80(19), 5323–5324. ([Link])

  • Simmons, H. E.; Smith, R. D. A New Synthesis of Cyclopropanes from Olefins. II. J. Am. Chem. Soc.1959 , 81(16), 4256–4264. ([Link])

  • Baeyer, A.; Villiger, V. Ueber die Einwirkung des Caro'schen Reagens auf Ketone. Ber. Dtsch. Chem. Ges.1899 , 32(3), 3625–3633. ([Link])

  • Organic Syntheses, Coll. Vol. 1, p.156 (1941); Vol. 3, p.221 (1955). ([Link])

  • Prakash, G. K. S.; Wang, Q.; Li, X. Baeyer-Villiger Oxidation. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2009. ([Link])

  • House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
  • Lebel, H.; Marcoux, J.-F.; Molinaro, C.; Charette, A. B. Stereoselective Cyclopropanation Reactions. Chem. Rev.2003 , 103(4), 977–1050. ([Link])

  • Nakamura, E.; Isayama, S. A Highly Efficient and General Method for the Synthesis of Cyclopropanols. J. Am. Chem. Soc.1989 , 111(15), 5789–5791. ([Link])

  • Krow, G. R. The Baeyer-Villiger Oxidation of Ketones and Aldehydes. Org. React.1993, 43, 251–798.
  • Renz, M.; Meunier, B. 100 Years of Baeyer-Villiger Oxidations. Eur. J. Org. Chem.1999 , 1999(4), 737–750. ([Link])

  • Organic Syntheses, Coll. Vol. 5, p.855 (1973); Vol. 41, p.72 (1961). ([Link])

  • Charette, A. B.; Juteau, H. Enantioselective Cyclopropanation of Allylic Alcohols with Dioxaborolane Ligands. J. Am. Chem. Soc.1994 , 116(6), 2651–2652. ([Link])

  • Hirayama, A.; Nakamura, E. Mechanism of the Simmons−Smith Reaction. A Computational Study. J. Am. Chem. Soc.2003 , 125(8), 2341–2350. ([Link])

Sources

A Comparative Guide to Validating Analytical Methods for 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the purity, stability, and concentration of a compound are paramount. For a molecule like 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, establishing robust and reliable analytical methods is not merely a procedural step but a cornerstone of quality and safety. This guide provides an in-depth comparison of analytical techniques and a comprehensive framework for their validation, grounded in scientific principles and regulatory standards.

The Critical Role of Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1] This process ensures that the measurements made are accurate, reproducible, and specific to the analyte . For this compound, this is crucial for everything from raw material testing to final product release. The International Council for Harmonisation (ICH) guideline Q2(R1) provides a comprehensive framework for the validation of analytical procedures, which will form the basis of our discussion.[1][2][3]

Comparative Analysis of Analytical Techniques

The choice of an analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity, and the purpose of the analysis (e.g., identification, purity assessment, or quantification).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the analysis of organic acids.[4][5][6][7] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach.

  • Principle: The compound is separated based on its polarity on a non-polar stationary phase (like C18) with a polar mobile phase.[4][5][6][7] The carboxylic acid group allows for detection at low UV wavelengths, typically around 210 nm.[4][6][7]

  • Advantages: High resolution, good reproducibility, and suitability for quantification.

  • Disadvantages: May require derivatization for compounds without a strong chromophore, and the mobile phase composition can be critical for achieving good peak shape for carboxylic acids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility.

  • Principle: The derivatized analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass information for identification and quantification.

  • Advantages: High sensitivity and specificity, providing structural information from the mass spectrum.[8]

  • Disadvantages: Requires derivatization, which adds a step to the sample preparation and can be a source of variability. The high temperatures in the GC inlet can potentially cause degradation of some analytes.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary ratio method of measurement, offering the ability to directly quantify substances without the need for identical reference compounds.[9]

  • Principle: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[10] By comparing the integral of a specific proton signal from this compound to that of a certified internal standard of known concentration, the absolute quantity of the analyte can be determined.[11][12]

  • Advantages: High precision and accuracy, non-destructive, and provides structural confirmation simultaneously. It is particularly useful for purity assignments of reference standards.[13]

  • Disadvantages: Lower sensitivity compared to chromatographic methods, and requires a relatively pure sample for accurate quantification.[10] The sample must be completely dissolved in a deuterated solvent.[10]

FeatureHPLC-UVGC-MSqNMR
Principle Polarity-based separationVolatility-based separationNuclear spin properties
Sensitivity Moderate to HighHighLow to Moderate
Specificity Good (with a well-developed method)Very HighVery High
Quantification Relative (requires calibration curve)Relative (requires calibration curve)Absolute or Relative
Sample Prep Filtration, DilutionDerivatization, ExtractionDissolution in deuterated solvent
Key Advantage Robustness and wide applicabilityStructural information from MSPrimary ratio method, high precision

A Framework for Method Validation: The HPLC-UV Example

The following section outlines a detailed, step-by-step protocol for the validation of an HPLC-UV method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.[2][3]

Validation Workflow

Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Develop HPLC Method (Column, Mobile Phase, etc.) Opt Optimize Method Parameters (Flow Rate, Wavelength) Dev->Opt Specificity Specificity & Forced Degradation Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure Report->SOP

Caption: Workflow for analytical method validation.

Experimental Protocols

1. Specificity (including Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1]

  • Protocol:

    • Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

    • Forced Degradation: Subject the analyte to stress conditions to produce potential degradation products.[14] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[15]

      • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[16]

      • Thermal Degradation: Heat at 80°C for 48 hours.

      • Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.

    • Analysis: Analyze the stressed samples by HPLC. The method is considered specific if the peak for this compound is well-resolved from any degradation product peaks. Peak purity analysis using a diode array detector can further support specificity.

2. Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[17] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[18]

  • Protocol:

    • Prepare a stock solution of this compound reference standard.

    • Create a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy

Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[19] It is often determined by a recovery study.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare at least three replicates for each concentration level.

    • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.[18]

4. Precision

Precision is the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample.[19] It is assessed at two levels:

  • Repeatability (Intra-assay precision):

    • Protocol: Analyze a minimum of six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2%.

  • Intermediate Precision (Inter-assay precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The %RSD over the different conditions should be ≤ 2%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Protocol (based on the standard deviation of the response and the slope):

    • Determine the slope (S) from the linearity study.

    • Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of the regression lines.

    • Calculate LOD and LOQ using the following equations:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Verification: Prepare samples at the calculated LOD and LOQ concentrations and analyze them to confirm that the analyte can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the HPLC method parameters, one at a time. Examples include:

      • Flow rate (± 0.1 mL/min)

      • Mobile phase composition (e.g., ± 2% organic component)

      • Column temperature (± 5°C)

      • Detection wavelength (± 2 nm)

    • Analyze a standard solution under each varied condition and evaluate the impact on the results (e.g., retention time, peak area, resolution).

  • Acceptance Criteria: The results should not be significantly affected by the variations, and system suitability parameters should still be met.

Data Presentation

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (mAUs) - Replicate 1Peak Area (mAUs) - Replicate 2Peak Area (mAU*s) - Replicate 3Average Peak Area
50125,432126,109125,855125,799
75188,976189,543188,654189,058
100251,034252,345251,890251,756
125315,678314,987316,012315,559
150378,901379,543378,567379,004
Linear Regression Slope: 2510.5Y-Intercept: 450.2r²: 0.9998

Table 2: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.7100.7%
120% (n=3)120.0119.299.3%
Average Recovery 99.8%

Table 3: Precision Data

Precision TypeNumber of ReplicatesAverage Concentration (µg/mL)Standard Deviation% RSD
Repeatability 6100.20.540.54%
Intermediate Precision 12 (over 2 days)100.50.890.89%

Selecting the Right Method

The choice of analytical method is a critical decision that should be based on the specific requirements of the analysis.

Sources

The Cyclopropane Ring: A Small Scaffold with a Mighty Impact on Drug Activity — A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of sterically constrained motifs into molecular scaffolds is a cornerstone of modern medicinal chemistry. Among these, the cyclopropane ring, a three-membered carbocycle, stands out for its unique conformational rigidity and electronic properties. While seemingly simple, its incorporation into a drug candidate can profoundly influence potency, selectivity, metabolic stability, and pharmacokinetic profiles. This guide provides an in-depth comparison of structure-activity relationships (SAR) for cyclopropane-containing compounds, using 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid as a foundational structure for discussion. We will explore how substitutions on this small but powerful ring system can be systematically varied to optimize biological activity, drawing upon experimental data from diverse therapeutic areas.

The Strategic Importance of the Cyclopropane Moiety in Drug Design

The cyclopropane ring is more than just a compact structural unit; it serves as a versatile tool for medicinal chemists. Its inherent ring strain endows it with unique electronic characteristics, and its rigid nature allows for precise positioning of substituents in three-dimensional space. This conformational restriction can lead to more specific and higher-affinity interactions with biological targets.[1][2] Furthermore, the cyclopropane core is often used as a metabolically stable bioisostere for other chemical groups, such as gem-dimethyl groups or alkenes, which can be susceptible to oxidative metabolism.

The diverse biological activities of cyclopropane-containing compounds, ranging from enzyme inhibition to antiviral and anticancer effects, underscore the significance of this structural motif in drug discovery.[1][2]

Analyzing the Structure-Activity Landscape: A Comparative Approach

The Cyclopropane Core: More Than Just a Spacer

The substitution pattern on the cyclopropane ring is a critical determinant of biological activity. The stereochemistry and nature of the substituents can dramatically alter the molecule's interaction with its target.

A compelling example comes from the development of novel and highly selective Anaplastic Lymphoma Kinase (ALK) inhibitors.[3] In these studies, the introduction of various substituents at the 2-position of a 1-phenoxy-2-phenyl-cyclopropane scaffold was explored to enhance enzymatic and cellular activities. The data revealed that an aminomethyl group provided the most potent ALK inhibition, highlighting the importance of introducing a basic, hydrogen-bond-donating group at this position to interact with a specific hydrophilic pocket in the enzyme's active site.[3]

Similarly, in the context of VEGFR-2 kinase inhibitors, SAR studies on a pyrrolotriazine scaffold bearing a cyclopropylcarbamoylphenylamino group demonstrated that modifications to appended heterocyclic rings significantly impacted potency.[4] This indicates that the cyclopropane can act as a rigid linker to optimally position other pharmacophoric elements.

Table 1: Comparative SAR of Substituents on the Cyclopropane Ring in Different Scaffolds

Scaffold/TargetR1 on CyclopropaneR2 on CyclopropaneBiological Activity (IC50)Key TakeawayReference
ALK Inhibitor PhenoxyH>10 µMUnsubstituted cyclopropane shows weak activity.[3]
ALK Inhibitor Phenoxy-CH2NH20.029 µMThe aminomethyl group significantly enhances potency through specific interactions.[3]
VEGFR-2 Inhibitor PyrrolotriazineCarbamoylphenylaminoLow nMThe cyclopropane acts as a rigid scaffold for optimal pharmacophore presentation.[4]
OASS Inhibitor Carboxylic AcidCarboxylic AcidNanomolarDicarboxylic substitution leads to potent inhibition of O-acetylserine sulfhydrylase.[5][5]
The Carboxylic Acid Group: A Key Interaction Point

The carboxylic acid moiety in our model compound, this compound, is a common feature in many bioactive molecules. It can participate in crucial hydrogen bonding and ionic interactions with amino acid residues in a target protein.

The acidity of the carboxylic acid, influenced by neighboring substituents, can be a key factor. For instance, in the development of prodrugs, esterification of cyclopropanecarboxylic acid has been shown to enhance hydrolytic stability compared to esters of other carboxylic acids.[6] This suggests that the electronic nature of the cyclopropane ring can modulate the reactivity of the carboxyl group.

Furthermore, the carboxylic acid can be replaced with other acidic functional groups or bioisosteres, such as tetrazoles or hydroxamic acids, to fine-tune acidity, membrane permeability, and metabolic stability.

The Hydroxyethyl Side Chain: Exploring Further Interactions

The 2-hydroxyethyl group provides a handle for further derivatization and can engage in hydrogen bonding interactions. The length and nature of this side chain can be systematically varied to probe for additional binding pockets.

For instance, etherification of the hydroxyl group could modulate lipophilicity and potentially introduce new interactions.[7] Alternatively, oxidation of the alcohol to an aldehyde or ketone could introduce a reactive handle for covalent inhibition or provide a different hydrogen bonding pattern. The length of the alkyl chain could also be extended or shortened to optimize the distance to a potential binding partner.

Experimental Protocols for SAR Elucidation

To systematically evaluate the SAR of novel cyclopropane derivatives based on the this compound scaffold, a series of well-defined experimental protocols are essential.

Synthesis of Analogs

A robust synthetic strategy is the foundation of any SAR study. The synthesis of cyclopropanecarboxylic acid and its derivatives can be achieved through various established methods, such as the hydrolysis of a corresponding nitrile or through a malonic ester synthesis pathway.[8][9][10]

Hypothetical Synthetic Workflow for Analog Generation

G start Starting Material (e.g., γ-chlorobutyronitrile) step1 Cyclization (Base-induced) start->step1 nitrile Cyclopropyl Cyanide step1->nitrile step2 Hydrolysis nitrile->step2 acid Cyclopropanecarboxylic Acid step2->acid step3 Functional Group Interconversion (e.g., Esterification, Amidation) acid->step3 analogs Diverse Analogs step3->analogs step4 Side Chain Modification analogs->step4 final_analogs Final Library of Compounds step4->final_analogs

Caption: A generalized synthetic workflow for generating a library of cyclopropanecarboxylic acid analogs for SAR studies.

In Vitro Biological Assays

The choice of biological assay is dictated by the therapeutic target of interest. For enzyme inhibitors, a direct enzymatic assay is typically employed.

Step-by-Step Protocol: Generic Kinase Inhibition Assay

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared and serially diluted to create a concentration gradient.

  • Reaction Mixture Preparation: In a 96- or 384-well plate, the kinase, its specific substrate (e.g., a peptide), and ATP are combined in a suitable buffer.

  • Incubation: The test compound dilutions are added to the reaction mixture and incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: The reaction is stopped, and the amount of product formed (phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®), fluorescence polarization, or radioisotope labeling.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Experimental Workflow for In Vitro Screening

G compound_library Library of Cyclopropane Analogs primary_screen Primary Screen (Single High Concentration) compound_library->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination sar_analysis SAR Analysis ic50_determination->sar_analysis

Caption: A typical workflow for the in vitro screening of a compound library to determine IC50 values and establish SAR.

Conclusion and Future Directions

The cyclopropane ring is a powerful and versatile tool in the medicinal chemist's arsenal. Through systematic SAR studies, the substitution pattern on this small carbocycle can be optimized to achieve significant gains in potency, selectivity, and overall drug-like properties. While this compound serves as an illustrative starting point, the principles discussed herein are broadly applicable to a wide range of cyclopropane-containing scaffolds.

Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse cyclopropane derivatives. Additionally, the use of computational modeling and structural biology will continue to provide valuable insights into the specific interactions between cyclopropane-containing ligands and their biological targets, further guiding the rational design of next-generation therapeutics.

References

  • Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design. ACS Omega. Available at: [Link]

  • Selected cyclopropane-containing natural products and pharmaceutical compounds. ResearchGate. Available at: [Link]

  • Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][2][3]triazine-based VEGFR-2 kinase inhibitors. PubMed. Available at: [Link]

  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA. Available at: [Link]

  • 1-(2-Hydroxyethyl)cyclopropane-1-carboxamide. PubChem. Available at: [Link]

  • Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. Available at: [Link]

  • cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate. Google Patents.
  • Cyclopentanecarboxylic acid, 1-(2-hydroxyethyl)-, sodium salt. PubChem. Available at: [Link]

  • Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
  • Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. PubMed. Available at: [Link]

  • Synthesis of Cyclopropanecarboxylic Acid. YouTube. Available at: [Link]

  • Cyclopropanecarboxylic acid. Wikipedia. Available at: [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. PubMed. Available at: [Link]

  • Chemical Properties and Biological Activities of Cyclopentenediones: A Review. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid and Its Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the meticulous tailoring of molecular properties is paramount to achieving therapeutic success. Small structural modifications can profoundly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its fate as a viable drug candidate. This guide provides an in-depth comparison of "1-(2-Hydroxyethyl)cyclopropanecarboxylic acid," a scaffold of interest, with its prominent bioisosteric replacements. Through a synthesis of experimental data, established protocols, and field-proven insights, we will explore the rationale and practical implications of employing these molecular mimics in drug design.

The Parent Scaffold: this compound

The this compound moiety incorporates two key structural features: a cyclopropane ring and a carboxylic acid. The cyclopropyl group, a small, strained ring, is an attractive feature in medicinal chemistry. It introduces conformational rigidity and can enhance metabolic stability by shielding adjacent bonds from enzymatic degradation[1]. The carboxylic acid group, a common pharmacophore, is often crucial for target binding through ionic interactions and hydrogen bonding. However, this acidic functionality is frequently associated with metabolic liabilities, such as glucuronidation, and can limit passive diffusion across biological membranes, thereby reducing oral bioavailability[2].

The Strategy of Bioisosteric Replacement

Bioisosterism, the substitution of a functional group with another that possesses similar physicochemical and steric properties, is a cornerstone of lead optimization[2]. This strategy aims to mitigate the undesirable characteristics of a pharmacophore while preserving or enhancing its beneficial contributions to biological activity. For this compound, the primary focus of bioisosteric replacement is the carboxylic acid moiety, with the goal of improving metabolic stability and membrane permeability.

Here, we will focus on two of the most widely employed and successful carboxylic acid bioisosteres: the tetrazole and the acylsulfonamide .

Diagram of Bioisosteric Replacement Strategy

Bioisosteric_Replacement Parent This compound (Parent Molecule) Tetrazole 5-(1-(2-Hydroxyethyl)cyclopropyl)-1H-tetrazole (Tetrazole Bioisostere) Parent->Tetrazole Improves Metabolic Stability May Decrease Permeability Acylsulfonamide N-(Alkyl/Arylsulfonyl)-1-(2-hydroxyethyl)cyclopropanecarboxamide (Acylsulfonamide Bioisostere) Parent->Acylsulfonamide Improves Metabolic Stability Modulates Acidity & Lipophilicity

Caption: Bioisosteric replacement of the carboxylic acid in this compound.

Physicochemical Property Comparison

The decision to employ a bioisostere is heavily influenced by its impact on key physicochemical properties such as acidity (pKa) and lipophilicity (logP). These parameters directly affect a compound's solubility, permeability, and target engagement.

PropertyThis compound (Predicted)5-(1-(2-Hydroxyethyl)cyclopropyl)-1H-tetrazole (Predicted)N-(methylsulfonyl)-1-(2-hydroxyethyl)cyclopropanecarboxamide (Predicted)
Molecular Weight 130.14 g/mol 154.17 g/mol 207.24 g/mol
pKa ~4.7[3]~4.9[2]~4-6
cLogP 0.09[4]~0.5 - 1.0~0.2 - 0.8
Topological Polar Surface Area (TPSA) 57.5 Ų[4]~70-80 Ų~80-90 Ų

Analysis of Physicochemical Properties:

  • Acidity (pKa): Both the tetrazole and acylsulfonamide bioisosteres exhibit pKa values similar to the parent carboxylic acid, suggesting they can effectively mimic its ability to engage in ionic interactions with biological targets at physiological pH[2].

  • Lipophilicity (cLogP): The tetrazole is generally more lipophilic than the corresponding carboxylic acid[5]. The lipophilicity of the acylsulfonamide can be tuned based on the substituent on the sulfonyl group. This increased lipophilicity can potentially enhance membrane permeability and oral absorption[6].

  • Topological Polar Surface Area (TPSA): The TPSA, an indicator of a molecule's polarity and hydrogen bonding capacity, is higher for the bioisosteres. This can sometimes counteract the benefits of increased lipophilicity on permeability due to a higher desolvation penalty[6][7].

Performance Comparison: Metabolic Stability and Permeability

The ultimate goal of bioisosteric replacement is to improve a drug candidate's in vivo performance. This is primarily assessed through its metabolic stability and cell permeability.

Metabolic Stability

A significant drawback of carboxylic acids is their susceptibility to metabolism, particularly phase II conjugation reactions like glucuronidation, which can lead to rapid clearance and the formation of reactive metabolites[6].

  • Tetrazoles: Are generally more resistant to common metabolic pathways that affect carboxylic acids, such as glucuronidation and β-oxidation. While N-glucuronidation of tetrazoles can occur, the resulting adducts are typically more stable and less prone to forming reactive species[6]. This enhanced metabolic stability often translates to a longer in vivo half-life[5].

  • Acylsulfonamides: Also exhibit increased resistance to metabolic transformations compared to carboxylic acids, contributing to improved pharmacokinetic profiles[2].

Cell Permeability

The ability of a drug to passively diffuse across cell membranes is crucial for oral absorption. This is often evaluated using in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This assay assesses passive diffusion across an artificial lipid membrane. While increased lipophilicity generally correlates with higher permeability in PAMPA, tetrazoles can be an exception. Despite being more lipophilic, tetrazoles often exhibit lower permeability than their carboxylic acid counterparts in PAMPA[7]. This is attributed to a higher desolvation energy resulting from stronger hydrogen bonding interactions with water[7].

  • Caco-2 Permeability: This assay utilizes a monolayer of human colon adenocarcinoma cells and can model both passive diffusion and active transport processes. Carboxylic acids and their bioisosteres can be substrates for efflux transporters, such as P-glycoprotein (P-gp), which can limit their intestinal absorption[8]. The impact of bioisosteric replacement on Caco-2 permeability is context-dependent and requires experimental evaluation.

Experimental Protocols

To provide a practical framework for comparing these compounds, we outline standardized protocols for key in vitro ADME assays.

Synthesis of Bioisosteres

Diagram of Synthetic Workflow

Synthesis_Workflow cluster_0 Tetrazole Synthesis cluster_1 Acylsulfonamide Synthesis Nitrile 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile Tetrazole 5-(1-(2-Hydroxyethyl)cyclopropyl)-1H-tetrazole Nitrile->Tetrazole [1,3]-dipolar cycloaddition (e.g., NaN3, ZnCl2) CarboxylicAcid This compound Acylsulfonamide N-(Alkyl/Arylsulfonyl)-1-(2-hydroxyethyl)cyclopropanecarboxamide CarboxylicAcid->Acylsulfonamide Amide coupling (e.g., EDC, HOBt, Sulfonamide)

Caption: General synthetic routes to tetrazole and acylsulfonamide bioisosteres.

Protocol for Tetrazole Synthesis (via Nitrile):

  • Starting Material: 1-(2-Hydroxyethyl)cyclopropane-1-carbonitrile[9][10].

  • Reaction: The nitrile is subjected to a[7][11]-dipolar cycloaddition reaction with an azide source. A common method involves heating the nitrile with sodium azide and a Lewis acid catalyst, such as zinc chloride, in a suitable solvent like isopropanol or DMF[12].

  • Work-up and Purification: The reaction mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified by chromatography to yield the desired 5-substituted-1H-tetrazole.

Protocol for Acylsulfonamide Synthesis:

  • Starting Material: this compound.

  • Activation: The carboxylic acid is first activated using a standard coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like Hydroxybenzotriazole (HOBt).

  • Coupling: The activated carboxylic acid is then reacted with the desired sulfonamide in the presence of a base (e.g., triethylamine or diisopropylethylamine) in an aprotic solvent like dichloromethane or DMF.

  • Work-up and Purification: The reaction is quenched with water, and the product is extracted. Purification is typically achieved through column chromatography.

In Vitro Metabolic Stability Assay

Diagram of Metabolic Stability Workflow

Metabolic_Stability_Workflow Start Incubate Test Compound with Liver Microsomes/Hepatocytes (e.g., 1 µM, 37°C) Incubation Sample at Multiple Time Points (e.g., 0, 5, 15, 30, 60 min) Start->Incubation Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Incubation->Quench Analysis Analyze by LC-MS/MS Quench->Analysis Calculation Calculate % Remaining, Half-life (t1/2), and Intrinsic Clearance (CLint) Analysis->Calculation

Caption: Workflow for determining in vitro metabolic stability.

Protocol:

  • Incubation: The test compound (typically at 1 µM) is incubated with liver microsomes (e.g., human, rat, mouse) or hepatocytes at 37°C in a buffer solution containing necessary cofactors like NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a quenching solution, usually cold acetonitrile containing an internal standard for analytical quantification.

  • Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

Parallel Artificial Membrane Permeability Assay (PAMPA)

Diagram of PAMPA Workflow

PAMPA_Workflow Start Prepare Donor Plate with Test Compound and Acceptor Plate with Buffer Sandwich Place Donor Plate on Acceptor Plate (sandwiching the lipid membrane) Start->Sandwich Incubate Incubate at Room Temperature (e.g., 4-18 hours) Sandwich->Incubate Separate Separate Plates Incubate->Separate Analysis Analyze Compound Concentration in Donor and Acceptor Wells by LC-MS/MS Separate->Analysis Calculation Calculate Apparent Permeability Coefficient (Papp) Analysis->Calculation

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay.

Protocol:

  • Plate Preparation: A 96-well filter plate (donor plate) is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane. A 96-well acceptor plate is filled with buffer.

  • Compound Addition: The test compound is dissolved in buffer and added to the donor plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a set period (e.g., 4-18 hours).

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has diffused into the acceptor well.

Conclusion and Expert Recommendations

The strategic application of bioisosteres for the carboxylic acid moiety in this compound offers a powerful approach to fine-tune its drug-like properties.

  • Tetrazoles are a compelling choice when metabolic instability of the carboxylic acid is a primary concern. However, researchers must be vigilant about the potential for decreased permeability , which should be carefully evaluated experimentally.

  • Acylsulfonamides provide a versatile alternative, offering enhanced metabolic stability and the ability to modulate acidity and lipophilicity through synthetic modifications.

The choice of bioisostere is not a one-size-fits-all solution and is highly dependent on the specific biological target and the overall properties of the lead compound. A comprehensive evaluation of the physicochemical properties, metabolic stability, and permeability of each analog is essential for making informed decisions in the iterative process of drug design. The experimental protocols provided in this guide offer a robust framework for conducting such a comparative analysis, enabling the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.

References

  • The same and not the same: Carboxylic acids and tetrazoles. The Curious Wavefunction. [Link]

  • 1-(2-Hydroxyethyl)cyclopropane-1-carboxamide | C6H11NO2 | CID 68929928 - PubChem. [Link]

  • Metabolism of cyclopropyl groups - Hypha Discovery Blogs. [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole - ResearchGate. [Link]

  • One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC - NIH. [Link]

  • Lipid composition effect on permeability across PAMPA - PubMed. [Link]

  • 1.6: Drug Modifications to Improve Stability - Chemistry LibreTexts. [Link]

  • The Cyclopropyl Group in Medicinal Chemistry - Scientific Update - UK. [Link]

  • 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed. [Link]

  • Improvements to metabolic stability through cyclopropyl modification. - ResearchGate. [Link]

  • Synthesis of 1-(2-hydroxyethyl)-1H-tetrazole-5-thiol - PrepChem.com. [Link]

  • Tetrazole Compounds: The Effect of Structure and pH on Caco-2 Cell Permeability. [Link]

  • Metabolic Stability and Metabolite Characterization of Capilliposide B and Capilliposide C by LC–QTRAP–MS/MS - MDPI. [Link]

  • Chemical Properties of Cyclopropanecarboxylic acid (CAS 1759-53-1) - Cheméo. [Link]

  • Predicting the solubility-permeability interplay when using cyclodextrins in solubility-enabling formulations: model validation - PubMed. [Link]

  • 1H-Tetrazole synthesis - Organic Chemistry Portal. [Link]

  • Head-To-Head Comparison of Different Solubility-Enabling Formulations of Etoposide and Their Consequent Solubility-Permeability Interplay - PubMed. [Link]

  • Permeation of Aromatic Carboxylic Acids across Lipid Bilayers: The pH-Partition Hypothesis Revisited - PMC - NIH. [Link]

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Tetrazoles via Multicomponent Reactions - PMC - PubMed Central - NIH. [Link]

  • Drug–Membrane Permeability across Chemical Space - PMC - PubMed Central - NIH. [Link]

  • Cyclodextrins and drug permeability through semi-permeable cellophane membranes | Request PDF - ResearchGate. [Link]

  • Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. [Link]

  • cyclopropane carboxylic acid, 1759-53-1 - The Good Scents Company. [Link]

  • Cyclopropanecarboxylic acid | C4H6O2 | CID 15655 - PubChem - NIH. [Link]

  • Cyclopropanecarboxylic acid - the NIST WebBook. [Link]

  • Synthesis of multifunctional hydroxyethyl tetrazoles - Scilit. [Link]

  • WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google P

Sources

A Researcher's Guide to Assessing Cross-Reactivity of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Perils of a Novel Scaffold

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid is a unique small molecule featuring a strained cyclopropane ring coupled with a carboxylic acid moiety and a hydroxyethyl side chain. The cyclopropane ring, with its high degree of s-character in its C-C bonds, often mimics the geometry of a double bond, potentially interacting with a variety of biological targets.[1][2] Derivatives of cyclopropanecarboxylic acid have demonstrated a broad spectrum of biological activities, from enzyme inhibition to modulation of plant growth.[3] However, the very features that make this scaffold attractive also present a significant challenge in drug discovery and chemical biology: the potential for cross-reactivity and off-target effects in biological assays.[4][5]

This guide provides a comprehensive framework for researchers and drug development professionals to proactively assess and understand the cross-reactivity profile of this compound. We will delve into the structural motifs prone to assay interference, provide detailed protocols for robust primary and counter-screening assays, and offer a logical framework for data interpretation to ensure the scientific integrity of your findings.

Understanding the Roots of Cross-Reactivity

The structure of this compound contains two key functional groups that warrant careful consideration for potential non-specific interactions in biological assays:

  • The Carboxylic Acid Group: Carboxylic acids are known to be potential sources of assay interference.[6] They can act as metal chelators, promiscuous hydrogen bond donors/acceptors, and can alter the pH of the assay buffer, all of which can lead to false-positive or false-negative results.[7] Furthermore, at high concentrations, some carboxylic acids can induce protein aggregation, another common mechanism of assay interference.

  • The Cyclopropane Ring: While imparting a degree of conformational rigidity that can be beneficial for target-specific binding, the strained nature of the cyclopropane ring can, in some enzymatic contexts, lead to unexpected reactivity.[1] Although generally stable, under certain enzymatic conditions or in the presence of specific cofactors, the ring could potentially be opened.

An Experimental Workflow for Proactive Selectivity Profiling

A rigorous assessment of cross-reactivity should be an integral part of the characterization of any novel compound. The following experimental workflow is designed to identify and mitigate potential off-target effects of this compound.

experimental_workflow cluster_primary_screening Primary Target Engagement cluster_counterscreening Cross-Reactivity Assessment cluster_analysis Data Analysis & Interpretation Primary_Assay Primary Target Assay (e.g., Enzyme Inhibition) Dose_Response Dose-Response Curve (Determine IC50/EC50) Primary_Assay->Dose_Response Active Compound Counterscreen_1 Counterscreen 1: Structurally Related Off-Target Dose_Response->Counterscreen_1 Test at high concentration Counterscreen_2 Counterscreen 2: Assay Technology Control (e.g., Luciferase Inhibition) Dose_Response->Counterscreen_2 Test at high concentration Counterscreen_3 Counterscreen 3: Aggregation Assay Dose_Response->Counterscreen_3 Test at high concentration Selectivity_Profile Generate Selectivity Profile Counterscreen_1->Selectivity_Profile Counterscreen_2->Selectivity_Profile Counterscreen_3->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis

Figure 1: A comprehensive workflow for assessing the cross-reactivity of a novel compound.

Detailed Experimental Protocols

Protocol 1: Primary Target Engagement Assay (Hypothetical Example: Kinase Inhibition)

This protocol describes a generic kinase inhibition assay. The specific kinase and substrates would be determined by the intended therapeutic target.

Objective: To determine the potency of this compound against its intended primary target.

Materials:

  • Recombinant human kinase (e.g., EGFR, SRC)

  • Kinase substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • This compound (test compound)

  • Positive control inhibitor (e.g., Staurosporine)

  • ADP-Glo™ Kinase Assay (Promega) or similar detection reagent

  • 384-well white assay plates

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform a serial dilution of the test compound in kinase assay buffer to create a 10-point dose-response curve (e.g., from 100 µM to 1 nM final concentration).

  • In a 384-well plate, add 2.5 µL of the diluted test compound or control.

  • Add 2.5 µL of the kinase/substrate mixture to each well.

  • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the remaining ATP according to the ADP-Glo™ Kinase Assay manufacturer's protocol.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Trustworthiness Check: The inclusion of a known potent inhibitor as a positive control validates the assay's performance. Running the assay at the ATP Km ensures that the inhibition observed is competitive with the natural substrate.

Protocol 2: Counterscreen for Pan-Assay Interference Compounds (PAINS)

Many compounds containing carboxylic acids can interfere with luciferase-based assays. This counterscreen is crucial if your primary assay utilizes this technology.

Objective: To determine if this compound inhibits the luciferase enzyme directly.

Materials:

  • Firefly Luciferase

  • Luciferin substrate

  • Luciferase assay buffer (e.g., 25 mM Tris-phosphate pH 7.8, 10 mM MgSO4, 1 mM DTT, 1 mM EDTA)

  • This compound (test compound)

  • Known luciferase inhibitor (positive control)

  • 384-well white assay plates

Procedure:

  • Prepare a dilution series of the test compound in luciferase assay buffer, typically up to the highest concentration tested in the primary assay.

  • In a 384-well plate, add 5 µL of the diluted test compound or control.

  • Add 5 µL of firefly luciferase enzyme to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of luciferin substrate.

  • Immediately measure the luminescence using a plate reader.

  • Calculate the percent inhibition and determine if the compound exhibits dose-dependent inhibition of luciferase.

Causality Explained: A positive result in this assay strongly suggests that any activity observed in a luciferase-based primary screen may be an artifact of assay technology interference rather than true target engagement.

Protocol 3: Aggregation Assay

This assay helps to identify compounds that form aggregates at high concentrations, which can non-specifically inhibit enzymes.

Objective: To assess the propensity of this compound to form aggregates that cause non-specific enzyme inhibition.

Materials:

  • Beta-lactamase

  • Nitrocefin (a chromogenic beta-lactamase substrate)

  • Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • This compound (test compound)

  • Known aggregator (e.g., Triton X-100 as a positive control for inhibition reversal)

  • 96-well clear assay plates

Procedure:

  • Prepare a dilution series of the test compound in the assay buffer.

  • In a 96-well plate, add the test compound to the wells.

  • Add beta-lactamase to all wells and incubate for 15 minutes.

  • To a parallel set of wells, add Triton X-100 (final concentration 0.01%) along with the test compound and enzyme.

  • Initiate the reaction by adding nitrocefin.

  • Monitor the change in absorbance at 486 nm over time using a plate reader.

  • Calculate the initial reaction rates and determine the percent inhibition.

  • Compare the inhibition in the presence and absence of Triton X-100.

Interpretation: True inhibitors will show similar potency in the presence and absence of the detergent. In contrast, the inhibitory activity of aggregators will be significantly reduced or abolished by the addition of Triton X-100.

Comparative Data Analysis and Interpretation

To provide a clear and objective comparison, the data from these assays should be tabulated. Below is a hypothetical comparison of this compound with two alternative compounds: a known selective inhibitor and a known promiscuous compound.

CompoundPrimary Target IC50 (µM)Luciferase Inhibition IC50 (µM)Aggregation-Based Inhibition at 50 µMSelectivity Notes
This compound 1.5> 100< 10%Potentially selective, further profiling needed.
Alternative A (Selective Inhibitor) 0.8> 100< 5%High selectivity for the primary target.
Alternative B (Promiscuous Compound) 5.28.765% (reversed by Triton X-100)Promiscuous activity, likely an assay artifact.

Table 1: Hypothetical comparative data for assessing the cross-reactivity profile.

Conclusion: A Pathway to Confident Drug Discovery

While this compound presents an intriguing chemical scaffold, its potential for cross-reactivity necessitates a thorough and proactive assessment. By employing a multi-faceted approach that includes carefully designed primary screens, targeted counterscreens for common assay artifacts, and aggregation assays, researchers can build a comprehensive selectivity profile. This rigorous, data-driven approach is essential for validating on-target activity, avoiding misleading results, and ultimately, accelerating the journey from a promising hit to a well-characterized lead compound. The principles and protocols outlined in this guide provide a robust framework for navigating the complexities of small molecule screening and ensuring the scientific integrity of your research.

References

  • Johar, G. S., Agarwala, U., & Sodhi, H. S. (1971). New methods for the detection of carboxylic acid groups in organic compounds, with acriflavine. Talanta, 18(10), 1051–1055. [Link]

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. National Center for Biotechnology Information (US). [Link]

  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. In Small Ring Compounds in Organic Synthesis VI (pp. 1–67). Springer Berlin Heidelberg. [Link]

  • Vedantu. (n.d.). Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester. Retrieved January 19, 2026, from [Link]

  • Scilit. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). CN110862311A - Synthesis method of 1-hydroxycyclopropanecarboxylic acid and carboxylate.
  • ResearchGate. (n.d.). Cyclopropane carboxylic acid derivatives. Retrieved January 19, 2026, from [Link]

  • Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Bioactive Compounds in Health and Disease, 7(10), 500-510. [Link]

  • RSC Publishing. (n.d.). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). Cyclopentanecarboxylic acid, 1-(2-hydroxyethyl)-, sodium salt. Retrieved January 19, 2026, from [Link]

  • Google Patents. (n.d.). WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof.
  • PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Journal of Medicinal Chemistry, 51(5), 1432-1436. [Link]

  • Organic Syntheses. (n.d.). cyclopropanecarboxylic acid. Retrieved January 19, 2026, from [Link]

  • PubMed. (2016). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 101-107. [Link]

  • PubMed. (2022). Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes. ACS Chemical Biology, 17(9), 2549–2560. [Link]

  • CRISPR Medicine News. (2023). Strategies to Avoid and Reduce Off-Target Effects. Retrieved January 19, 2026, from [Link]

  • PubMed. (2016). Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins. Pharmacological Research, 109, 43–50. [Link]

  • Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Retrieved January 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). Chemical Properties and Biological Activities of Cyclopentenediones: A Review. Retrieved January 19, 2026, from [Link]

  • PubMed. (2015). Cytotoxic Activity of Bioactive Compound 1, 2- Benzene Dicarboxylic Acid, Mono 2- Ethylhexyl Ester Extracted from a Marine Derived Streptomyces sp. VITSJK8. Iranian Journal of Pharmaceutical Research, 14(1), 265–271. [Link]

  • YouTube. (2022, April 12). Tests for carboxylic acid. Distinction tests for -COOH. Retrieved January 19, 2026, from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound and Its Inferred Hazards

1-(2-Hydroxyethyl)cyclopropanecarboxylic acid possesses both a carboxylic acid and a primary alcohol functional group. While specific toxicological data for this compound is limited, information on the closely related cyclopropanecarboxylic acid suggests that it is corrosive and can cause severe skin and eye damage.[1][2][3] Therefore, it is prudent to handle this compound with the same level of caution. The presence of the carboxylic acid moiety dictates its acidic nature and potential for corrosive activity.

Inferred Hazards:

  • Corrosive: Likely to cause severe skin burns and eye damage upon contact.[1][2]

  • Irritant: Potential for respiratory tract irritation if inhaled.

  • Combustible: May burn but does not ignite readily.[1]

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, adherence to the following safety measures is paramount:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), chemical splash goggles, a face shield, and a laboratory coat.[4]

  • Ventilation: Conduct all handling and disposal operations in a well-ventilated area, preferably within a certified chemical fume hood.[4]

  • Spill Management: Have a spill kit readily available containing an inert absorbent material like vermiculite or sand.[1][4] In case of a spill, absorb the material, collect it in a designated hazardous waste container, and follow your institution's emergency protocols.[4]

  • Incompatible Materials: Avoid contact with bases, oxidizing agents, reducing agents, and metals, as carboxylic acids can react with these substances.[4] Never mix organic acid waste with inorganic acid waste in the same container.[4]

Step-by-Step Disposal Protocol

The appropriate disposal route for this compound is contingent on its concentration and the presence of any contaminants.

Part 1: Waste Identification and Segregation
  • Characterize the Waste: Determine if the waste is a dilute aqueous solution or a concentrated form of the acid. Identify any solvents or other chemicals present in the waste stream.

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless their compatibility is certain. Use a designated and clearly labeled waste container.

Part 2: Disposal of Dilute, Uncontaminated Aqueous Solutions (<10%)

For dilute aqueous solutions free of other hazardous materials, neutralization may be a viable disposal option, provided it is permitted by local regulations.

  • Neutralization Procedure:

    • Work in a chemical fume hood and wear appropriate PPE.

    • Slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the acidic solution with constant stirring.[4] This reaction can be exothermic and may produce gas, so proceed with caution.[4]

    • Monitor the pH of the solution using a calibrated pH meter or pH paper.

    • Continue adding the base until the pH is within a neutral range of 6.0 to 8.0.[4]

  • Drain Disposal: Once neutralized, the solution can typically be poured down the drain with a copious amount of water, in accordance with institutional and local wastewater regulations.[4]

Part 3: Disposal of Concentrated or Contaminated Waste

Concentrated this compound and any solutions contaminated with other hazardous chemicals must be disposed of as hazardous waste.

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. The associated hazards (e.g., "Corrosive") should also be clearly indicated.

  • Storage: Store the sealed container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.

  • Waste Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Waste containing This compound waste_id 1. Waste Identification: - Concentration? - Contaminants? start->waste_id is_dilute Dilute (<10%) and uncontaminated? waste_id->is_dilute neutralize 2. Neutralization: - Add weak base (e.g., NaHCO3) - Monitor pH to 6.0-8.0 is_dilute->neutralize Yes hazardous_waste 2. Treat as Hazardous Waste: - Use labeled, compatible container is_dilute->hazardous_waste No drain_disposal 3. Drain Disposal: - Flush with copious water - Comply with local regulations neutralize->drain_disposal storage 3. Storage: - Cool, dry, ventilated area - Secondary containment hazardous_waste->storage pickup 4. Professional Disposal: - Contact EHS or licensed contractor storage->pickup

Caption: Decision workflow for the disposal of this compound.

Key Disposal Parameters

ParameterGuidelineSource
Neutralization pH Range 6.0 - 8.0[4]
Waste Container Fill Level Max 90% of capacity[4]
Satellite Accumulation Time Up to 1 year for partially filled, properly labeled containers.[4]
Full Container Removal Within 3 days of becoming full.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their research endeavors.

References

  • AWS. (2015, January 3). Cyclopropanecarboxylic acid Safety Data Sheet. Retrieved from [Link]

  • West Liberty University. Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclopropanecarboxylic acid. PubChem. Retrieved from [Link]

  • Dr. Anita Chem. (2024, February 14). CARBOXYLIC ACIDS: Introduction, Nomenclature, Properties, Preparation and Reactions [Video]. YouTube. [Link]

  • University of Florida. (n.d.). Chemical Compatibility Table. Retrieved from [Link]

  • P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). US5462671A - Method of removing heavy metals from solutions of amino-carboxylic acids for disposal purposes.
  • Harrington Industrial Plastics. (n.d.). Chemical Compatibility Guide. Retrieved from [Link]

  • Cynergy3. (n.d.). Chemical Compatability Chart. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling 1-(2-Hydroxyethyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily tasks. 1-(2-Hydroxyethyl)cyclopropanecarboxylic acid, a molecule with potential applications in drug discovery, requires careful and informed handling to ensure the safety of laboratory personnel. This guide provides a detailed, experience-driven framework for selecting and using Personal Protective Equipment (PPE) when working with this and structurally similar compounds. As a Senior Application Scientist, my aim is to move beyond mere compliance and instill a deep understanding of why these safety protocols are critical.

Core Principles of Chemical Safety: A Hazard-Based Approach

The foundation of laboratory safety lies not in a checklist, but in a dynamic risk assessment for each specific task[5][6]. Before handling any chemical, including this compound, every researcher must consider the quantity, concentration, and physical form of the substance, as well as the procedure being performed. This assessment directly informs the level and type of PPE required[6][7].

Essential Personal Protective Equipment Protocol

Based on the corrosive nature of related carboxylic acids, the following PPE is mandated as a minimum standard when handling this compound in any form.

The eyes are exceptionally vulnerable to chemical splashes. Given the high likelihood of corrosivity, robust eye and face protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for any work in a laboratory where chemicals are present[5].

  • Recommended for Liquid Handling: For handling solutions of this compound, chemical splash goggles are required. They provide a complete seal around the eyes, offering superior protection against splashes from any direction[8][9].

  • High-Risk Operations: When there is a significant risk of splashing (e.g., when handling larger volumes, working with heated solutions, or during reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles[6][7]. This combination protects the entire face from severe burns and injuries.

Skin contact is a primary route of exposure, and the corrosive nature of this compound can cause severe burns[1][3]. Choosing the correct glove material is critical for effective protection.

  • Material Selection: For handling carboxylic acids, nitrile or butyl rubber gloves are highly recommended[9][10][11].

    • Nitrile Gloves: Offer excellent resistance to a wide range of chemicals, including acids, and provide good dexterity and puncture resistance[11]. They are a suitable choice for most routine handling of this compound.

    • Butyl Rubber Gloves: Provide superior resistance to highly corrosive acids and are recommended for prolonged handling or when working with concentrated solutions[11].

  • Glove Thickness: The thickness of the glove material directly correlates with its breakthrough time. For anything other than incidental contact, use gloves with a thickness of at least 8 mils.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation, punctures, or discoloration before and during use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair. Never reuse disposable gloves.

A standard cotton lab coat may not provide adequate protection against a significant spill of a corrosive chemical.

  • Laboratory Coat: A flame-resistant lab coat that fits properly and is fully buttoned is a minimum requirement[5][8].

  • Chemical-Resistant Apron: When handling larger quantities (over 1 liter) or during procedures with a high splash potential, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.

  • Full Body Protection: In rare instances, such as a large-scale synthesis or a response to a major spill, a full chemical-resistant suit may be necessary.

  • Footwear: Closed-toe shoes made of a non-porous material are mandatory in all laboratory settings to protect against spills[5][8].

All work with this compound, especially when it is a solid or a concentrated solution, should be conducted within a certified chemical fume hood to minimize inhalation exposure[12].

  • Solid Form: If you are weighing or handling the compound as a powder outside of a fume hood (which is strongly discouraged), a respirator is necessary. An N95 respirator may be sufficient for low-level dust exposure, but a half-mask or full-face respirator with acid gas cartridges is the more protective option[10].

  • Aerosol Generation: If any procedure has the potential to generate aerosols or mists, a respirator with acid gas cartridges is required, even within a fume hood.

  • Fit Testing: As per OSHA regulations, anyone required to wear a respirator must be part of a respiratory protection program that includes medical clearance and annual fit testing[7][13].

Summary of PPE Recommendations

The following table summarizes the recommended PPE for different operational scenarios involving this compound.

ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Solution Handling (<100 mL) Chemical Splash GogglesNitrile Gloves (min. 8 mil)Lab CoatNot required in a fume hood
High-Volume Solution Handling (>100 mL) Goggles & Face ShieldButyl Rubber GlovesLab Coat & Chemical-Resistant ApronNot required in a fume hood
Handling Solid/Powder Form Chemical Splash GogglesNitrile GlovesLab CoatRequired if not in a fume hood (Half-mask with acid gas cartridges recommended)
High-Splash Potential Operations Goggles & Face ShieldButyl Rubber GlovesLab Coat & Chemical-Resistant ApronNot required in a fume hood

Operational and Disposal Plans

Step-by-Step PPE Protocol: Donning and Doffing

The order in which you put on and take off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on and fasten completely.

  • Respirator: If required, perform a seal check.

  • Eye and Face Protection: Put on goggles and/or face shield.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) Sequence:

  • Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.

  • Apron: If worn, remove without touching the front.

  • Face Shield/Goggles: Remove from the back of the head.

  • Lab Coat: Remove by turning it inside out and rolling it up.

  • Respirator: Remove from the back of the head.

  • Wash Hands: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE

Proper disposal is the final step in the safety lifecycle.

  • Gloves and other disposables: All disposable PPE that comes into contact with this compound should be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.

  • Reusable PPE: Decontaminate reusable PPE, such as face shields and aprons, according to your institution's established procedures. If thorough decontamination is not possible, dispose of it as hazardous waste.

  • Lab Coats: Contaminated lab coats should be professionally laundered by a service familiar with handling laboratory garments. Do not take contaminated lab coats home.

Visualizing the PPE Decision Process

The following workflow illustrates the decision-making process for selecting appropriate PPE when planning to work with this compound.

PPE_Decision_Workflow start Start: Plan to handle This compound hazard_assessment Conduct Hazard Assessment: - Quantity? - Physical Form (Solid/Liquid)? - Splash Potential? start->hazard_assessment is_liquid Is it a liquid? hazard_assessment->is_liquid is_high_volume Volume > 100mL or High Splash Risk? is_liquid->is_high_volume Yes is_solid Is it a solid? is_liquid->is_solid No ppe_base Base PPE: - Lab Coat - Nitrile Gloves - Safety Goggles is_high_volume->ppe_base No ppe_goggles_shield Upgrade to: - Goggles & Face Shield - Butyl Gloves - Chemical Apron is_high_volume->ppe_goggles_shield Yes in_fume_hood Working in a Fume Hood? is_solid->in_fume_hood Yes is_solid->ppe_base No in_fume_hood->ppe_base Yes ppe_respirator Add Respirator: - Half-mask with  acid gas cartridges in_fume_hood->ppe_respirator No end_ppe Final PPE Selected ppe_base->end_ppe ppe_goggles_shield->end_ppe ppe_respirator->ppe_base

Caption: PPE selection workflow for handling this compound.

By internalizing these principles and protocols, you contribute to a culture of safety that protects not only yourself but also your colleagues. This commitment to rigorous safety standards is the bedrock of innovative and responsible science.

References

  • West Liberty University. (n.d.). Material Safety Data Sheet Cyclopropanecarboxylic Acid, 98%(GC). Retrieved from [Link]

  • Henderson, T. J. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Standards. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • LeelineWork. (2026). What PPE Should You Wear When Handling Acid 2026?. Retrieved from [Link]

  • University of California, Berkeley, Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.